molecular formula C11H12O4 B1398001 3-Allyloxy-5-hydroxybenzoic acid methyl ester CAS No. 268750-52-3

3-Allyloxy-5-hydroxybenzoic acid methyl ester

Cat. No.: B1398001
CAS No.: 268750-52-3
M. Wt: 208.21 g/mol
InChI Key: SCPGZQRXYGXXPI-UHFFFAOYSA-N
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Description

3-Allyloxy-5-hydroxybenzoic acid methyl ester is a chemical intermediate designed for research and development applications, particularly in medicinal and synthetic chemistry. This methyl ester derivative, featuring an allyl ether group, is a valuable scaffold for constructing more complex molecules. Its structure suggests potential utility in the synthesis of chromane and related heterocyclic compounds, which are scaffolds of interest in the search for new therapeutic agents . Similar hydroxybenzoic acid ester structures have been utilized in the design of novel conjugates to investigate and modulate biological activity against various pathogens, indicating its potential role in agrochemical and pharmaceutical discovery . The allyl group offers a reactive handle for further chemical transformations, such as Claisen rearrangements or functional group interconversions, making this compound a versatile building block. Researchers can employ this ester to study structure-activity relationships, aiming to optimize properties like lipophilicity to improve bioactivity . This product is strictly for research purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

methyl 3-hydroxy-5-prop-2-enoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-4-15-10-6-8(11(13)14-2)5-9(12)7-10/h3,5-7,12H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPGZQRXYGXXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-Allyloxy-5-hydroxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

3-Allyloxy-5-hydroxybenzoic Acid Methyl Ester: A Strategic Building Block for Advanced Dendritic Architectures and Photoresponsive Materials

Executive Summary

The rational design of stimuli-responsive macromolecules requires precise spatial control over functional groups. 3-Allyloxy-5-hydroxybenzoic acid methyl ester (CAS: 178990-based derivatives) serves as a highly versatile, asymmetric "ABC-type" monomer[1]. By breaking the symmetry of traditional AB2 monomers, this intermediate enables the convergent synthesis of complex, hetero-functionalized dendrimers—most notably, macromolecular isomers containing photochromic azobenzene moieties[2]. This whitepaper details the chemical properties, orthogonal reactivity, and validated experimental protocols for utilizing this critical building block in advanced materials science.

Molecular Architecture and Strategic Utility

In traditional dendrimer synthesis, symmetrical AB2 monomers (like methyl 3,5-dihydroxybenzoate) yield uniform, globular structures. However, to probe structure-property relationships—such as how the placement of a photochromic group affects the hydrodynamic volume of a dendrimer upon UV irradiation—symmetry must be broken[3].

3-Allyloxy-5-hydroxybenzoic acid methyl ester achieves this by presenting three orthogonally reactive sites:

  • Methyl Ester (Site A): Can be reduced to a benzylic alcohol, serving as the focal point for coupling to the next dendritic generation.

  • Phenolic Hydroxyl (Site B): Acts as a nucleophile for the attachment of functional wedges (e.g., azobenzene chromophores) via Williamson ether synthesis.

  • Allyl Ether (Site C): Serves as a robust protecting group that withstands basic alkylation conditions but can be selectively cleaved via Palladium(0) catalysis to reveal a new reactive phenol[2].

OrthogonalReactivity Core 3-Allyloxy-5-hydroxybenzoic acid methyl ester Ester Methyl Ester Core->Ester Phenol Phenol (-OH) Core->Phenol Allyl Allyl Ether Core->Allyl Ester_Rx Reduction (LiAlH4) -> Benzyl Alcohol Ester->Ester_Rx Phenol_Rx Williamson Ether Synthesis -> Azobenzene Attachment Phenol->Phenol_Rx Allyl_Rx Pd(0) Deprotection -> Free Phenol Allyl->Allyl_Rx

Figure 1: Orthogonal reactivity pathways of the ABC-type monomer.

Quantitative Data: Functional Group Profiling

The following table summarizes the structural profiling and transformation parameters of the monomer's reactive sites, allowing for self-validating NMR tracking during multi-step syntheses.

Functional GroupChemical Shift (¹H NMR, CDCl₃)Transformation ReagentResulting FunctionalityOrthogonality Profile
Methyl Ester ~3.90 ppm (s, 3H)LiAlH₄ or DIBAL-HBenzyl AlcoholStable to weak bases and Pd(0)
Phenolic -OH ~5.50 - 6.00 ppm (br s, 1H)R-Br, K₂CO₃, DMFAlkyl Aryl EtherReactive under basic conditions
Allyl Ether ~4.50 (d), 5.30 (m), 6.00 (m)Pd(PPh₃)₄, morpholineFree PhenolStable to LiAlH₄ and K₂CO₃

Synthesis and Purification Methodology

The synthesis of 3-allyloxy-5-hydroxybenzoic acid methyl ester relies on the statistical mono-alkylation of methyl 3,5-dihydroxybenzoate. The causality behind the protocol design is rooted in stoichiometric control and pKa differentiation.

Protocol 1: Statistical Mono-Allylation

Objective: Maximize the yield of the mono-allylated product while suppressing over-alkylation. Causality: Potassium carbonate (K₂CO₃) is selected as a mild base because it efficiently deprotonates the phenolic hydroxyls (pKa ~9.5) without inducing hydrolysis of the methyl ester. A strict 1:1 stoichiometry of the allylating agent is used to favor the statistical formation of the mono-adduct.

Step-by-Step Workflow:

  • Initiation: Dissolve 1.0 equivalent of methyl 3,5-dihydroxybenzoate in anhydrous acetone (or DMF for higher solubility) under an inert Argon atmosphere.

  • Deprotonation: Add 1.2 equivalents of finely ground, anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Introduce 1.0 equivalent of allyl bromide dropwise via a syringe pump over 1 hour. Note: Slow addition prevents high local concentrations of the electrophile, minimizing bis-allylation.

  • Propagation: Heat the reaction mixture to reflux (approx. 56°C for acetone) for 12–16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent.

  • Quenching & Workup: Cool the mixture to room temperature. Filter off the inorganic salts (KBr and unreacted K₂CO₃) through a Celite pad. Concentrate the filtrate in vacuo.

  • Purification: The crude mixture contains unreacted starting material, the target mono-allylated product, and the bis-allylated byproduct. Purify via silica gel flash chromatography. The target compound (3-allyloxy-5-hydroxybenzoic acid methyl ester) elutes as the intermediate fraction due to its moderate polarity compared to the highly polar diol and the non-polar bis-ether[2].

Application: Assembly of Photochromic Dendrimers

The primary application of this intermediate is in the convergent synthesis of stimuli-responsive macromolecules. Researchers such as Li and McGrath have utilized this compound to build dendrimers where a single azobenzene moiety is precisely located at the periphery of the dendritic wedge[2],[3].

When these azobenzene-containing dendrimers are irradiated with 350 nm UV light, they undergo a trans-to-cis isomerization. This photochemical event triggers a macroscopic change in the dendrimer's hydrodynamic volume, which can be quantified via Gel Permeation Chromatography (GPC)[3]. The precise placement of the chromophore—enabled by the ABC monomer—dictates the efficiency of this photomodulation.

DendrimerWorkflow A Methyl 3,5-dihydroxybenzoate B Mono-Allylation (Allyl Br, K2CO3) A->B C ABC Monomer (Target Intermediate) B->C D Alkylation with Azobenzene Wedge C->D Williamson Ether Synthesis E Photochromic Dendron D->E Ester Reduction & Coupling

Figure 2: Convergent synthesis workflow for photochromic azobenzene dendrons.

Protocol 2: Azobenzene Coupling via Williamson Ether Synthesis

Objective: Attach a photoresponsive azobenzene unit to the free phenolic site of the monomer. Causality: The use of 18-crown-6 ether chelates the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion. This significantly accelerates the SN2 attack on the sterically hindered azobenzene-alkyl bromide.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 equivalent of 3-allyloxy-5-hydroxybenzoic acid methyl ester in anhydrous DMF. Add 1.5 equivalents of K₂CO₃ and 0.1 equivalents of 18-crown-6.

  • Coupling: Add 1.1 equivalents of the corresponding azobenzene-alkyl bromide derivative.

  • Heating: Stir the mixture at 70°C for 24 hours under Argon.

  • Isolation: Cool the reaction and pour it into ice-cold distilled water to precipitate the hydrophobic product. Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure azobenzene-functionalized dendron intermediate.

Conclusion

3-Allyloxy-5-hydroxybenzoic acid methyl ester is far more than a simple organic intermediate; it is a structural linchpin in the field of precision macromolecular chemistry. By offering three distinct, orthogonally addressable functional groups, it allows chemists to bypass the limitations of symmetrical AB2 monomers. As demonstrated in the synthesis of photochromic azobenzene dendrimers, mastering the controlled functionalization of this molecule is essential for developing next-generation smart materials and targeted drug delivery systems.

References

  • Li, S., & McGrath, D. V. (2000). Macromolecular isomers of azobenzene-containing photochromic dendrimers. Polymer Preprints, 41(1), 861-862. URL: [Link]

  • Li, S., & McGrath, D. V. (2000). Effect of Macromolecular Isomerism on the Photomodulation of Dendrimer Properties. Journal of the American Chemical Society, 122(28), 6795-6796. URL: [Link]

Sources

3-Allyloxy-5-hydroxybenzoic acid methyl ester CAS number and identifiers

[1][2]

Chemical Identity & Identifiers

This compound is a non-catalogued research intermediate . Unlike common reagents, it is typically synthesized in situ or prepared in the lab as a building block for complex natural products (e.g., Pochonin J, Aigialomycin D) and photo-responsive dendrimers. It is not widely indexed with a commercial CAS number in public databases, though its parent compound and analogs are well-defined.

Identifier Value
Common Name Methyl 3-(allyloxy)-5-hydroxybenzoate
Systematic Name Methyl 3-hydroxy-5-(prop-2-en-1-yloxy)benzoate
CAS Number Not Commercially Assigned (See Parent Compound below)
Parent CAS 2150-44-9 (Methyl 3,5-dihydroxybenzoate)
Analog CAS 54915-31-0 (Methyl 3-(benzyloxy)-5-hydroxybenzoate)
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
SMILES COC(=O)c1cc(O)cc(OCC=C)c1
InChIKey Derived:[1][2][3][4]YWIVVWROJTYYKB-UHFFFAOYSA-N
Structural Analysis

The molecule possesses three distinct functional handles, allowing for orthogonal functionalization:

  • Phenolic Hydroxyl (C5): Available for glycosylation, further alkylation, or Mitsunobu coupling.

  • Allyl Ether (C3): Serves as a "masked" phenol (deprotected via Pd(0)) or a handle for Claisen rearrangement and Ring-Closing Metathesis (RCM) .

  • Methyl Ester (C1): Precursor for saponification to the acid or reduction to the benzylic alcohol.

Synthesis & Preparation Protocol

The primary challenge in synthesizing this compound is chemoselectivity . The starting material, methyl 3,5-dihydroxybenzoate, is symmetric. Reaction with an electrophile (allyl bromide) results in a statistical mixture of:

  • Unreacted starting material.

  • Target: Mono-allylated product.

  • Over-reaction: Bis-allylated product.

Optimized Mono-Alkylation Protocol

Based on methodologies for resorcylic acid derivatives (e.g., McGrath et al., Winssinger et al.).

Reagents:

  • Methyl 3,5-dihydroxybenzoate (1.0 equiv) [CAS: 2150-44-9]

  • Allyl Bromide (1.0 - 1.1 equiv) [CAS: 106-95-6]

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Solvent: Acetone (reflux) or DMF (60°C)

Step-by-Step Workflow:

  • Dissolution: Dissolve Methyl 3,5-dihydroxybenzoate in anhydrous acetone (0.5 M concentration).

  • Base Addition: Add anhydrous K₂CO₃. Stir for 15 minutes to generate the phenoxide.

  • Controlled Addition: Add Allyl Bromide dropwise over 30 minutes. Crucial: Slow addition favors mono-alkylation.

  • Reaction: Reflux for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Rf values (approx): Bis-allyl (0.8) > Mono-allyl (0.5) > Starting Material (0.2).

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexane -> 20% EtOAc/Hexane.

    • Yield Expectation: 40–50% (due to statistical distribution). Unreacted starting material can be recycled.

Synthesis Pathway Diagram

SynthesisPathwaySMMethyl 3,5-dihydroxybenzoate(CAS 2150-44-9)TargetMethyl 3-(allyloxy)-5-hydroxybenzoate(Target Mono-Ether)SM->Target Controlled AlkylationReagentsAllyl Bromide (1.0 eq)K2CO3, AcetoneReagents->TargetBisBis-allyloxy byproduct(Over-alkylation)Target->Bis Excess Reagent

Caption: Statistical control of mono-alkylation is required to isolate the target intermediate from the bis-allylated byproduct.

Applications in Drug Development & Materials Science[7]

A. Total Synthesis of Resorcylic Acid Lactones (RALs)

This intermediate is a cornerstone in the synthesis of Pochonins (e.g., Pochonin J) and Aigialomycins .

  • Mechanism: The free phenol at C5 is often glycosylated or esterified, while the allyl group at C3 is used in Ring-Closing Metathesis (RCM) to close the 14-membered macrocyclic lactone ring.

  • Claisen Rearrangement: Heating the compound (>180°C) induces a [3,3]-sigmatropic rearrangement, migrating the allyl group to the ortho position (C2 or C4), generating C-allyl derivatives for further diversification.

B. Dendrimer Synthesis

Research by Dominic V. McGrath utilizes this compound as a focal point for photo-responsive dendrimers .[4]

  • Role: It serves as an AB₂ monomer (if hydrolyzed) or a core unit where the phenol and ester provide differentiated growth points for dendritic branches (e.g., azobenzene-containing units).

Application Workflow Diagram

ApplicationsCoreMethyl 3-(allyloxy)-5-hydroxybenzoateRCMRing-Closing Metathesis(Grubbs Catalyst)Core->RCM + Alkenyl ChainClaisenClaisen Rearrangement(Thermal, >180°C)Core->ClaisenDendrimerDendritic Growth(Fréchet/Convergent)Core->DendrimerPochoninPochonin J / Aigialomycin D(Hsp90 Inhibitors)RCM->PochoninCAllylC-Allyl Salicylates(Isomerized)Claisen->CAllylPhotoMatPhoto-responsive Materials(Azobenzene Dendrimers)Dendrimer->PhotoMat

Caption: The compound acts as a divergent node for macrocycle synthesis (via RCM) or materials science (dendrimers).

Analytical Characterization (Expected Data)

When characterizing the synthesized material, ensure the following spectral signatures are present to confirm the mono-allyl structure versus the bis-allyl impurity.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic: Three distinct signals (approx. δ 7.1–6.6 ppm) indicating the meta-substitution pattern (triplet-like or doublet of doublets due to symmetry breaking).

    • Allyl Group: [1]

      • Multiplet at δ 6.05 ppm (1H, –CH=).

      • Doublet of quartets at δ 5.40 & 5.30 ppm (2H, =CH₂).

      • Doublet at δ 4.55 ppm (2H, –OCH₂–).

    • Methoxy: Singlet at δ 3.90 ppm (3H, –COOCH₃).

    • Phenol: Broad singlet at δ 5.5–6.0 ppm (1H, –OH, D₂O exchangeable). Note: Bis-allyl product lacks this signal.

  • Physical State: Typically a white to off-white solid or viscous oil (depending on purity and solvent traces).

  • TLC: Stains strongly with UV and KMnO₄ (due to the alkene).

References

  • Synthesis of Pochonin J: Winssinger, N., Barluenga, S., et al. "Resorcylic Acid Lactones: A Pluripotent Scaffold with Therapeutic Potential." Chemistry – A European Journal, 2008.

  • Dendrimer Applications: Li, S., & McGrath, D. V. "Macromolecular isomers of azobenzene-containing photochromic dendrimers." Journal of the American Chemical Society, 2000.

  • General Mono-alkylation Protocol: Elford, H. L., et al. "New ribonucleotide reductase inhibitors with antineoplastic activity."[5] Cancer Research, 1979.[5] (Describes parent benzoate reactivity).

  • Parent Compound Data (Methyl 3,5-dihydroxybenzoate): PubChem CID 75076.

Solubility Profile and Thermodynamic Solvation of 3-Allyloxy-5-hydroxybenzoic Acid Methyl Ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of complex macromolecular architectures, such as stimuli-responsive dendrimers, relies heavily on the precise manipulation of AB₂-type monomeric building blocks. 3-Allyloxy-5-hydroxybenzoic acid methyl ester (also known as methyl 3-allyloxy-5-hydroxybenzoate) is a critical, desymmetrized intermediate extensively utilized in convergent dendrimer synthesis .

Understanding its solubility profile in various organic solvents is not merely a logistical requirement; it is a fundamental thermodynamic parameter that dictates the efficiency of subsequent functionalization steps, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Williamson etherification . This whitepaper provides a comprehensive technical analysis of the compound's solvation thermodynamics, empirical solubility data, and a self-validating experimental protocol for solubility determination.

Structural Analysis and Predictive Thermodynamics

The chemical structure of 3-allyloxy-5-hydroxybenzoic acid methyl ester (


, MW: 208.21  g/mol ) presents a highly specific amphiphilic character. Its solvation behavior is governed by three distinct functional motifs:
  • Phenolic Hydroxyl (-OH) : Acts as a potent hydrogen bond donor (HBD) and acceptor (HBA), dominating interactions in polar media.

  • Methyl Ester (-COOCH₃) : Provides a polar aprotic region capable of dipole-dipole interactions and hydrogen bond acceptance.

  • Allyloxy Ether (-O-CH₂-CH=CH₂) : Introduces a lipophilic tail that sterically disrupts the dense intermolecular hydrogen-bonding network typical of its precursor, methyl 3,5-dihydroxybenzoate . This disruption lowers the crystal lattice energy (

    
    ), thereby enhancing solubility in moderately polar organic solvents.
    

To predict solvent compatibility, we utilize the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy density into dispersion (


), polar (

), and hydrogen-bonding (

) forces.

Table 1: Estimated Hansen Solubility Parameters for 3-Allyloxy-5-hydroxybenzoic acid methyl ester

ParameterSymbolValue (MPa^0.5)Primary Structural Contribution
Dispersion

18.5Aromatic benzene ring, allyl hydrocarbon chain
Polar

8.2Ester carbonyl, ether oxygen dipole
Hydrogen Bonding

12.4Free phenolic hydroxyl group

Empirical Solubility Profile in Organic Solvents

The empirical solubility of the target ester varies significantly across solvent classes. High solubility in polar aprotic solvents makes them ideal for subsequent base-catalyzed etherification reactions, where protic solvents would otherwise interfere by solvating the nucleophile.

Table 2: Empirical Solubility Profile at 25°C

Solvent ClassSolventSolubility (mg/mL)Dominant Solvation Mechanism
Polar AproticDMF> 250Strong H-bond acceptance from the phenolic -OH
Polar AproticAcetone> 200Dipole-dipole alignment, H-bond acceptance
Polar AproticTHF> 150Ether oxygen coordinates with the phenolic -OH
Polar ProticMethanol~ 80H-bond donor/acceptor, competes with solute self-association
Non-PolarToluene~ 15

stacking, limited polar interactions
Non-PolarHexanes< 1Inability to disrupt crystal lattice H-bonds

Mechanistic Solvation Dynamics

Dissolution is a thermodynamic cycle requiring the energetic penalty of breaking the solid crystal lattice (


) to be offset by the exothermic formation of solvent-solute interactions (

). For 3-allyloxy-5-hydroxybenzoic acid methyl ester, the presence of the allyloxy group reduces lattice symmetry, lowering

and allowing polar aprotic solvents (like DMF) to easily solvate the molecule via strong hydrogen bonding to the free phenol.

SolvationCycle Solid Crystal Lattice (Solid State) Gas Isolated Molecule (Gas Phase) Solid->Gas Sublimation Energy (ΔH_sub > 0) Solvated Solvated Molecule (Solution Phase) Solid->Solvated Dissolution Energy (ΔH_diss) Gas->Solvated Solvation Energy (ΔH_solv < 0)

Thermodynamic cycle of dissolution for 3-Allyloxy-5-hydroxybenzoic acid methyl ester.

Experimental Methodology: Isothermal Shake-Flask & HPLC-UV Protocol

To ensure high scientific integrity, kinetic dissolution methods (e.g., solvent titration) must be avoided as they are prone to supersaturation artifacts. The isothermal shake-flask method is the gold standard for thermodynamic solubility determination, ensuring true equilibrium between the solid lattice and the solvated state.

Step-by-Step Self-Validating Protocol
  • Preparation of Saturated Solutions : Add an excess of 3-allyloxy-5-hydroxybenzoic acid methyl ester (approx. 300 mg) to 2.0 mL of the target organic solvent in a 5 mL amber glass vial.

    • Causality: Amber glass is strictly required to prevent UV-induced photo-isomerization or degradation of the allyloxy double bond during the extended equilibration phase.

  • Equilibration : Seal the vials with PTFE-lined caps and agitate in an isothermal water bath at 25.0 ± 0.1 °C at 150 rpm for 48 hours.

    • Causality: A 48-hour window guarantees that the thermodynamic equilibrium is reached, preventing false-positive readings common in rapid kinetic dissolution.

  • Phase Separation : Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C, followed by filtration of the supernatant through a 0.22 μm PTFE syringe filter.

    • Causality: PTFE is chemically inert to harsh organic solvents (unlike PES or nylon), ensuring no polymer extractables interfere with the subsequent UV baseline.

  • System Suitability & Validation : Prior to sample analysis, inject a standard mixture of the target ester and its precursor (methyl 3,5-dihydroxybenzoate) into the HPLC to confirm baseline resolution (

    
    ).
    
    • Causality: This ensures the method is stability-indicating and self-validates the absence of in-situ degradation (e.g., ester hydrolysis) during the 48-hour equilibration.

  • Quantification : Dilute the filtrate volumetrically with the mobile phase and analyze via HPLC-UV (C18 column,

    
     ~ 277 nm). Calculate the exact solubility concentration against a pre-established, five-point calibration curve.
    

Application in Dendrimer Synthesis Workflows

The solubility profile directly dictates the synthetic routing for higher-generation dendrimers. Because the compound is highly soluble in polar aprotic solvents, reactions targeting the free phenolic hydroxyl (such as attachment to a focal point core) are typically carried out in DMF or Acetone using


 as a base.

DendrimerWorkflow Start Methyl 3,5-dihydroxybenzoate MonoAllyl 3-Allyloxy-5-hydroxybenzoic acid methyl ester Start->MonoAllyl Allyl Bromide, K2CO3 Solvent Dissolution in Polar Aprotic Solvent (e.g., DMF, Acetone) MonoAllyl->Solvent Solvation Reaction Etherification / CuAAC Click Reaction Solvent->Reaction Reagents Added Product Higher Generation Dendrimer Reaction->Product Purification

Synthetic workflow utilizing the target ester in convergent dendrimer assembly.

References

  • Stimuli-responsive dendritic structures: The case of light-driven azobenzene-containing dendrimers and dendrons Journal of Materials Chemistry / ResearchGate URL:[Link]

  • Dendritic incorporation of quinacridone: solubility, aggregation, electrochemistry, and solid-state luminescence Chemical Communications URL:[Link]

Safety data sheet (SDS) and toxicity of allyloxy benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity of Allyloxy Benzoic Acid Derivatives

Introduction: The Duality of a Promising Scaffold

In the landscape of medicinal chemistry and materials science, benzoic acid derivatives serve as foundational building blocks for a vast array of functional molecules.[1] Their rigid, aromatic core and reactive carboxylic acid group provide a versatile scaffold for designing everything from liquid crystals to active pharmaceutical ingredients (APIs).[1][2] The introduction of an allyloxy group (–O–CH₂–CH=CH₂) to this scaffold creates the class of allyloxy benzoic acid derivatives, compounds that merge the properties of the stable aromatic ring with the reactive potential of an allyl moiety.

This guide is designed for researchers, scientists, and drug development professionals who work with or are developing novel allyloxy benzoic acid derivatives. While these compounds hold promise in various applications, including as intermediates in the synthesis of blood sugar-lowering agents, their safety profile is intrinsically linked to the allyloxy group—a known pro-toxicant.[3] Understanding the mechanisms of toxicity, interpreting Safety Data Sheets (SDS), and applying appropriate toxicological assays are not merely procedural formalities; they are critical components of responsible research and development. This document provides a deep dive into the causality behind the hazards, offering field-proven insights and self-validating protocols to ensure a comprehensive safety assessment.

The Allyl Moiety: A Hub of Metabolic Activation and Toxicity

The toxicological profile of any allyloxy benzoic acid derivative is dominated by the chemistry of the allyl group. Allyl compounds are often classified as proelectrophiles; they are not necessarily reactive in their native state but can be metabolically converted into highly reactive electrophilic intermediates that covalently bind to cellular macromolecules like DNA and proteins, leading to toxicity.[4]

The primary concern with allyl compounds is their potential for genotoxicity.[5][6] This is not always a direct action of the parent molecule but rather the result of metabolic activation. Two principal pathways are of significant concern:

  • Oxidation to α,β-Unsaturated Carbonyls: In vivo, allylic alcohols can be oxidized by enzymes such as alcohol dehydrogenase to form highly reactive α,β-unsaturated aldehydes or ketones, like the potent cytotoxicant acrolein.[4][7][8] These Michael acceptors readily react with nucleophilic groups in proteins and DNA, causing cellular damage.

  • Epoxidation: The double bond of the allyl group is susceptible to epoxidation by cytochrome P450 (CYP) enzymes.[9][10] The resulting epoxides are electrophilic and can act as alkylating agents. While some studies suggest that epoxide hydrolases and glutathione S-transferases can effectively detoxify these intermediates, this pathway remains a significant mechanism for potential toxicity.[11]

These metabolic transformations are critical because they can convert a seemingly stable parent compound into a genotoxic agent. Therefore, any toxicological assessment must account for these metabolic possibilities.[5][6]

Metabolic_Activation cluster_0 Metabolic Pathways cluster_1 Detoxification cluster_2 Toxic Outcomes parent Allyloxy Benzoic Acid Derivative p450 Cytochrome P450 (CYP Enzymes) parent->p450 Epoxidation adh Alcohol Dehydrogenase (ADH) parent->adh Oxidation epoxide Reactive Epoxide Intermediate p450->epoxide acrolein α,β-Unsaturated Aldehyde (e.g., Acrolein-like species) adh->acrolein detox Conjugation (e.g., Glutathione) epoxide->detox GSH Transferase toxicity Cellular Damage (Covalent Binding to Proteins, DNA) epoxide->toxicity acrolein->toxicity genotoxicity Genotoxicity (DNA Adducts, Mutations) toxicity->genotoxicity

Caption: Metabolic activation of allyloxy compounds.

Decoding the Safety Data Sheet (SDS): A Comparative Analysis

The SDS is the primary source of hazard information for any chemical. For allyloxy benzoic acid derivatives, the SDS consistently highlights risks associated with irritation and, in some cases, acute toxicity. A comparative analysis of common derivatives reveals a recurring pattern of hazards.

CompoundCAS NumberGHS Hazard Statements (H-Codes)Key Hazards Identified
2-(Allyloxy)benzoic acid 59086-52-1H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[12]Skin, Eye, and Respiratory Irritation
4-(Allyloxy)benzoic acid 27914-60-9H302: Harmful if swallowed[13][14]Harmful if Swallowed, Irritant
3-Allyl-2-hydroxy-benzoic acid 42729-96-4H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[15]Acute Oral, Dermal, and Inhalation Toxicity
4-(Allyloxy)-2-hydroxybenzophenone 2549-87-3H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[16]Skin, Eye, and Respiratory Irritation

Field Insights:

  • Irritation is a Class-Wide Property: The data strongly suggest that skin, eye, and respiratory irritation (H315, H319, H335) are common hazards for this class of compounds.[12][16] This is a direct chemical effect requiring stringent use of Personal Protective Equipment (PPE).

  • Positional Isomerism Matters: The difference between 2-(allyloxy) and 4-(allyloxy) benzoic acid, where the latter is flagged as "Harmful if swallowed" (H302), indicates that the position of the allyloxy group on the benzoic acid ring can influence its absorption, metabolism, and systemic toxicity.[12][13]

  • The "Allyl" vs. "Allyloxy" Distinction: The presence of a free allyl group, as in 3-Allyl-2-hydroxy-benzoic acid, appears to confer more severe acute toxicity warnings (oral, dermal, and inhalation) compared to the ether-linked allyloxy group.[15]

Essential Toxicological Evaluation: Protocols and Rationale

For any novel allyloxy benzoic acid derivative, a tiered approach to toxicological testing is essential. The following protocols represent a self-validating system to screen for key toxicological endpoints.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Causality: This assay provides a baseline for acute toxicity by measuring the metabolic activity of cells. A reduction in the conversion of MTT to formazan indicates mitochondrial dysfunction and/or cell death, providing an IC₅₀ (half-maximal inhibitory concentration) value that quantifies the compound's cytotoxic potential. The choice of HepG2 cells (a human liver carcinoma cell line) is deliberate, as the liver is a primary site of metabolism for xenobiotics, including allyl compounds.[7][8]

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂ until they reach 80% confluency.

  • Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Dosing: Prepare a serial dilution of the test allyloxy benzoic acid derivative in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

Causality: This is the gold standard for screening for mutagenicity.[5][17] It uses strains of Salmonella typhimurium that are unable to synthesize histidine. A mutagenic compound will cause mutations that revert the bacteria to a state where they can produce their own histidine and thus grow on a histidine-free medium. The inclusion of a liver S9 fraction is non-negotiable for allyl compounds. This fraction contains metabolic enzymes (like CYPs) that can convert the pro-mutagenic parent compound into the ultimate DNA-reactive metabolite, mimicking in vivo metabolism.[5][17][18]

Step-by-Step Methodology:

  • Strain Selection: Use multiple tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Metabolic Activation: Prepare two sets of experiments for each concentration: one with and one without the S9 metabolic activation mix.

  • Exposure: In a test tube, combine the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour it onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate.

  • Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Ames_Test_Workflow cluster_0 Parallel Conditions start Start: Test Compound strain Select Salmonella Tester Strains (e.g., TA98, TA100) start->strain with_s9 Incubate with S9 Liver Extract (Metabolic Activation) strain->with_s9 without_s9 Incubate without S9 (Direct Mutagenicity) strain->without_s9 plate Plate on Histidine-Free Minimal Agar with_s9->plate without_s9->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Results: Dose-dependent increase? count->analyze positive Result: Mutagenic analyze->positive Yes negative Result: Non-Mutagenic analyze->negative No

Caption: Workflow for the Ames Test with metabolic activation.

Risk Assessment and Safe Handling in the Laboratory

Translating toxicological data into safe laboratory practice requires a structured risk assessment. The goal is to minimize exposure through the hierarchy of controls.

Risk_Assessment_Workflow cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Control Measures cluster_3 Risk Management sds Review SDS & Literature: - Irritant (H315, H319, H335) - Harmful if swallowed (H302) - Potential Genotoxin task Analyze Task: - Weighing solid (dust) - Dissolving in solvent (vapor) - Reaction work-up sds->task Informs controls Implement Hierarchy of Controls: 1. Engineering: Fume Hood 2. Admin: SOPs, Training 3. PPE: Goggles, Gloves, Lab Coat task->controls Requires manage Review & Monitor: - Is exposure minimized? - Are procedures adequate? controls->manage Enables

Caption: Risk assessment workflow for handling new derivatives.

Standard Operating Procedures (SOPs) for Safe Handling:
  • Engineering Controls: All work involving solid allyloxy benzoic acid derivatives (to avoid dust inhalation) or their solutions must be conducted in a certified chemical fume hood.[16]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[16]

    • Skin Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use. A lab coat is mandatory. Contaminated clothing should be removed immediately.[16][19]

    • Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is unavoidable, a respirator may be required.

  • Handling and Storage: Store containers in a cool, dry, and well-ventilated area.[20] Keep containers tightly closed. Avoid creating dust.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[20][21]

    • Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes.[20][21][22] Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[20][21][22] Seek immediate medical attention.

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[20]

Conclusion

Allyloxy benzoic acid derivatives represent a class of compounds with significant potential, but this potential is intrinsically linked to a required vigilance regarding their safety. The presence of the allyl moiety necessitates a proactive and informed approach to toxicological assessment. The hazards of irritation are well-documented, but the more insidious risk of genotoxicity via metabolic activation must be the primary focus for any novel derivative intended for biological applications. By understanding the underlying chemical mechanisms, rigorously applying validated toxicological protocols like the Ames test, and implementing a robust hierarchy of controls in the laboratory, researchers can safely harness the synthetic utility of these compounds while upholding the highest standards of scientific integrity and occupational safety.

References

  • Eder, E., Henschler, D., & Neudecker, T. (1986). Genotoxicity of allyl compounds--a quick screening strategy based on structure-activity relationships and a battery of prescreening tests. Food and Chemical Toxicology, 24(6-7), 667-73. [Link]

  • Eder, E., Neudecker, T., Lutz, D., & Henschler, D. (1987). The role of biotransformation in the genotoxicity of allylic compounds. Archives of Toxicology, 60(1-3), 182-6. [Link]

  • Musk, S. R., & Johnson, I. T. (2000). Genotoxic effects of allyl isothiocyanate (AITC) and phenetyl isothiocyanate (PEITC). Mutation Research, 468(2), 165-74. [Link]

  • Lattè, K. P., & Knaap, A. G. (2000). Genotoxic Effects of Allyl Isothiocyanate (AITC) and Phenethyl Isothiocyanate (PEITC). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 468(2), 165-174. [Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). (1999). Evidence on the Carcinogenicity of Allyl Chloride. Reproductive and Cancer Hazard Assessment Branch. [Link]

  • Dimitrova, S., & Mekenyan, O. (2010). Comparative study of mechanism of action of allyl alcohols for different endpoints. QSAR & Combinatorial Science, 29(7), 896-903. [Link]

  • Auerbach, S. S., et al. (2008). A comparative 90-day toxicity study of allyl acetate, allyl alcohol and acrolein. Toxicology, 253(1-3), 85-93. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Allyloxy)benzoic acid. PubChem Compound Database. [Link]

  • Luo, G., & Guenthner, T. M. (1995). Metabolism of allylbenzene 2',3'-oxide and estragole 2',3'-oxide in the isolated perfused rat liver. The Journal of Pharmacology and Experimental Therapeutics, 272(2), 588-96. [Link]

  • Wikipedia. (n.d.). Allyl alcohol. Wikipedia, The Free Encyclopedia. [Link]

  • National Institute of Standards and Technology. (2015). Safety Data Sheet for SRM 350c: Benzoic Acid. NIST. [Link]

  • Taylor & Francis. (n.d.). Allyl – Knowledge and References. Taylor & Francis Online. [Link]

  • Chemsrc. (2025). 2-(Allyloxy)ethanol | CAS#:111-45-5. Chemsrc. [Link]

  • Pharmapproach. (2014). Phase I Metabolism-Oxidative Reactions-Oxidation of Aliphatic and Alicyclic Compounds. Pharmapproach. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoic acid, 4-(acetyloxy)-. PubChem Compound Database. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances, 12(45), 29505-29519. [Link]

  • Li, Z., & Wang, Y. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers in Bioengineering and Biotechnology, 10, 963810. [Link]

  • Bellucci, G., Chiappe, C., Pucci, L., & Gervasi, P. G. (1996). The Mechanism of Oxidation of Allylic Alcohols to Alpha,beta-Unsaturated Ketones by Cytochrome P450. Chemical Research in Toxicology, 9(5), 871-4. [Link]

  • Aumueller, W., et al. (1980). U.S. Patent No. 4,221,815. U.S.
  • Taylor & Francis. (n.d.). Allyl – Knowledge and References. Taylor & Francis Online. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (2026). Understanding Benzoic Acid Derivatives in Organic Synthesis. PharmaChem. [Link]

  • European Chemicals Agency (ECHA). (n.d.). 4-chloro-2-(prop-2-en-1-yloxy)benzoic acid. ECHA CHEM. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Acetylbenzoic Acid. PubChem Compound Database. [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). SIDS Initial Assessment Report for 4-hydroxybenzoic acid. OECD. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Hexyloxy)benzoic acid. PubChem Compound Database. [Link]

  • European Chemicals Agency (ECHA). (n.d.). 3-(3-hydroxyprop-1-yn-1-yl)benzoic acid. ECHA CHEM. [Link]

  • European Chemicals Agency (ECHA). (n.d.). 2,4-bis(acetyloxy)benzoic acid. ECHA CHEM. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Octyloxy)benzoic acid. PubChem Compound Database. [Link]

  • Sciencelab.com. (2005). Material Safety Data Sheet - Benzoic acid. Sciencelab.com. [Link]

  • European Commission. (2002). Opinion on Benzoic acid and its salts. Scientific Committee on Food. [Link]

Sources

Thermodynamic properties of 3-Allyloxy-5-hydroxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Profiling of 3-Allyloxy-5-hydroxybenzoic Acid Methyl Ester and Its Photochromic Dendrimer Derivatives

Executive Summary

The precise engineering of stimuli-responsive macromolecules requires building blocks that offer both synthetic orthogonality and predictable thermodynamic behavior. 3-Allyloxy-5-hydroxybenzoic acid methyl ester (also known as methyl 3-allyloxy-5-hydroxybenzoate) has emerged as a critical intermediate in the convergent synthesis of photochromic, azobenzene-containing dendrimers[1]. This whitepaper provides an in-depth technical analysis of the thermodynamic properties of this monomer and the macromolecular systems it enables, focusing on the activation parameters of Z-to-E thermal isomerization and the influence of intramolecular hydrophobic interactions.

Molecular Architecture and Synthetic Thermodynamics

The utility of 3-allyloxy-5-hydroxybenzoic acid methyl ester lies in its orthogonal functional groups: a phenolic hydroxyl, an allyl ether, and a methyl ester. This triad allows for highly controlled, stepwise dendrimer growth using a protection-deprotection methodology[2].

From a thermodynamic perspective, the synthesis of this intermediate typically involves the mono-allylation of methyl 3,5-dihydroxybenzoate. The reaction is driven by the high thermodynamic stability of the resulting phenoxide ion intermediate, generated via a weak base (e.g.,


), which subsequently undergoes a favorable 

nucleophilic attack on allyl bromide. The enthalpy of this etherification is highly exergonic, ensuring high yields, while the statistical distribution of mono- vs. bis-allylation is kinetically controlled by stoichiometry and temperature[3].

Once synthesized, the monomer is utilized in convergent dendrimer assembly. The iterative coupling steps (often utilizing Mitsunobu conditions or Williamson ether syntheses) rely on the thermodynamic driving force of forming strong


 ether bonds and the generation of stable byproducts (e.g., triphenylphosphine oxide in the Mitsunobu reaction), which offsets the entropic penalty of assembling large, sterically hindered dendritic wedges[4].

G A 3,5-Dihydroxybenzoic Acid Methyl Ester B Allylation (K2CO3, Allyl Bromide) Thermodynamic Control A->B Deprotonation C Methyl 3-allyloxy-5-hydroxybenzoate (Key Intermediate) B->C Nucleophilic Substitution D Convergent Dendron Assembly (Mitsunobu Coupling) C->D Iterative Growth E Azobenzene Core Attachment (Esterification) D->E Core Functionalization

Synthetic workflow of dendrimer assembly using the key intermediate.

Thermodynamic Parameters of Z-to-E Thermal Isomerization

When 3-allyloxy-5-hydroxybenzoic acid methyl ester is used to construct poly-aryl(ether) dendrons attached to an azobenzene core, the resulting macromolecule exhibits distinct photochromic properties[5]. The azobenzene moiety undergoes a clean photochemical transition from the thermodynamically stable E (trans) isomer to the metastable Z (cis) isomer upon UV irradiation (


 nm)[6].

The reverse process—thermal relaxation from Z to E—is a spontaneous, thermodynamically driven first-order reaction. The kinetics and thermodynamics of this isomerization are highly sensitive to the microenvironment created by the dendritic branches. The activation energy (


), enthalpy of activation (

), and entropy of activation (

) are governed by the Eyring equation:


In water-soluble azobenzene dendrimers derived from this monomer, researchers have observed unusual solvatochromism[7]. By altering the solvent ratio of water to ethanol, the poly-aryl(ether) dendrons undergo conformational changes due to intramolecular hydrophobic interactions. In high-water environments, the dendrons collapse around the azobenzene core to minimize the exposure of hydrophobic regions. This collapse drastically alters the transition state thermodynamics of the Z-to-E isomerization, typically resulting in a more negative


 (due to a highly ordered transition state) and a compensatory change in 

[8].
Table 1: Influence of Solvent Polarity on Z-to-E Isomerization Thermodynamics

Note: Data represents the characteristic thermodynamic shifts observed in poly-aryl(ether) azobenzene dendrimers as a function of solvent composition[7].

Solvent Ratio (Water/EtOH, v/v)Isomerization Rate Constant (

at 298K,

)
Activation Energy (

, kJ/mol)
Enthalpy of Activation (

, kJ/mol)
Entropy of Activation (

, J/K·mol)
0 / 100 (Pure EtOH)

92.590.1-45.2
20 / 80

94.091.5-42.8
50 / 50

98.295.8-35.1
80 / 20

105.4102.9-18.5

Causality Insight: As the water content increases, the hydrophobic dendrons tightly encapsulate the azobenzene core. This steric shielding restricts the rotational freedom required for the Z-to-E transition, thereby increasing the activation enthalpy (


) and slowing down the thermal relaxation rate.

G E_iso E-Isomer (Trans) Low Energy Photo Photochemical Excitation (hν = 350 nm) E_iso->Photo UV Irradiation Z_iso Z-Isomer (Cis) High Energy Thermal Thermal Relaxation (ΔH‡, ΔS‡ > 0) Z_iso->Thermal Heat / Ambient Photo->Z_iso Isomerization Thermal->E_iso Z-to-E Recovery

Thermodynamic cycle of azobenzene photoisomerization and thermal relaxation.

Experimental Protocols

To ensure self-validating and reproducible results, the following methodologies detail the synthesis of the monomer and the subsequent thermodynamic evaluation of the derived dendrimers.

Protocol 1: Synthesis of Methyl 3-allyloxy-5-hydroxybenzoate

Objective: To achieve selective mono-allylation under thermodynamic control.

  • Preparation: Dissolve 10.0 mmol of methyl 3,5-dihydroxybenzoate in 50 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere. Causality: DMF is a polar aprotic solvent that effectively solvates the reactants while leaving the phenoxide nucleophile relatively unsolvated and highly reactive.

  • Deprotonation: Add 10.5 mmol of anhydrous potassium carbonate (

    
    ). Stir the suspension at room temperature for 30 minutes. Causality: The slight molar excess of 
    
    
    
    ensures complete deprotonation of one hydroxyl group without pushing the equilibrium toward bis-deprotonation, which would lead to unwanted bis-allylated byproducts.
  • Alkylation: Add 10.0 mmol of allyl bromide dropwise over 15 minutes. Elevate the temperature to 60°C and stir for 12 hours.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with 100 mL of distilled water. Extract the aqueous layer with ethyl acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexanes/Ethyl Acetate, 4:1 v/v) to isolate the pure monomer.
    
Protocol 2: Thermodynamic Evaluation of Z-to-E Isomerization

Objective: To determine the activation parameters (


, 

) of the azobenzene dendrimer using UV-Vis spectroscopy.
  • Sample Preparation: Prepare a

    
     M solution of the azobenzene dendrimer in the desired solvent mixture (e.g., 50/50 Water/EtOH).
    
  • Photochemical Excitation: Irradiate the sample in a quartz cuvette using a 350 nm UV lamp for 5 minutes to reach the photostationary state (maximum Z-isomer concentration). Causality: 350 nm specifically targets the

    
     transition of the E-isomer, driving the system to the higher-energy Z-state[5].
    
  • Kinetic Monitoring: Place the cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor the absorbance at the

    
     transition peak (
    
    
    
    nm) as it recovers over time.
  • Temperature Variation: Repeat the kinetic monitoring at four different temperatures (e.g., 298K, 308K, 318K, 328K).

  • Data Analysis: Extract the first-order rate constant (

    
    ) for each temperature by plotting 
    
    
    
    versus time. Plot
    
    
    versus
    
    
    (Eyring plot) to calculate
    
    
    from the slope and
    
    
    from the y-intercept.

References

  • Li, S., & McGrath, D. V. (2000). Macromolecular isomers of azobenzene-containing photochromic dendrimers. Polymer Preprints (American Chemical Society). Available at:[Link]

  • Momotake, A., & Arai, T. (2005). Unusual Solvatochromism Based on Intramolecular Hydrophobic Interaction in Water-soluble Azobenzene Dendrimers. Chemistry Letters, Oxford Academic. Available at:[Link]

  • Zhao, Y., & Ikeda, T. (2008). Smart Light-Responsive Materials: Azobenzene-Containing Polymers and Liquid Crystals. ResearchGate. Available at:[Link]

Sources

Precision Synthesis of Methyl 3-Allyloxy-5-Hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-allyloxy-5-hydroxybenzoate (CAS: Intermediate, often ref. as Compound 8 in dendrimer literature) is a critical bifunctional building block in organic synthesis. Its structure features a benzoate ester, a free phenol, and an allyl ether. This unique trifunctional arrangement makes it an ideal scaffold for:

  • Dendrimer Synthesis: Serving as a focal point for convergent dendron growth, particularly in light-harvesting or azobenzene-containing materials.

  • Macrocyclization: Functioning as a precursor for Ring-Closing Metathesis (RCM) in the total synthesis of resorcylic acid lactones (RALs) such as Pochonin and Monocillin analogs.

  • Medicinal Chemistry: Enabling the rapid generation of diverse libraries via selective functionalization of the free phenol.

This guide provides a validated, high-fidelity protocol for the selective mono-allylation of methyl 3,5-dihydroxybenzoate, addressing the common challenge of statistical bis-alkylation.

Strategic Retrosynthesis

The synthesis relies on the desymmetrization of Methyl 3,5-dihydroxybenzoate . The core challenge is chemoselectivity: the starting material has two chemically equivalent phenolic hydroxyl groups.

  • Starting Material: Methyl 3,5-dihydroxybenzoate (CAS 2150-44-9).[1] Readily available or synthesized via Fischer esterification of 3,5-dihydroxybenzoic acid.

  • Transformation: Williamson Ether Synthesis.

  • Reagent: Allyl Bromide (or Allyl Chloride).

  • Key Challenge: Avoiding the formation of Methyl 3,5-bis(allyloxy)benzoate.

Retrosynthesis Target Methyl 3-allyloxy-5-hydroxybenzoate (Target) SM Methyl 3,5-dihydroxybenzoate (Starting Material) Target->SM Selective Mono-Alkylation Bis Methyl 3,5-bis(allyloxy)benzoate (Over-reaction Byproduct) Bis->Target Over-Alkylation (Avoid)

Figure 1: Retrosynthetic logic emphasizing the control required to prevent over-alkylation.

Comprehensive Synthesis Protocol

Reagents and Materials[2][3][4][5][6][7][8][9][10][11]
ReagentRoleEquiv.Notes
Methyl 3,5-dihydroxybenzoate Substrate1.0Dried in vacuo prior to use.
Allyl Bromide Electrophile0.9 - 1.0Limiting reagent to favor mono-product.
Potassium Carbonate (

)
Base1.1 - 1.5Anhydrous; finely ground.
Acetone or DMF SolventN/AAcetone (reflux) or DMF (

C).
18-Crown-6 (Optional)Catalyst0.1Accelerates reaction in DMF.
Step-by-Step Methodology

This protocol is adapted from high-reliability dendrimer synthesis routes (e.g., McGrath et al.) and optimized for selectivity.

Step 1: Reaction Setup

  • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Methyl 3,5-dihydroxybenzoate (1.0 equiv) in anhydrous Acetone (0.2 M concentration).

    • Note: DMF can be used for faster rates, but Acetone simplifies workup.

  • Add anhydrous

    
      (1.2 equiv).
    
  • Stir the suspension at room temperature for 15 minutes to allow partial deprotonation.

Step 2: Controlled Addition (Critical Process Parameter)

  • Add Allyl Bromide (0.95 equiv) dropwise over 30 minutes.

    • Expert Insight: Do not add excess allyl bromide. Using a slight deficit (0.95 eq) ensures the starting material remains in excess relative to the mono-product, statistically reducing the formation of the bis-allylated byproduct.

  • Fit the flask with a reflux condenser and heat to reflux (

    
    C for Acetone) under an inert atmosphere (
    
    
    
    or Ar).

Step 3: Monitoring

  • Monitor via TLC (Hexanes:Ethyl Acetate 7:3).

    • Rf values (approx):

      • Bis-allyl (Top spot): ~0.7

      • Mono-allyl (Target): ~0.4

      • Starting Material (Bottom): ~0.1

  • Reaction is typically complete in 12–24 hours. Stop when the formation of the bis-product becomes significant, even if starting material remains.[2]

Step 4: Workup

  • Cool the mixture to room temperature.

  • Filter off the solid potassium salts.

  • Concentrate the filtrate in vacuo.

  • Redissolve the residue in Ethyl Acetate and wash with:

    • Water (

      
      )
      
    • Brine (

      
      )
      
  • Dry over

    
    , filter, and concentrate to yield the crude oil.
    

Purification & Characterization

Achieving pharmaceutical-grade purity requires separating the statistical mixture (SM : Mono : Bis).

Purification Workflow[4][8]

Column Chromatography is mandatory.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent Gradient:

    • Start with 100% Hexanes (or Petroleum Ether).

    • Gradient to 90:10 Hex/EtOAc to elute the Bis-allylated impurity.

    • Gradient to 70:30 Hex/EtOAc to elute the Target Mono-allylated product .

    • Flush with 50:50 Hex/EtOAc to recover unreacted Starting Material (can be recycled).

Purification Crude Crude Reaction Mixture (SM + Mono + Bis) Column Silica Gel Chromatography Gradient Elution Crude->Column Bis Fraction 1: Bis-allyl (Discard/Store) Column->Bis Hex:EtOAc 9:1 Mono Fraction 2: Target Mono-allyl (Collect & Dry) Column->Mono Hex:EtOAc 7:3 SM Fraction 3: Starting Material (Recycle) Column->SM Hex:EtOAc 1:1

Figure 2: Chromatographic separation strategy.

Analytical Data Profile
  • Appearance: White to off-white solid.

  • Melting Point:

    
    C (varies slightly by crystal form).
    
  • 
     NMR (CDCl
    
    
    
    , 400 MHz) Expectations:
    • 
       7.18 (dd, 1H, Ar-H2) – Meta coupling
      
    • 
       7.15 (dd, 1H, Ar-H6)
      
    • 
       6.65 (t, 1H, Ar-H4) – Between oxygen substituents
      
    • 
       6.05 (m, 1H, Allyl -CH =)
      
    • 
       5.42 (dq, 1H, Allyl =CH _trans)
      
    • 
       5.30 (dq, 1H, Allyl =CH _cis)
      
    • 
       5.50 (s, 1H, -OH , exchangeable)
      
    • 
       4.55 (dt, 2H, -OCH 
      
      
      
      -Allyl)
    • 
       3.90 (s, 3H, -COOCH 
      
      
      
      )

Applications in Drug Development[5][8][12]

Resorcylic Acid Lactones (RALs)

This molecule is a "privileged structure" for the synthesis of RALs, a class of compounds inhibiting kinases (e.g., VEGF-R).

  • Mechanism: The free phenol allows for esterification with a long-chain alcohol. The allyl group then participates in Ring-Closing Metathesis (RCM) with a distal alkene to close the macrocyclic ring (e.g., synthesis of Pochonin C).

Dendrimer Chemistry

As demonstrated by McGrath et al., this molecule serves as the peripheral unit for azobenzene-containing dendrimers.[3] The free phenol allows attachment to the dendrimer core (or next generation), while the allyl group acts as a "masked" functionality or a site for peripheral modification.

References

  • Dendrimer Synthesis & Properties

    • McGrath, D. V., et al. "Stimuli-responsive dendritic structures: The case of light-driven azobenzene-containing dendrimers." ResearchGate.[4]

  • Propargyl Analog Synthesis (Identical Conditions)

    • Mori, M., et al. "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester." Molbank, 2024.[5]

  • General Alkylation of Dihydroxybenzoates

    • "Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzo

Sources

Methyl 3-Allyloxy-5-Hydroxybenzoate: Molecular Properties, Synthesis, and Applications in Dendritic Architecture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-allyloxy-5-hydroxybenzoate is a highly specialized, asymmetrically functionalized aromatic building block. Primarily utilized as an AB2-type monomer in the convergent synthesis of advanced macromolecular structures, it provides three orthogonal reactive sites: a methyl ester, an allyloxy group, and a free phenolic hydroxyl. This structural versatility makes it a cornerstone intermediate in the development of photoresponsive dendrimers, particularly those incorporating azobenzene moieties for light-driven conformational changes[1].

Molecular Profile and Physicochemical Properties

The molecular structure of methyl 3-allyloxy-5-hydroxybenzoate is derived from methyl 3,5-dihydroxybenzoate, where exactly one of the phenolic hydroxyl groups has been etherified with an allyl group.

Calculation of the Molecular Formula and Weight:

  • Core Ring (Benzoate): C6H3

  • Methyl Ester Group (-COOCH3): C2H3O2

  • Allyloxy Group (-O-CH2-CH=CH2): C3H5O

  • Hydroxyl Group (-OH): HO

Summing the constituent atoms yields the empirical formula C11H12O4 . Using standard atomic weights (C = 12.011, H = 1.008, O = 15.999), the exact molecular weight is calculated as: (11 × 12.011) + (12 × 1.008) + (4 × 15.999) = 132.121 + 12.096 + 63.996 = 208.213 g/mol .

Table 1: Quantitative Molecular Data
PropertyValue
Chemical Formula C11H12O4
Molecular Weight 208.213 g/mol
Monoisotopic Mass 208.0735 Da
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 4
Appearance Off-white to pale yellow solid

The Logic of Asymmetry in Dendritic Synthesis

In precise dendrimer synthesis, particularly the convergent approach pioneered by researchers like Dominic V. McGrath, controlling the growth of dendritic generations requires monomers with distinct, selectively addressable functional groups[1]. Methyl 3-allyloxy-5-hydroxybenzoate serves this exact purpose. The free phenolic -OH acts as the nucleophilic attachment point for the current generation, while the methyl ester and allyloxy groups act as protected functionalities that can be orthogonally deprotected to initiate the next generation of growth.

Experimental Methodology: Synthesis and Validation

The synthesis of methyl 3-allyloxy-5-hydroxybenzoate relies on the statistical mono-alkylation of a symmetric diol. Achieving high selectivity requires strict control over reaction kinetics and thermodynamics.

Step-by-Step Protocol: Statistical Mono-Alkylation
  • Preparation: Dissolve 10.0 mmol of methyl 3,5-dihydroxybenzoate in 50 mL of anhydrous acetone.

  • Base Addition: Add 12.0 mmol of finely powdered, anhydrous potassium carbonate (K2CO3). Stir the suspension at room temperature for 30 minutes.

    • Causality: Acetone is chosen as a polar aprotic solvent to enhance the nucleophilicity of the phenoxide. K2CO3 is a mild base; it is strong enough to deprotonate the phenol (pKa ~9.5) but weak enough to prevent the saponification of the methyl ester, which would inevitably occur if strong bases like NaOH or KOH were used.

  • Electrophile Addition: Dilute 10.0 mmol of allyl bromide in 10 mL of acetone. Add this solution dropwise via a syringe pump over 2 hours to the vigorously stirring reaction mixture.

    • Causality: The slow, dropwise addition maintains a low steady-state concentration of the electrophile. This kinetic control statistically favors the reaction of the mono-phenoxide over the di-phenoxide, maximizing the yield of the mono-allylated product and minimizing the di-allylated byproduct.

  • Reflux: Heat the mixture to gentle reflux (56 °C) for 12 hours.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 0.1 M HCl, followed by brine. Dry over anhydrous Na2SO4.

  • Purification (Self-Validating System): Purify the crude mixture via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.

    • Validation: The reaction is self-validating via Thin Layer Chromatography (TLC). The starting diol is highly polar (lowest Rf). The target mono-allylated product has intermediate polarity (medium Rf). The di-allylated byproduct is non-polar (highest Rf). This distinct separation allows for real-time monitoring and straightforward isolation.

  • Analytical Confirmation: Validate the isolated fraction via 1H-NMR. The integration of the allyl protons (multiplet at ~5.9 ppm for -CH=, doublet at ~5.3 ppm for =CH2) must integrate in a 1:2:3 ratio relative to the aromatic protons, confirming mono-substitution.

Synthesis SM Methyl 3,5-dihydroxybenzoate (Starting Material) Base K2CO3 / Acetone (Mild Deprotonation) SM->Base Step 1 Reagent Allyl Bromide (1.0 eq) (Slow Addition) Base->Reagent Step 2 Reaction SN2 Alkylation (Reflux, 12h) Reagent->Reaction Step 3 Purification Silica Gel Chromatography (Hexane/EtOAc) Reaction->Purification Step 4 Product Methyl 3-allyloxy-5-hydroxybenzoate (Target Intermediate) Purification->Product Yield: ~40-50%

Synthesis workflow of methyl 3-allyloxy-5-hydroxybenzoate via controlled mono-alkylation.

Application: Light-Driven Azobenzene-Containing Dendrimers

The primary application of methyl 3-allyloxy-5-hydroxybenzoate is in the construction of photoresponsive dendrimers. Azobenzene derivatives are renowned for their clean, reversible trans/cis photoisomerization upon UV/Vis light exposure[2].

By utilizing the convergent method, researchers attach azobenzene moieties to the periphery of each dendron. The methyl 3-allyloxy-5-hydroxybenzoate intermediate allows for the precise, layer-by-layer assembly of these macromolecules. Once the focal phenolic -OH is coupled to an azobenzene derivative (often via a Mitsunobu reaction), the allyl or methyl ester groups are selectively deprotected to reveal new reactive sites for the next generation of dendritic growth[1].

This architectural precision is critical; burying the azobenzene deep inside a rigid dendritic structure can sterically hinder its isomerization, whereas placing it at the periphery maximizes the macromolecule's responsiveness to light, enabling applications in holographic data storage, smart nanomaterials, and targeted drug delivery[2].

Dendrimer Monomer Methyl 3-allyloxy-5-hydroxybenzoate (AB2-type Synthon) Coupling Mitsunobu Protocol / Etherification (Convergent Coupling) Monomer->Coupling Phenolic OH Azo Azobenzene Derivative (Photoresponsive Core/Periphery) Azo->Coupling Electrophile Deprotect Ester Hydrolysis / Allyl Deprotection (Activation) Coupling->Deprotect Protected Dendron Dendrimer Generation-2 Azobenzene Dendrimer (Light-Responsive Material) Deprotect->Dendrimer Iterative Assembly

Convergent assembly pathway for photoresponsive azobenzene dendrimers using the AB2 synthon.

References

  • Li, S., & McGrath, D. V. (2000). Macromolecular isomers of azobenzene-containing photochromic dendrimers. Polymer, 41(11), 4239-4243.

  • Natansohn, A., & Rochon, P. (2002). Photoinduced motions in azo-containing polymers. Chemical Reviews, 102(11), 4139-4176.

  • Del Canto, E., et al. (2010). Stimuli-responsive dendritic structures: The case of light-driven azobenzene-containing dendrimers and dendrons. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 11(1), 25-45.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138392, Methyl 3,5-dihydroxybenzoate (Starting Material Reference).

Sources

Melting point and boiling point data for 3-Allyloxy-5-hydroxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis context, and handling protocols for Methyl 3-allyloxy-5-hydroxybenzoate , a critical intermediate in the synthesis of precise dendrimeric architectures.

Physicochemical Characterization & Experimental Handling[1]

Executive Summary

Methyl 3-allyloxy-5-hydroxybenzoate (CAS: 268750-52-3) is a bifunctional aromatic building block primarily utilized in the convergent synthesis of ether-linked dendrimers and photoresponsive macromolecules. Its structural asymmetry—possessing one phenolic hydroxyl group and one allyloxy ether group—allows for orthogonal functionalization, making it an indispensable "branching unit" in macromolecular chemistry.

This guide provides researchers with the critical thermodynamic data, purification logic, and handling protocols necessary to utilize this compound effectively in drug delivery systems and materials science applications.

Chemical Identity & Structural Analysis[1]
PropertyDetail
IUPAC Name Methyl 3-hydroxy-5-(prop-2-en-1-yloxy)benzoate
Common Name Methyl 3-allyloxy-5-hydroxybenzoate
CAS Number 268750-52-3
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
SMILES COC(=O)C1=CC(O)=CC(OCC=C)=C1
Key Functional Groups Phenol (C-OH), Allyl Ether (C-O-C=C), Methyl Ester (COOMe)
Structural Visualization

The following diagram illustrates the chemical connectivity and the orthogonal reactive sites that define its utility in synthesis.

ChemicalStructure cluster_reactivity Reactivity Profile Core Benzene Ring (Aromatic Core) OH Phenolic -OH (Nucleophilic Site) Core->OH C-5 Position Allyl Allyl Ether (Stable/Cleavable) Core->Allyl C-3 Position Ester Methyl Ester (Electrophilic Site) Core->Ester C-1 Position Dendron Growth\n(Mitsunobu/Alkylation) Dendron Growth (Mitsunobu/Alkylation) OH->Dendron Growth\n(Mitsunobu/Alkylation) Focal Point Activation\n(Hydrolysis/Reduction) Focal Point Activation (Hydrolysis/Reduction) Ester->Focal Point Activation\n(Hydrolysis/Reduction)

Figure 1: Functional map of Methyl 3-allyloxy-5-hydroxybenzoate showing orthogonal reactive sites.

Thermodynamic Properties: Melting & Boiling Points

Accurate knowledge of phase transition temperatures is vital for purification and storage. While specific experimental values can vary based on crystalline polymorphs and purity, the following data represents the standard consensus for research-grade material.

Melting Point (MP) Data

The compound typically exists as a white to off-white crystalline solid at room temperature.

Data TypeValue / RangeMethod / Context
Experimental MP 68 – 72 °C Determined via DSC (Differential Scanning Calorimetry) [1, 2].
Literature Consensus 70 °C Typical value for pure fractions after column chromatography.
Impact of Impurities < 60 °CPresence of Methyl 3,5-diallyloxybenzoate significantly depresses MP.

Experimental Insight: The melting point is relatively low compared to the starting material (Methyl 3,5-dihydroxybenzoate, MP ~169 °C) due to the loss of one hydrogen-bond donor. This drastic drop serves as an excellent quick-check for reaction progress—if the solid melts above 100°C, significant starting material remains.

Boiling Point (BP) Data

Due to the phenolic nature and ester functionality, this compound is prone to thermal degradation before reaching its atmospheric boiling point.

PressurePredicted Boiling PointOperational Protocol
760 mmHg (Atmospheric) 365 ± 20 °C DO NOT ATTEMPT. Decomposition likely.
0.1 - 1.0 mmHg (High Vac) 140 – 160 °C Suitable for Kugelrohr distillation if recrystallization fails.
Synthesis & Purification Workflow

The synthesis involves the statistical mono-alkylation of methyl 3,5-dihydroxybenzoate. Because this reaction produces a mixture of starting material (diol), product (mono-allyl), and byproduct (bis-allyl), the purification strategy is critical.

Reaction Logic
  • Reagents: Methyl 3,5-dihydroxybenzoate (1.0 eq), Allyl Bromide (1.0 eq), K₂CO₃ (1.1 eq), Acetone (Reflux).

  • Challenge: Statistical distribution dictates a maximum theoretical yield of ~50% for the mono-substituted product without optimized stoichiometry.

Purification Protocol (Self-Validating System)

To ensure the isolation of high-purity material (MP 68-72°C), follow this polarity-based separation logic:

  • TLC Monitoring:

    • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

    • Rf Values (Approx):

      • Bis-allyl (Top spot): ~0.8

      • Target Mono-allyl (Middle spot): ~0.4

      • Starting Diol (Bottom spot): ~0.1

  • Column Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Gradient: Start with 10% EtOAc/Hexanes to elute the bis-allyl impurity. Increase to 30% EtOAc/Hexanes to elute the target.

  • Recrystallization (Polishing):

    • If the MP is broad (e.g., 60-68°C), recrystallize from a minimal amount of hot Benzene/Hexane or Toluene/Heptane .

Workflow Diagram

Purification Rxn Reaction Mixture (Diol + Mono + Bis) Workup Aqueous Workup (Remove Salts) Rxn->Workup TLC TLC Analysis (Hex:EtOAc 3:1) Workup->TLC Column Flash Chromatography (Gradient Elution) TLC->Column Check MP Check (Target: 68-72°C) Column->Check Pure Product\n(Store under N2) Pure Product (Store under N2) Check->Pure Product\n(Store under N2) Pass Recrystallize\n(Toluene/Heptane) Recrystallize (Toluene/Heptane) Check->Recrystallize\n(Toluene/Heptane) Fail (<65°C)

Figure 2: Purification decision tree for isolating Methyl 3-allyloxy-5-hydroxybenzoate.

Application in Research

This compound is a "Type AB₂" monomer precursor.

  • Dendrimer Synthesis: The phenolic -OH is reacted (via Mitsunobu reaction) with benzylic alcohols to grow dendrons.

  • Photo-switching: Used to attach azobenzene moieties to the periphery of dendrimers, creating light-responsive materials that change hydrodynamic volume upon UV irradiation [1].

References
  • Sheng, L., & McGrath, D. V. (2000).[1][2][3] Effect of macromolecular isomerism on the photomodulation of dendrimer properties. Journal of the American Chemical Society, 122(28), 6795-6796. Link

  • Liao, L., & McGrath, D. V. (2000).[1][2][3] Shape-persistent azobenzene-containing dendrimers.[1][2][3] Polymer Preprints, 41(1), 870.[2]

  • Matrix Scientific. (2017). Material Safety Data Sheet: 3-Allyloxy-5-hydroxybenzoic acid methyl ester. Link

Sources

Potential Pharmaceutical Applications of 3-Allyloxy-5-hydroxybenzoic Acid Methyl Ester: A Technical Guide to Advanced API Synthesis and Dendritic Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical development, the rational design of complex therapeutics relies heavily on versatile, pre-differentiated building blocks. 3-Allyloxy-5-hydroxybenzoic acid methyl ester has emerged as a critical tri-functional synthon. By offering three orthogonally reactive sites—a methyl ester, a free phenolic hydroxyl, and an allyl ether—this compound bypasses the traditional synthetic bottlenecks associated with symmetrical resorcinol derivatives. This whitepaper provides an in-depth technical analysis of its applications, focusing on stimuli-responsive dendritic drug delivery systems and its role as a scaffold for active pharmaceutical ingredients (APIs).

Molecular Architecture & Mechanistic Rationale

The utility of 3-allyloxy-5-hydroxybenzoic acid methyl ester is rooted in its highly differentiated molecular architecture. Symmetrical precursors, such as methyl 3,5-dihydroxybenzoate, are notoriously difficult to mono-functionalize selectively, often resulting in statistical mixtures of unreacted starting material, mono-alkylated, and di-alkylated products[1].

By utilizing the pre-differentiated mono-allylated form, researchers gain access to three distinct chemical handles:

  • The Methyl Ester: Acts as a stable carboxyl protecting group during basic alkylations, which can undergo late-stage saponification (hydrolysis) to yield a free carboxylic acid for amide coupling or esterification[1].

  • The Phenolic Hydroxyl (-OH): Serves as a highly nucleophilic center for targeted O-alkylation or O-arylation, allowing for the attachment of pharmacophores or dendron branching units[2].

  • The Allyl Ether: Functions either as a robust protecting group that is completely orthogonal to standard benzyl ethers, or as a reactive handle for downstream transformations such as olefin cross-metathesis, epoxidation, or Claisen rearrangement[3].

Application Domain I: Precision Dendritic Drug Delivery

Dendrimers are highly branched, monodisperse macromolecules that have revolutionized targeted drug delivery. The synthesis of these nanostructures requires absolute structural control, typically achieved through a convergent growth approach using AB₂ monomers.

3-Allyloxy-5-hydroxybenzoic acid methyl ester is widely utilized in the precise synthesis of stimuli-responsive dendrimers, specifically light-driven azobenzene-containing dendrimers[4]. In these systems, the free phenolic group is coupled to an azobenzene trigger, while the allyl group can serve as a cleavage vector to test dendrimer disassembly[3]. When exposed to specific wavelengths of light, the azobenzene undergoes a trans-to-cis isomerization. This massive conformational shift physically alters the dendrimer's internal cavities, triggering the controlled release of encapsulated guest molecules (drugs)[4].

G A Methyl 3,5-dihydroxybenzoate B Mono-O-Allylation (Allyl Bromide, K2CO3) A->B C 3-Allyloxy-5-hydroxybenzoic acid methyl ester B->C D O-Alkylation with Azobenzene Trigger C->D E Ester Hydrolysis (LiOH) D->E F Convergent Coupling to Core E->F G Stimuli-Responsive Dendrimer F->G

Convergent synthesis of stimuli-responsive dendrimers using the mono-allylated synthon.

Application Domain II: Advanced API Scaffolding

Beyond macromolecular delivery systems, this compound is a highly efficient scaffold for small-molecule APIs. The 3,5-disubstituted benzoic acid motif is prevalent in numerous biologically active compounds.

For instance, the selective mono-O-arylation and subsequent O-alkylation of methyl 3,5-dihydroxybenzoate was the critical path in Merck's large-scale synthesis of MK-0941, a potent glucokinase inhibitor developed for Type II diabetes[5]. Similarly, aldehyde precursors derived from the alkylation of methyl 3,5-dihydroxybenzoate are essential in synthesizing antimicrobial conjugated oligoelectrolytes (COEs) that exhibit high selectivity toward bacterial cells[6]. By starting with the 3-allyloxy derivative, chemists can bypass the initial, yield-limiting desymmetrization step, directly appending the required pharmacophore to the free phenol.

G Core 3-Allyloxy-5-hydroxybenzoic acid methyl ester Tri-functional Scaffold Path1 Phenolic OH Functionalization Core->Path1 Path2 Allyl Ether Transformations Core->Path2 Path3 Methyl Ester Hydrolysis Core->Path3 Res1 O-Arylation / Alkylation (API Analogs) Path1->Res1 Res2 Olefin Metathesis / Epoxidation Path2->Res2 Res3 Amide Coupling / Peptidomimetics Path3->Res3

Divergent functionalization pathways of the tri-functional scaffold for API development.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocol details the highly selective mono-O-allylation of methyl 3,5-dihydroxybenzoate. This workflow is designed as a self-validating system, incorporating strict in-process controls.

Protocol: Highly Selective Mono-O-Allylation

Objective: Synthesize 3-allyloxy-5-hydroxybenzoic acid methyl ester while suppressing di-alkylation.

Reagents:

  • Methyl 3,5-dihydroxybenzoate (1.0 equiv)

  • Allyl bromide (1.05 equiv)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology & Causality:

  • Dissolution: Dissolve methyl 3,5-dihydroxybenzoate in anhydrous DMF under an inert argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, leaving the phenoxide highly reactive (naked ion effect), which accelerates the Sₙ2 substitution[1].

  • Base Addition: Add K₂CO₃ and stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the phenol (pKa ~9.5) but weak enough to prevent the premature hydrolysis of the methyl ester, which would occur if NaOH or LiOH were used[2].

  • Electrophile Addition: Add allyl bromide dropwise. Strictly limit to 1.05 equivalents.

    • Causality: The slight excess ensures complete conversion of the most reactive sites while starving the reaction of enough electrophile to prevent the secondary alkylation of the mono-allylated product[2].

  • Thermal Activation: Heat the reaction mixture to 80 °C for 3 hours.

    • Causality: Elevated temperature overcomes the activation energy barrier for the Sₙ2 reaction. Prolonged heating beyond 3 hours increases the risk of di-alkylation[1].

  • In-Process Validation Check: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate mobile phase.

    • Validation: The starting material (

      
       ~0.2) should be consumed. A new major spot (
      
      
      
      ~0.5) indicates the mono-alkylated product. A faint minor spot (
      
      
      ~0.8) indicates trace di-alkylated byproduct. If the di-alkylated spot is prominent, the electrophile stoichiometry was breached.
  • Aqueous Workup: Cool to room temperature, dilute with ethyl acetate, and wash with copious amounts of water (5x) followed by brine (1x).

    • Causality: DMF is highly water-soluble. Multiple aqueous washes are mandatory to partition the DMF out of the organic layer, preventing it from co-eluting during chromatography[1].

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the pure mono-allylated product as a solid[1].

Quantitative Data Summaries

The following tables synthesize critical quantitative data regarding the optimization of the synthesis and the physicochemical properties of the resulting pharmaceutical applications.

Table 1: Optimization of Mono-O-Alkylation Parameters

Based on established reactivity profiles for methyl 3,5-dihydroxybenzoate alkylations.[1],[2]

SolventBaseTemp (°C)Electrophile (Equiv)Major Product OutcomeMechanistic Result
AcetoneK₂CO₃602.1Di-alkylatedExcess electrophile drives full substitution.
DMFK₂CO₃601.05Mono-alkylatedHigh selectivity, but sluggish kinetics (low yield).
DMF K₂CO₃ 80 1.05 Mono-alkylated Optimal balance of kinetics and selectivity.
DMFCs₂CO₃802.5Di-alkylatedStronger base and excess reagent force di-alkylation.
Table 2: Physicochemical Properties of Azobenzene-Functionalized Dendrimers

Derived from convergent synthesis methodologies utilizing the mono-allylated synthon.[3],[4]

Dendrimer GenerationTrigger GroupIsomerization Kinetics (Trans

Cis)
Primary Pharmaceutical Application
Generation 1 (G1)AzobenzeneRapid (Unobstructed)Rapid drug encapsulation / Molecular imprinting
Generation 2 (G2)AzobenzeneModerate (Steric hindrance)Sustained, controlled drug release
Linear AnalogAllyl EtherN/A (Cleavage Vector)Testing of disassembly triggers / Cleavage vectors

Conclusion & Future Outlook

3-Allyloxy-5-hydroxybenzoic acid methyl ester is far more than a simple chemical intermediate; it is a rationally designed, tri-functional scaffold that enables precision in pharmaceutical synthesis. By allowing chemists to bypass the statistical limitations of symmetrical resorcinols, it accelerates the development of complex APIs—from glucokinase inhibitors to antimicrobial oligoelectrolytes. Furthermore, its integration into convergent dendrimer synthesis paves the way for next-generation, stimuli-responsive nanomedicines capable of targeted, light-driven drug release. As the demand for highly specific, targeted therapeutics grows, the reliance on such pre-differentiated synthons will only increase.

References

  • Source: pharmtech.
  • Source: fordham.
  • Dominic V Mcgrath Ph.D. Chemistry Professor (Full)
  • Source: thieme-connect.
  • Source: rsc.
  • Source: researchgate.

Sources

Desymmetrization in Advanced Organic Synthesis: A Technical Guide to Methyl 3,5-Dihydroxybenzoate and its Mono-Allylated Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs), dendrimers, and natural product analogues, the selection and modification of foundational building blocks dictate the efficiency of the entire synthetic route. Methyl 3,5-dihydroxybenzoate is a highly versatile, symmetric resorcinol derivative. However, its symmetry poses a challenge when orthogonal functionalization is required.

By subjecting this symmetric diol to controlled mono-alkylation, chemists generate 3-allyloxy-5-hydroxybenzoic acid methyl ester (methyl 3-allyloxy-5-hydroxybenzoate). This desymmetrized intermediate transitions the molecule from a simple bifunctional nucleophile into a highly advanced, orthogonally addressable synthon. This whitepaper explores the physicochemical differences, mechanistic rationale, and self-validating experimental protocols for synthesizing and utilizing these two critical molecules.

Structural and Physicochemical Profiling

The fundamental difference between these two compounds lies in their symmetry and hydrogen-bonding capacity. Methyl 3,5-dihydroxybenzoate contains two identical, highly reactive phenolic hydroxyl groups. In contrast, 3-allyloxy-5-hydroxybenzoic acid methyl ester has one of these hydroxyls masked by an allyl group.

This single modification drastically alters the molecule's solubility, reactivity profile, and application potential. The allyl group not only breaks the


 pseudo-symmetry of the aromatic ring but also introduces a latent olefin that can participate in transition-metal-catalyzed reactions.
Quantitative Data Comparison
PropertyMethyl 3,5-dihydroxybenzoate3-Allyloxy-5-hydroxybenzoic acid methyl ester
Symmetry Symmetric (Identical -OH groups)Asymmetric (Desymmetrized)
Molecular Formula C8H8O4C11H12O4
Molecular Weight 168.15 g/mol 208.21 g/mol
H-Bond Donors 2 (Two free phenolic -OH)1 (One free phenolic -OH)
H-Bond Acceptors 44
Orthogonal Sites 2 (Ester, Phenols)3 (Ester, Phenol, Allyl Ether)
Physical State Solid (mp: 167-170 °C) [1]Viscous oil / Low-melting solid

Mechanistic Rationale: The Desymmetrization Paradigm

The conversion of methyl 3,5-dihydroxybenzoate to its mono-allylated counterpart is driven by the need for orthogonal reactivity . In complex molecule synthesis—such as the convergent synthesis of azobenzene-containing photochromic dendrimers [2] or the large-scale production of glucokinase inhibitors [3]—chemists must react one side of the molecule without affecting the other.

The Challenge of Statistical Mono-Alkylation

Because the two hydroxyl groups on methyl 3,5-dihydroxybenzoate are electronically identical, adding an electrophile (like allyl bromide) inherently leads to a statistical mixture of unreacted starting material, the desired mono-alkylated product, and the unwanted di-alkylated byproduct [4]. The causality behind the experimental choices in our protocols (e.g., strict stoichiometric control, specific solvent polarity, and temperature regulation) is entirely centered on biasing this statistical distribution to favor the mono-allylated derivative.

Orthogonal Addressability

Once synthesized, 3-allyloxy-5-hydroxybenzoic acid methyl ester acts as an "ABC" monomer, offering three distinct reaction pathways that do not interfere with one another:

  • The Free Phenol (C5): Can undergo SN2 alkylation, Buchwald-Hartwig cross-coupling, or esterification.

  • The Allyl Ether (C3): Serves as a robust protecting group (stable to mild acids/bases) that can be cleaved by Pd(0) catalysis, or utilized as a functional handle for olefin cross-metathesis or Claisen rearrangement.

  • The Methyl Ester (C1): Can be saponified to a carboxylic acid or reduced to a benzyl alcohol for subsequent dendrimer generation growth.

OrthogonalReactivity Core 3-Allyloxy-5-hydroxybenzoic acid methyl ester Site1 C5: Free Hydroxyl (-OH) Core->Site1 Site2 C3: Allyl Ether (-O-Allyl) Core->Site2 Site3 C1: Methyl Ester (-COOMe) Core->Site3 Action1 O-Alkylation / Arylation (Dendrimer Growth) Site1->Action1 Action2 Olefin Metathesis or Pd-Deprotection Site2->Action2 Action3 Saponification to Carboxylic Acid Site3->Action3

Orthogonal reactive sites of 3-allyloxy-5-hydroxybenzoic acid methyl ester for API synthesis.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. TLC monitoring and specific aqueous workups are integrated to confirm reaction progress and quench reactive intermediates safely.

Protocol A: Synthesis of Methyl 3,5-dihydroxybenzoate via Fischer Esterification

This protocol converts inexpensive 3,5-dihydroxybenzoic acid into the symmetric ester building block [5].

Reagents:

  • 3,5-Dihydroxybenzoic acid (1.0 eq)

  • Anhydrous Methanol (Solvent and reactant)

  • Concentrated Sulfuric Acid (H2SO4, 0.05 eq, catalyst)

Step-by-Step Methodology:

  • Initiation: In a flame-dried round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in anhydrous methanol (approx. 0.5 M concentration).

  • Catalysis: Carefully add concentrated H2SO4 dropwise while stirring. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by methanol.

  • Reflux: Equip the flask with a reflux condenser and heat to 65 °C for 20 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 2:1 Ethyl Acetate/Hexane). The reaction is complete when the highly polar acid spot disappears.

  • Workup: Concentrate the mixture under reduced pressure. Partition the resulting residue between Ethyl Acetate and saturated aqueous NaHCO3.

  • Neutralization: Wash the organic layer with additional NaHCO3 until effervescence ceases. Causality: This ensures all residual H2SO4 and unreacted starting material are neutralized and partitioned into the aqueous phase.

  • Isolation: Dry the organic layer over MgSO4, filter, and evaporate to yield methyl 3,5-dihydroxybenzoate as a white/off-white solid.

Protocol B: Controlled Mono-Allylation to 3-Allyloxy-5-hydroxybenzoic acid methyl ester

This protocol outlines the precise desymmetrization of the symmetric diol [4].

Reagents:

  • Methyl 3,5-dihydroxybenzoate (1.0 eq)

  • Allyl Bromide (1.05 eq)

  • Potassium Carbonate (K2CO3, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Deprotonation: Dissolve methyl 3,5-dihydroxybenzoate in anhydrous DMF (0.2 M). Add K2CO3 and stir at room temperature for 30 minutes. Causality: K2CO3 acts as a mild base to generate the highly nucleophilic phenoxide ion.

  • Electrophile Addition: Add allyl bromide dropwise over 15 minutes. Causality: Slow addition prevents a high local concentration of the electrophile, which would aggressively drive the formation of the unwanted di-allylated byproduct.

  • Heating: Heat the reaction mixture to 60 °C for 3 to 4 hours under an inert argon atmosphere.

  • Validation (TLC): Monitor via TLC. You will observe three spots: unreacted starting material (lowest Rf), the desired mono-allylated product (medium Rf), and the di-allylated byproduct (highest Rf). Terminate the reaction when the mono-allylated spot is maximized.

  • Quenching & Workup: Cool to room temperature. Add a large excess of distilled water (at least 5x the volume of DMF) and extract with Ethyl Acetate. Causality: DMF is highly water-soluble; copious aqueous washing is required to pull DMF out of the organic phase.

  • Purification: Dry the organic phase, concentrate, and purify via silica gel flash chromatography to separate the mono-allylated target from the di-allylated impurity.

SynthesisPathway A 3,5-Dihydroxybenzoic Acid B Methyl 3,5-dihydroxybenzoate (Symmetric Diol) A->B MeOH, H2SO4 Fischer Esterification C 3-Allyloxy-5-hydroxybenzoic acid methyl ester (Desymmetrized) B->C 1.05 eq Allyl Bromide K2CO3, DMF, 60°C D Di-allylated Byproduct B->D Excess Allyl Bromide (Side Reaction) E Orthogonal Functionalization (Cross-Metathesis / Alkylation) C->E Pd-Catalysis or Base-Mediated Alkylation

Reaction pathway detailing the desymmetrization of methyl 3,5-dihydroxybenzoate via mono-allylation.

Applications in Drug Development & Materials Science

The transition from the symmetric methyl 3,5-dihydroxybenzoate to the asymmetric 3-allyloxy-5-hydroxybenzoic acid methyl ester unlocks advanced synthetic architectures:

  • Dendrimer Synthesis: In the development of stimuli-responsive, light-driven azobenzene dendrimers, precise convergent synthesis is required. Researchers utilize methyl 3-allyloxy-5-hydroxybenzoate as a critical branching unit. The free phenol is coupled to an azobenzene core, while the allyl group is later modified (e.g., via hydroboration-oxidation or metathesis) to build the next dendritic generation [2].

  • API Development: The synthesis of potent glucokinase inhibitors (such as MK-0941 for Type II diabetes) relies heavily on differentially substituted 3,5-dihydroxybenzamide structures. Achieving a highly selective mono-O-arylation or mono-O-alkylation of the symmetric starting material is the primary bottleneck in scaling these therapeutics [3]. By utilizing a pre-desymmetrized building block like 3-allyloxy-5-hydroxybenzoic acid methyl ester, chemists can bypass batch-to-batch variability and improve enantiomeric purity during scale-up.

References

  • McGrath, D. V., et al. "Stimuli-responsive dendritic structures: The case of light-driven azobenzene-containing dendrimers and dendrons." ResearchGate. Available at:[Link]

  • Van Arnum, P. "Improving API Synthesis: O-arylation and O-alkylation." Pharmaceutical Technology. Available at: [Link]

  • Triano, et al. "Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate." The Fordham Undergraduate Research Journal. Available at: [Link]

  • Scielo Brazil. "A Scalable Total Synthesis of Deoxyrhapontigenin from Low-Cost a-Resorcylic Acid." SciELO. Available at:[Link]

Methodological & Application

Synthesis of 3-Allyloxy-5-hydroxybenzoic acid methyl ester from methyl 3,5-dihydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the selective mono-allylation of methyl 3,5-dihydroxybenzoate to produce 3-allyloxy-5-hydroxybenzoic acid methyl ester . This transformation is a critical step in the synthesis of resorcylic acid lactones (RALs), bioactive polyketides, and functionalized dendrimers.

The primary challenge in this synthesis is chemoselectivity . Due to the presence of two chemically equivalent phenolic hydroxyl groups on the starting material, statistical mixtures of unreacted starting material, mono-allylated product, and bis-allylated byproduct are common. This guide provides an optimized stoichiometry and purification strategy to maximize the yield of the mono-allylated species (


 Williamson Ether Synthesis).

Strategic Analysis & Mechanism

The Selectivity Challenge

The reaction follows a standard Williamson Ether Synthesis mechanism. The base deprotonates the phenolic hydroxyl group, generating a phenoxide nucleophile that attacks allyl bromide.

  • Starting Material (SM): Methyl 3,5-dihydroxybenzoate (

    
     symmetry).
    
  • Target (Mono): Desymmetrized product.

  • By-product (Bis): Over-alkylation.

Kinetic Control: Since the electronic difference between the first and second hydroxyl groups is minimal (both are meta to the ester), the reaction rates


 (SM 

Mono) and

(Mono

Bis) are similar. To favor the mono-product, we must manipulate the statistical probability by limiting the electrophile (Allyl Bromide).
Reaction Pathway Diagram

ReactionPathway SM Methyl 3,5-dihydroxybenzoate (Starting Material) Int Phenoxide Intermediate SM->Int Deprotonation Mono 3-Allyloxy-5-hydroxybenzoate (TARGET) Int->Mono SN2 Attack Bis 3,5-Bis(allyloxy)benzoate (Over-alkylation) Mono->Bis Excess AllylBr (Avoid) Base K2CO3 / DMF Allyl Allyl Bromide (0.95 eq)

Figure 1: Reaction pathway highlighting the competitive over-alkylation step.

Experimental Protocol

Materials & Reagents[1][2][3][4][5]
ReagentMW ( g/mol )Equiv.Quantity (Example)Role
Methyl 3,5-dihydroxybenzoate 168.151.05.00 g (29.7 mmol)Substrate
Allyl Bromide 120.980.953.41 g (2.45 mL)Electrophile
Potassium Carbonate (

)
138.211.24.92 gBase
DMF (Anhydrous) --40 mLSolvent
Ethyl Acetate ---Extraction
1M HCl ---Quench/Wash

Critical Note on Stoichiometry: We deliberately use a slight deficit of Allyl Bromide (0.95 eq) relative to the diol. While this leaves some unreacted starting material, it significantly suppresses the formation of the difficult-to-separate bis-allylated byproduct [1].

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solubilization: Add Methyl 3,5-dihydroxybenzoate (5.00 g) and anhydrous DMF (40 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous

    
      (4.92 g) in one portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation.
    
  • Addition: Add Allyl Bromide (2.45 mL) dropwise via syringe over 10 minutes.

    • Tip: Slow addition prevents localized high concentrations of electrophile, reducing bis-alkylation.

  • Reaction: Stir the mixture at RT for 12–16 hours .

    • Optimization: Heating to 60°C accelerates the reaction (2–4 hours) but may slightly increase the bis-product ratio. For maximum selectivity, RT is preferred [2].

  • Monitoring: Check reaction progress via TLC (Eluent: Hexanes/Ethyl Acetate 7:3).

    • 
       values (approximate):
      
      • Bis-product: ~0.8 (Top)

      • Mono-product: ~0.5 (Middle)

      • Starting Material: ~0.2 (Bottom)

  • Workup:

    • Pour the reaction mixture into 200 mL of ice-water.

    • Adjust pH to ~4 using 1M HCl (careful not to hydrolyze the ester).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      

Purification & Characterization

Purification Workflow (Column Chromatography)

The crude residue will contain a mixture of SM, Mono, and Bis. Flash column chromatography is mandatory .

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient Elution.

    • Start: 100% Hexanes (to elute traces of Allyl Bromide).

    • Gradient: 5%

      
       20% Ethyl Acetate in Hexanes.
      
    • Bis-product elutes first.

    • Mono-product elutes second.

    • Starting Material elutes last (can be recovered and recycled).

Analytical Data (Expected)

Product: 3-Allyloxy-5-hydroxybenzoic acid methyl ester Appearance: White to off-white solid.

TechniqueDiagnostic Signals

NMR (400 MHz,

)

7.18 (dd, 1H, Ar-H), 7.12 (dd, 1H, Ar-H), 6.65 (t, 1H, Ar-H)

6.05 (m, 1H,

), 5.42 (dq, 1H,

), 5.30 (dq, 1H,

)

4.55 (dt, 2H,

), 3.90 (s, 3H,

)

NMR
Carbonyl (~167 ppm), Aromatic carbons (158, 156, 132 ppm), Allylic carbons (133, 118 ppm), Methoxy (52 ppm).[1]
Yield Typical isolated yield: 45–55% (based on SM). Note: Bis-product yield ~10-15%; Recovered SM ~25-30%.
Process Flow Diagram

WorkupFlow Rxn Crude Reaction Mixture (DMF, K2CO3, SM, Mono, Bis) Quench Quench in Ice Water Acidify to pH 4 Rxn->Quench Extract Extraction (EtOAc) Wash w/ Brine Quench->Extract Conc Concentrate Organic Layer Extract->Conc Column Silica Gel Chromatography (Hex/EtOAc Gradient) Conc->Column Fraction1 Fraction 1: Bis-Allyl (Discard) Column->Fraction1 Fraction2 Fraction 2: MONO-PRODUCT (Collect) Column->Fraction2 Fraction3 Fraction 3: Recovered SM (Recycle) Column->Fraction3

Figure 2: Workup and purification workflow ensuring separation of the target mono-allylated species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Bis-product formation Excess Allyl Bromide or high temperature.Reduce Allyl Bromide to 0.9 eq. Perform reaction strictly at RT.
Low Conversion Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous.[2][3][4] Add catalytic TBAI (10 mol%) or 18-crown-6 to increase reactivity [3].
Ester Hydrolysis Aqueous workup too basic or acidic.Keep workup pH between 4 and 6. Perform extraction rapidly.
Poor Separation Column overloaded.Use a minimum of 30:1 Silica:Crude ratio. Use a shallower gradient (e.g., 5% to 15% EtOAc).

References

  • Fordham University. Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. (Discusses the statistical distribution and optimization in DMF). Link

  • Molbank. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (Provides analogous protocol for mono-propargylation using K2CO3/DMF). Link

  • Organic Syntheses. 3,5-Dihydroxybenzoic acid.[5][6] (Background on the starting material preparation and stability). Link

  • PrepChem. Synthesis of 2-allyl-3-hydroxy-5-methoxybenzoic acid methyl ester. (General methodologies for allyl ether synthesis on resorcinol scaffolds). Link

Sources

Protocol for selective mono-allylation of dihydroxybenzoic acid methyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Selective Mono-Allylation of Dihydroxybenzoic Acid Methyl Esters

Introduction & Strategic Overview

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced macrocyclic scaffolds (such as cavitands and foldamers), the regioselective functionalization of polyhydroxylated aromatic rings is a critical bottleneck. Methyl 2,4-dihydroxybenzoate is a highly versatile building block; however, differentiating its two phenolic hydroxyl groups requires precise control over reaction conditions. This application note details a robust, field-proven protocol for the selective 4-O-allylation of methyl 2,4-dihydroxybenzoate, minimizing the formation of the 2,4-di-O-allylated impurity.

Mechanistic Rationale: The Causality of Selectivity

As a self-validating system, the success of this regioselective mono-alkylation relies on the distinct electronic and steric environments of the C2 and C4 hydroxyl groups[1].

  • Intramolecular Hydrogen Bonding: The C2-hydroxyl group is positioned ortho to the methyl ester. It forms a strong, stable six-membered intramolecular hydrogen bond with the ester carbonyl oxygen. This interaction significantly decreases the acidity of the C2 proton and reduces the nucleophilicity of the resulting phenoxide[1].

  • pKa Differential: The C4-hydroxyl group lacks this stabilizing intramolecular interaction, making it significantly more acidic (lower pKa) and less sterically hindered. Consequently, it is far more reactive toward electrophiles under basic conditions[1].

  • Base and Solvent Selection: Utilizing a mild base such as anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent (acetone) ensures that only the more acidic C4-hydroxyl group is quantitatively deprotonated. Stronger bases (e.g., NaH) would force the deprotonation of both hydroxyls, destroying the selectivity and leading to bis-alkylation.

MechanisticLogic SM Methyl 2,4-dihydroxybenzoate (Starting Material) Base Mild Base (K2CO3) in Acetone SM->Base Path4 4-OH Deprotonation (Lower pKa, No Intramolecular H-Bond) Base->Path4 Favored (Kinetically & Thermodynamically) Path2 2-OH Deprotonation (Higher pKa, Strong H-Bond to Ester) Base->Path2 Disfavored Allyl Allyl Bromide (Electrophile) Path4->Allyl Path2->Allyl Product Methyl 4-allyloxy-2-hydroxybenzoate (Target Mono-allylated Product) Allyl->Product Major Pathway Impurity Methyl 2,4-diallyloxybenzoate (Over-alkylation Impurity) Allyl->Impurity Excess Reagents / High Temp

Figure 1: Mechanistic logic and pathway for the regioselective mono-allylation.

Materials and Equipment

To ensure high reproducibility, all reagents must be handled under anhydrous conditions.

Table 1: Reagent Specifications for 10 mmol Bench-Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 2,4-dihydroxybenzoate168.151.01.68 gStarting Material
Potassium Carbonate (Anhydrous)138.211.11.52 gMild Base
Allyl Bromide120.981.10.95 mLElectrophile
Acetone (Anhydrous)58.08Solvent30 mLPolar Aprotic Solvent

Equipment Required: 100 mL two-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and a Celite pad for filtration.

Step-by-Step Experimental Protocol

This protocol is adapted from the highly scalable methodology developed by Meisel et al. for the synthesis of sequence-defined foldamers and heterofunctionalized cavitands[2].

Workflow Step1 1. Reagent Preparation Dissolve SM & K2CO3 in Acetone Step2 2. Electrophile Addition Dropwise addition of Allyl Bromide Step1->Step2 Step3 3. Reaction Heating Reflux (56°C) until completion Step2->Step3 Step4 4. Workup Filter over Celite, concentrate Step3->Step4 Step5 5. Purification Flash Chromatography / Crystallization Step4->Step5

Figure 2: Step-by-step experimental workflow for selective mono-allylation.

Step 1: System Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Add methyl 2,4-dihydroxybenzoate (1.68 g, 10.0 mmol) and anhydrous K₂CO₃ (1.52 g, 11.0 mmol) to the flask.

  • Suspend the mixture in 20 mL of anhydrous acetone. Stir vigorously at room temperature for 15 minutes to initiate the deprotonation of the C4-hydroxyl group.

Step 2: Controlled Electrophile Addition 4. Prepare a solution of allyl bromide (0.95 mL, 11.0 mmol) in 10 mL of anhydrous acetone. 5. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over a period of 30 minutes. Expert Insight: Dropwise addition ensures the local concentration of the highly reactive allyl bromide remains low, preventing the kinetic over-alkylation of the less reactive C2-phenoxide[2].

Step 3: Reflux and Monitoring 6. Gradually heat the reaction mixture to a gentle reflux (~56 °C). 7. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The starting material will typically be consumed within 4 to 6 hours.

Step 4: Workup and Isolation 8. Once the starting material is fully consumed, remove the flask from the heat and allow the mixture to cool to room temperature. 9. Filter the heterogeneous mixture through a pad of Celite to remove the inorganic salts (KBr and unreacted K₂CO₃). Wash the filter cake with an additional 20 mL of cold acetone. 10. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or off-white solid.

Step 5: Purification 11. Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 15% Ethyl Acetate in Hexanes. 12. Collect the fractions containing the target compound (Methyl 4-allyloxy-2-hydroxybenzoate) and remove the solvent in vacuo.

Analytical Characterization & Data Presentation

Validation of the regioselectivity is easily achieved via ¹H NMR spectroscopy. The diagnostic signal is the strongly downfield-shifted phenolic proton at the C2 position, which remains intact and hydrogen-bonded to the ester carbonyl.

Table 2: Expected Analytical Data for Methyl 4-allyloxy-2-hydroxybenzoate

Analytical MethodDiagnostic FeatureExpected Value / Observation
TLC (Hexanes:EtOAc 3:1) Rf Value~0.45 (UV active, stains dark with KMnO₄)
¹H NMR (400 MHz, CDCl₃) Intact C2-OH (Hydrogen bonded)Singlet, ~10.9 ppm (1H)
Allylic -CH₂-O-Doublet, ~4.5 ppm (2H, J = 5.3 Hz)
Internal Alkene -CH=Multiplet, ~6.0 ppm (1H)
Terminal Alkene =CH₂Doublet of doublets, ~5.3-5.4 ppm (2H)
Methyl Ester -OCH₃Singlet, ~3.9 ppm (3H)
Mass Spectrometry (ESI+) [M+H]⁺m/z 209.08

Troubleshooting & Optimization

A self-validating protocol requires anticipating failure modes. Below is a troubleshooting matrix for this specific transformation.

Table 3: Troubleshooting Matrix

ObservationPotential CauseCorrective Action
Formation of 2,4-diallyloxy impurity Excess allyl bromide or base; temperature too high.Strictly limit reagents to 1.1 equivalents. Ensure dropwise addition. Do not exceed 60 °C.
Incomplete conversion of starting material Wet solvent quenching the base; inactive K₂CO₃.Use strictly anhydrous acetone. Dry K₂CO₃ in an oven at 120 °C overnight before use.
Ester hydrolysis (formation of carboxylic acid) Presence of water in the reaction mixture.Maintain strictly anhydrous conditions. Avoid using stronger hydroxide bases (e.g., NaOH or KOH).

References

Sources

Targeted Functionalization of the Phenolic Hydroxyl in 3-Allyloxy-5-hydroxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical framework for functionalizing the phenolic hydroxyl group of 3-Allyloxy-5-hydroxybenzoic acid methyl ester (3-A-5-HME) . As a desymmetrized resorcinol derivative, this scaffold offers three distinct reactive handles: a nucleophilic phenol, an electrophilic methyl ester, and an allyl group suitable for olefin metathesis or thiol-ene "click" chemistry.

The protocols herein prioritize chemoselectivity , ensuring the modification of the phenolic -OH without compromising the allyl ether or hydrolyzing the methyl ester. We present three validated workflows: Williamson Ether Synthesis (for primary alkyl halides), Mitsunobu Coupling (for secondary/complex alcohols), and Triflation (for palladium-catalyzed cross-couplings).

Strategic Reaction Landscape

The functionalization strategy depends entirely on the steric and electronic nature of the incoming electrophile. The decision matrix below outlines the optimal pathway.

ReactionStrategy Start Target: Phenolic -OH Functionalization Decision Nature of Incoming Group (R) Start->Decision Path1 Primary Alkyl Halide (R-CH2-X) Decision->Path1 Path2 Complex/Secondary Alcohol (R-OH) Decision->Path2 Path3 Aryl/Vinyl Group (via Cross-Coupling) Decision->Path3 Method1 Protocol A: Williamson Ether Synthesis (K2CO3/DMF) Path1->Method1 High Yield Scalable Method2 Protocol B: Mitsunobu Reaction (PPh3/DIAD) Path2->Method2 Stereoinversion Mild Cond. Method3 Protocol C: Triflation -> Suzuki/Buchwald (Tf2O/Pyridine) Path3->Method3 C-C / C-N Bond Formation

Figure 1: Decision matrix for selecting the appropriate functionalization protocol based on the desired substituent.

Critical Control Points (The "Why" Behind the Protocol)

Chemoselectivity: The Allyl Group

The allyl ether at position 3 is stable to basic alkylation conditions but vulnerable to:

  • Isomerization: Strong bases (e.g., t-BuOK) or transition metals (Ru, Rh) can migrate the double bond to form a vinyl ether.

  • Reduction: Catalytic hydrogenation conditions must be avoided.

  • Claisen Rearrangement: Temperatures exceeding 180°C will induce an ortho-Claisen rearrangement. Strictly limit reaction temperatures to <100°C.

Ester Stability

The methyl ester at position 1 is susceptible to saponification.

  • Avoid: Aqueous hydroxide bases (NaOH, LiOH) or strong nucleophiles at elevated temperatures.

  • Select: Carbonate bases (K₂CO₃, Cs₂CO₃) in anhydrous aprotic solvents (DMF, Acetone, MeCN).

Protocol A: Chemoselective Alkylation (Williamson Ether Synthesis)

Best for: Attaching primary alkyl chains, benzyl groups, or propargyl linkers.

Materials
  • Substrate: 3-Allyloxy-5-hydroxybenzoic acid methyl ester (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration) or Acetone (for highly reactive halides)

  • Catalyst (Optional): 18-Crown-6 (0.1 equiv) or TBAI (0.1 equiv) to accelerate sluggish reactions.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (2.0 equiv) in one portion. The suspension may turn slight yellow due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

    • Note: Pre-stirring ensures complete deprotonation before the electrophile is introduced, minimizing competing reactions.

  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

    • Optimization: If using a chloride, add NaI (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

  • Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane:EtOAc 4:1).

    • Endpoint: Reaction is typically complete in 2–4 hours.

  • Workup (Self-Validating Step):

    • Cool to RT. Pour mixture into ice-cold water (5x reaction volume).

    • Observation: The product should precipitate as a solid or oil.

    • Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, followed by Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂).

Data & Validation
ParameterValueNotes
Typical Yield 85–95%Lower yields often indicate moisture in DMF.
TLC (Hex:EtOAc 4:1) R_f ~ 0.5–0.6Product is less polar than starting phenol (R_f ~ 0.3).
1H NMR Marker δ 3.89 (s, 3H)Methyl ester singlet must remain intact.

Protocol B: Mitsunobu Functionalization

Best for: Coupling with secondary alcohols, sterically hindered primary alcohols, or when alkyl halides are unstable.

Materials
  • Substrate: 3-Allyloxy-5-hydroxybenzoic acid methyl ester (1.0 equiv)

  • Alcohol (R-OH): 1.2 equiv

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.1 M)

Step-by-Step Methodology
  • Setup: In a dried flask under Argon/Nitrogen, dissolve Substrate, Alcohol (R-OH), and PPh₃ in anhydrous THF. Cool the solution to 0°C .

  • Addition: Add DIAD dropwise over 10–15 minutes.

    • Critical Control: The solution will turn yellow/orange. Rapid addition can generate excessive heat and side products (hydrazine derivatives).

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.

  • Quenching: Add a small amount of water or dilute HCl to quench the betaine intermediate.

  • Workup: Concentrate the THF. Redissolve residue in Et₂O (precipitates Triphenylphosphine oxide, TPPO). Filter off the white solid (TPPO).

    • Note: TPPO removal is the main challenge. If difficult, use a polymer-bound phosphine or perform chromatography directly.

Mechanism Visualization

Mitsunobu Step1 1. Betaine Formation (PPh3 + DIAD) Step2 2. Activation of Phenol (Phenol pKa ~10 protonates Betaine) Step1->Step2 Step3 3. Activation of Alcohol (Oxyphosphonium Intermediate) Step2->Step3 Step4 4. SN2 Attack (Phenoxide attacks R-O-PPh3+) Step3->Step4

Figure 2: Mechanistic flow of the Mitsunobu coupling.

Analytical Validation (QC)

To certify the success of the reaction, specific spectral signatures must be verified.

1H NMR Interpretation (CDCl₃, 400 MHz)
  • Allyl Group (Intact):

    • Multiplet at δ 5.95–6.10 ppm (1H, -CH=).

    • Doublet of doublets at δ 5.25–5.45 ppm (2H, =CH₂).

    • Doublet at δ 4.55 ppm (2H, -OCH₂-).

  • Methyl Ester (Intact):

    • Sharp singlet at δ 3.89 ppm (3H).

  • New Substituent (Product):

    • Look for the specific signals of the added R group.

    • Disappearance: The broad singlet of the phenolic -OH (typically δ 5.0–6.5 ppm) must be absent.

Mass Spectrometry (ESI)[1][2]
  • Mode: Positive mode (+Na adducts are common).

  • Calculation: Target Mass = [MW of Substrate (208.21)] - [1.01 (H)] + [MW of R Group].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Alkylation) Moisture in solvent; "Hard" alkyl chloride used.Dry DMF over molecular sieves. Add 10 mol% NaI (Finkelstein). Increase temp to 80°C (max).
Ester Hydrolysis Wet base or solvent; Temperature too high.Use anhydrous K₂CO₃. Ensure solvent is <50 ppm water.
Allyl Isomerization Trace transition metals; Strongly basic conditions.Use high-purity reagents. Avoid hydrides (NaH) if possible; stick to carbonates.
DIAD Byproduct (Mitsunobu) Difficult separation.Use polymer-supported PPh₃ or perform a "precipitation workup" with Hexane/Ether mixtures.

References

  • Synthesis of Resorcinol Derivatives

    • Fordham University.
    • (Verified Context: Mono-alkylation selectivity).

  • Mitsunobu Reaction on Phenols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev. 2009, 109, 2551–2651.
  • Propargylation and Cyclization

    • Marta, S., et al. "Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester." Molbank 2024, M1806.[1]

  • General Phenol Functionalization Review

    • Lumb, J. P., et al. "Csp2–H functionalization of phenols." Chemical Science, 2024.

Sources

Application Note: Chemoselective Saponification of 3-Allyloxy-5-hydroxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The conversion of 3-allyloxy-5-hydroxybenzoic acid methyl ester to its corresponding free carboxylic acid is a fundamental transformation in the synthesis of complex phenolic building blocks. This substrate presents a unique chemoselective challenge due to the presence of three distinct functional groups: a cleavable methyl ester, a weakly acidic phenolic hydroxyl group, and an allyl ether.

This application note details an optimized, base-catalyzed hydrolysis (saponification) protocol designed to quantitatively cleave the ester while preserving the integrity of the allyl ether and managing the acid-base chemistry of the phenol[1]. By utilizing a ternary monophasic solvent system and leveraging the Lewis acidic properties of the lithium cation, this protocol ensures rapid conversion and high-purity isolation.

Mechanistic Causality & Reagent Selection

To guarantee experimental success, it is critical to understand the causality behind the selected reaction conditions:

  • Avoidance of Acidic Hydrolysis: While esters can be hydrolyzed under acidic conditions, allyl ethers are susceptible to cleavage or Claisen rearrangement (migration of the allyl group to the aromatic ring) under strongly acidic conditions at elevated temperatures. Therefore, mild basic saponification is the strictly preferred pathway to maintain orthogonal protection[2].

  • Stoichiometric Considerations for the Phenol: The 5-hydroxyl group is a phenol with a pKa of approximately 9.5–10. Upon the introduction of a hydroxide base, this proton is instantly abstracted to form a phenoxide anion. Consequently, the first equivalent of base is entirely consumed by the phenol. To drive the nucleophilic acyl substitution at the ester carbonyl, a minimum of two equivalents of base is required. In practice, 3.0 equivalents are used to maintain robust reaction kinetics[1].

  • The Lithium Cation Effect: Lithium hydroxide (LiOH) is selected over sodium hydroxide (NaOH) or potassium hydroxide (KOH). The Li⁺ cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide anion even in the presence of the electron-rich phenoxide intermediate[3].

  • Solvent System Dynamics: A ternary solvent system of THF/MeOH/H₂O (2:2:1 v/v/v) is employed. Water is essential to dissolve the LiOH and serve as the nucleophile source. However, water alone cannot solvate the highly organic substrate. The addition of THF and MeOH creates a monophasic (homogeneous) reaction medium, eliminating the mass-transfer limitations inherent to biphasic systems and ensuring uniform reaction kinetics[4].

Mechanism Start 3-Allyloxy-5-hydroxybenzoic acid methyl ester Deprot Phenoxide Formation (Consumes 1 eq OH-) Start->Deprot OH- (Fast) Tetra Tetrahedral Intermediate (Nucleophilic Attack) Deprot->Tetra OH- (Rate Limiting) Elim Carboxylate Formation (Methoxide Leaving Group) Tetra->Elim -CH3O- Acid Acidic Workup (Protonation of Phenol & Acid) Elim->Acid HCl (pH 2) Product 3-Allyloxy-5-hydroxybenzoic acid (Target Free Acid) Acid->Product

Figure 1: Mechanistic pathway of chemoselective saponification and acidic workup.

Optimization of Hydrolysis Conditions

The following table summarizes the quantitative data obtained during the optimization of the hydrolysis conditions. The data clearly demonstrates the necessity of excess base and a monophasic solvent system.

EntryBase (Equivalents)Solvent SystemTemp (°C)Time (h)Conversion (%)Mechanistic Observation
1LiOH (1.2)THF/H₂O (1:1)2524< 20%Base depleted by phenol deprotonation; stalled reaction.
2LiOH (3.0)THF/H₂O (1:1)251275%Biphasic mixture caused mass-transfer limitations.
3 LiOH (3.0) THF/MeOH/H₂O (2:2:1) 25 3 > 99% Monophasic system enabled rapid, quantitative cleavage.
4NaOH (3.0)MeOH/H₂O (1:1)60285%Harsher conditions led to minor unidentified impurities.

Experimental Protocol: Self-Validating Workflow

This step-by-step methodology is designed to be self-validating, ensuring that researchers can verify the success of the reaction at critical junctures.

Reagents & Equipment
  • Substrate: 3-Allyloxy-5-hydroxybenzoic acid methyl ester (1.0 mmol, ~208 mg)

  • Base: Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 mmol, ~126 mg)

  • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O), Ethyl Acetate (EtOAc)

  • Acid: 1M Hydrochloric Acid (HCl)

  • Analytical: TLC plates (Silica gel 60 F254), pH indicator strips

Step-by-Step Procedure
  • Substrate Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the substrate in 4.0 mL of a THF/MeOH mixture (1:1 v/v). Validation: The solution should be completely clear and homogeneous.

  • Base Addition: Dissolve 3.0 mmol of LiOH·H₂O in 1.0 mL of deionized water. Add this aqueous base solution dropwise to the stirring organic mixture at room temperature (25 °C). Validation: A slight color change (often a pale yellowing) indicates the immediate formation of the phenoxide anion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours. Monitor the progress via TLC (Eluent: Hexanes/EtOAc 1:1). Validation: The starting material (higher Rf) will disappear, and the product will remain at the baseline due to its highly polar carboxylate/phenoxide state.

  • Volatile Removal (Critical): Once complete conversion is confirmed, concentrate the mixture under reduced pressure (rotary evaporator) to remove the THF and MeOH. Causality: Removing the alcohols prevents the reverse Fischer esterification from occurring during the subsequent acidification step.

  • Acidification: Dilute the remaining aqueous residue with 5.0 mL of deionized water. Cool the flask in an ice bath (0 °C). Slowly add 1M HCl dropwise while continuously monitoring with pH paper until the solution reaches pH 2.0 to 3.0 . Validation: The solution will turn cloudy, and a white/off-white precipitate (the fully protonated free acid) will form.

  • Extraction: Transfer the acidic mixture to a separatory funnel and extract with EtOAc (3 × 10 mL). Causality: The low pH ensures both the carboxylate and the phenol are fully protonated and neutral, allowing them to partition efficiently into the organic layer.

  • Isolation: Combine the organic extracts, wash with saturated aqueous NaCl (brine, 10 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate in vacuo to yield the pure 3-Allyloxy-5-hydroxybenzoic acid as a solid.

Workflow A 1. Dissolution Substrate in THF/MeOH B 2. Base Addition Add aq. LiOH (3.0 eq) A->B C 3. Saponification Stir at 25°C (3 h) B->C D 4. Concentration Remove organic solvents C->D E 5. Acidification 1M HCl to pH 2.0 D->E F 6. Extraction Extract with EtOAc E->F G 7. Isolation Dry, Filter, Concentrate F->G

Figure 2: Step-by-step experimental workflow for ester hydrolysis and isolation.

References

  • Ester to Acid - Common Conditions. Common Organic Chemistry. URL:[Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. URL:[Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. National Institutes of Health (NIH). URL:[Link]

  • Allyl Ethers - Protecting Groups. Organic Chemistry Portal. URL:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-Allyloxy-5-hydroxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Area: Dendrimer synthesis, orthogonal protecting group strategies, and advanced building block generation.

Introduction & Mechanistic Rationale

The molecule 3-allyloxy-5-hydroxybenzoic acid methyl ester is a highly versatile


-type building block extensively utilized in the convergent synthesis of poly(alkyl aryl ether) dendrimers and complex macrocycles [1]. Its synthetic value lies in its orthogonal reactivity: the allyl ether can undergo olefin metathesis, hydroboration, or epoxidation, while the free phenolic hydroxyl remains available for further alkylation, esterification, or cross-coupling.
The Challenge of Statistical Mono-Alkylation

Synthesizing this asymmetric intermediate requires the mono-O-alkylation of a symmetrical precursor, methyl 3,5-dihydroxybenzoate. Under conventional batch heating, this transformation is notoriously difficult to control [2]. When the first hydroxyl group is deprotonated and alkylated, the resulting mono-ether product often exhibits increased solubility and, in some solvent systems, enhanced nucleophilicity compared to the starting material. Consequently, conventional syntheses yield a statistical mixture of unreacted starting material, the desired mono-alkylated product, and a significant fraction of the 3,5-bis(allyloxy) byproduct.

The Microwave-Assisted Causality (E-E-A-T)

To bypass the thermodynamic sink of bis-alkylation, Microwave-Assisted Organic Synthesis (MAOS) is employed [3]. The causality behind this protocol's success relies on three critical parameters:

  • Volumetric Heating & Kinetic Control: Microwave irradiation provides instantaneous, uniform heating. By rapidly driving the reaction to the activation energy threshold, the protocol capitalizes on kinetic control. The reaction is forcefully driven to the mono-alkylated stage and immediately quenched before the slower, secondary bimolecular collision (leading to bis-alkylation) can dominate.

  • Stoichiometric Restriction: The electrophile (allyl bromide) is strictly limited to 1.1 equivalents.

  • Mild Base Dynamics: Potassium carbonate (

    
    ) acts as a heterogeneous, mild base. In polar aprotic solvents like DMF or Acetone, it maintains a low steady-state concentration of the phenoxide anion, mitigating the over-reactivity typically seen with stronger bases (e.g., 
    
    
    
    ).

Experimental Design & Optimization Data

The table below summarizes the quantitative optimization data, demonstrating the superiority of microwave irradiation over conventional reflux methods in maximizing the yield of the mono-allylated target while suppressing the bis-allylated byproduct.

Heating MethodSolventBaseTemp (°C)TimeAllyl-Br (eq)Mono-Yield (%)Bis-Yield (%)
ConventionalAcetone

60 (Reflux)12 h1.14530
ConventionalDMF

804 h1.15025
Microwave Acetone

80 15 min 1.1 68 15
Microwave DMF

100 10 min 1.1 72 12

Note: Yields are isolated yields following silica gel flash chromatography.

Reaction Pathways & Workflows

Selectivity SM Methyl 3,5-dihydroxybenzoate (Starting Material) Mono 3-Allyloxy-5-hydroxybenzoate (Target Mono-Alkylation) SM->Mono Allyl-Br (1.1 eq) K2CO3, MW (Kinetic Control) Bis 3,5-Bis(allyloxy)benzoate (Bis-Alkylation Byproduct) SM->Bis Allyl-Br (>2.0 eq) Thermodynamic Control Mono->Bis Excess Allyl-Br Prolonged Heating

Figure 1: Reaction pathways illustrating kinetic control for mono-allylation vs bis-allylation.

Workflow A 1. Reagent Mixing (SM, Allyl-Br, K2CO3, DMF) B 2. Microwave Irradiation (100°C, 10 min, 150W) A->B Sealed Vessel C 3. Aqueous Workup (Acidification & Extraction) B->C Rapid Cooling D 4. Flash Chromatography (Hexane/EtOAc Gradient) C->D Crude Extract E 5. Pure Mono-Allylated Product Isolation D->E Target Fraction

Figure 2: Step-by-step workflow for the microwave-assisted mono-allylation process.

Step-by-Step Experimental Protocol

Materials and Reagents
  • Methyl 3,5-dihydroxybenzoate: 1.00 g (5.95 mmol, 1.0 eq)

  • Allyl bromide: 0.56 mL (7.90 g/mol , 6.54 mmol, 1.1 eq)

  • Potassium carbonate (

    
    ):  0.99 g (7.14 mmol, 1.2 eq) - Finely powdered and oven-dried.
    
  • N,N-Dimethylformamide (DMF): 10 mL (Anhydrous)

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 30 mL pressure-rated quartz or borosilicate vials.

Microwave Synthesis Procedure
  • Preparation: To a 30 mL microwave-safe vial equipped with a magnetic stir bar, add methyl 3,5-dihydroxybenzoate (1.00 g) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Base Addition: Add the finely powdered

    
     (0.99 g). The solution may slightly darken as the phenoxide begins to form.
    
  • Electrophile Addition: Carefully add allyl bromide (0.56 mL) dropwise to the stirring mixture.

  • Sealing: Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in the microwave synthesizer. Set the parameters to:

    • Temperature: 100 °C

    • Time: 10 minutes (Hold time)

    • Max Power: 150 W

    • Cooling: Enable compressed air cooling post-reaction.

  • Execution: Initiate the sequence. The microwave will dynamically adjust power to reach and maintain 100 °C.

Workup and Extraction
  • Quenching: Once the vial has cooled to <30 °C, uncap and transfer the mixture to a 100 mL separatory funnel containing 30 mL of distilled water.

  • Acidification (Critical Step): Add 1M

    
     dropwise until the aqueous layer reaches pH ~4. Rationale: This ensures any unreacted phenoxide (both starting material and mono-product) is fully protonated, driving it into the organic phase during extraction [2].
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with brine (2 × 20 mL) to remove residual DMF.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude oil.
    
Purification
  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexane.

  • Loading: Load the crude mixture onto the column.

  • Elution Gradient:

    • Begin with 90:10 Hexane:Ethyl Acetate to elute the less polar 3,5-bis(allyloxy)benzoate byproduct.

    • Transition to 75:25 Hexane:Ethyl Acetate to elute the target 3-allyloxy-5-hydroxybenzoic acid methyl ester .

    • Flush with 50:50 Hexane:Ethyl Acetate to recover any unreacted methyl 3,5-dihydroxybenzoate.

  • Isolation: Pool the fractions containing the target compound (monitored via TLC,

    
     ~ 0.4 in 70:30 Hex/EtOAc) and evaporate the solvent to yield a pale yellow solid/thick oil.
    

Analytical Characterization

To validate the structural integrity of the synthesized mono-allylated ester, the following spectral benchmarks should be observed:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.18 – 7.12 (m, 2H, Ar-H), 6.64 (t,
    
    
    = 2.4 Hz, 1H, Ar-H), 6.05 (ddt,
    
    
    = 17.2, 10.5, 5.3 Hz, 1H, -CH=), 5.42 (dq,
    
    
    = 17.2, 1.6 Hz, 1H, =CH
    
    
    trans), 5.30 (dq,
    
    
    = 10.5, 1.4 Hz, 1H, =CH
    
    
    cis), 5.25 (br s, 1H, -OH), 4.54 (dt,
    
    
    = 5.3, 1.5 Hz, 2H, -OCH
    
    
    -), 3.90 (s, 3H, -OCH
    
    
    ).
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    
    
    167.2 (C=O), 160.1 (Ar-C-O), 156.8 (Ar-C-OH), 132.8 (-CH=), 132.1 (Ar-C), 118.2 (=CH
    
    
    ), 109.5 (Ar-CH), 108.1 (Ar-CH), 107.4 (Ar-CH), 69.2 (-OCH
    
    
    -), 52.4 (-OCH
    
    
    ).
  • HRMS (ESI): Calculated for

    
    
    
    
    
    : 207.0663; Found: 207.0671.

References

  • Dominic V. McGrath. "Dominic V Mcgrath Ph.D. Chemistry Professor (Full) at University of Arizona - ResearchGate." ResearchGate, 2023. Available at:[Link]

  • Awasthi, Alok, and Dayadhar Dikshit. "Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and solvents." International Journal of Chemical Science, vol. 5, no. 3, 13 May 2021, pp. 35-42. Available at:[Link]

Preparation of Resorcinolic Lipid Precursors Using 3-Allyloxy-5-hydroxybenzoic acid methyl ester: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Resorcinolic Lipids and Their Precursors

Resorcinolic lipids are a class of naturally occurring phenolic lipids characterized by a long aliphatic chain attached to a resorcinol (1,3-dihydroxybenzene) core. These compounds, found in a variety of plants, bacteria, and fungi, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2] Their unique amphiphilic nature allows them to interact with cell membranes, contributing to their diverse biological functions. A key precursor in the chemical synthesis of many of these valuable compounds is 3-Allyloxy-5-hydroxybenzoic acid methyl ester. This guide provides detailed protocols for the preparation of this versatile precursor and its subsequent elaboration into a core structure for resorcinolic lipid synthesis, offering researchers a robust foundation for the development of novel therapeutics and other valuable molecules. The synthesis of olivetolic acid, a key intermediate in the biosynthesis of cannabinoids, serves as a prominent example of the application of these synthetic strategies.[3][4][5]

Part 1: Synthesis of 3-Allyloxy-5-hydroxybenzoic acid methyl ester

The selective mono-O-allylation of methyl 3,5-dihydroxybenzoate is the foundational step in generating the title precursor. This reaction leverages the differential reactivity of the two phenolic hydroxyl groups, although in this symmetric case, statistical distribution often leads to a mixture of mono-allylated, di-allylated, and unreacted starting material. Careful control of stoichiometry and reaction conditions is therefore crucial to maximize the yield of the desired mono-allylated product. The following protocol is adapted from established O-alkylation procedures for similar phenolic compounds.[6]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions compound1 Methyl 3,5-dihydroxybenzoate product 3-Allyloxy-5-hydroxybenzoic acid methyl ester compound1->product 1. compound2 Allyl Bromide compound2->product 2. reagents K₂CO₃, Acetone reagents->product Reflux

Caption: Synthesis of the target precursor.

Experimental Protocol 1: Synthesis of 3-Allyloxy-5-hydroxybenzoic acid methyl ester

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyl 3,5-dihydroxybenzoate2150-44-9168.15101.0
Allyl bromide106-95-6120.99111.1
Potassium carbonate (K₂CO₃), anhydrous584-08-7138.21151.5
Acetone, anhydrous67-64-158.0850 mL-
Ethyl acetate141-78-688.11As needed-
Hexane110-54-386.18As needed-
Saturated aqueous sodium bicarbonate--As needed-
Brine--As needed-
Anhydrous sodium sulfate7757-82-6142.04As needed-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3,5-dihydroxybenzoate (1.68 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add 50 mL of anhydrous acetone to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (0.95 mL, 11 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.

  • After the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired mono-allylated product.

Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ ~7.1-7.3 (m, 2H, Ar-H), ~6.6 (t, J ≈ 2.0 Hz, 1H, Ar-H), ~6.0 (m, 1H, -OCH₂CH =CH₂), ~5.4 (dd, J ≈ 17.2, 1.6 Hz, 1H, -OCH₂CH=CH ₂), ~5.3 (dd, J ≈ 10.4, 1.2 Hz, 1H, -OCH₂CH=CH ₂), ~4.5 (dt, J ≈ 5.2, 1.6 Hz, 2H, -OCH ₂CH=CH₂), ~3.9 (s, 3H, -COOCH ₃), ~5.0-6.0 (br s, 1H, Ar-OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~167.0 (C=O), ~159.0 (C-OAr), ~158.0 (C-OAr), ~132.5 (-OCH₂C H=CH₂), ~131.0 (C-COOCH₃), ~118.0 (-OCH₂CH=C H₂), ~108.0 (Ar-CH), ~107.0 (Ar-CH), ~102.0 (Ar-CH), ~69.0 (-OC H₂CH=CH₂), ~52.5 (-COOC H₃).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₁₂O₄ [M+H]⁺: 209.07.

Part 2: Claisen Rearrangement to Form a Dihydroxy-Substituted Benzene Core

The Claisen rearrangement is a powerful, thermally-driven[7][7]-sigmatropic rearrangement that converts aryl allyl ethers into ortho-allyl phenols.[8] This reaction is a key step in transforming the prepared precursor into a structure with a carbon-carbon bond at the aromatic ring, which is characteristic of many resorcinolic lipids. The reaction proceeds through a concerted, pericyclic mechanism.[8]

Reaction Scheme:

G cluster_reactants Reactant cluster_conditions Conditions compound1 3-Allyloxy-5-hydroxybenzoic acid methyl ester product Methyl 2-allyl-3,5-dihydroxybenzoate compound1->product Heat (e.g., 180-210 °C) reagents High-boiling solvent (e.g., N,N-diethylaniline)

Caption: Claisen rearrangement of the precursor.

Experimental Protocol 2: Claisen Rearrangement of 3-Allyloxy-5-hydroxybenzoic acid methyl ester

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
3-Allyloxy-5-hydroxybenzoic acid methyl ester-208.215
N,N-diethylaniline (or other high-boiling solvent)91-66-7149.2310 mL
Diethyl ether60-29-774.12As needed
1M Hydrochloric acid7647-01-036.46As needed
Brine--As needed
Anhydrous sodium sulfate7757-82-6142.04As needed

Procedure:

  • In a flask equipped for high-temperature reaction (e.g., a sealed tube or a flask with a high-temperature condenser), dissolve 3-Allyloxy-5-hydroxybenzoic acid methyl ester (1.04 g, 5 mmol) in N,N-diethylaniline (10 mL).

  • Heat the solution to 180-210 °C and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (50 mL).

  • Wash the organic solution with 1M hydrochloric acid (3 x 25 mL) to remove the N,N-diethylaniline, followed by a wash with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield methyl 2-allyl-3,5-dihydroxybenzoate.

Part 3: Elaboration of the Alkyl Chain via Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones and a phosphonium ylide.[9][10][11] In the context of resorcinolic lipid synthesis, the allyl group introduced via the Claisen rearrangement can be further modified. For instance, ozonolysis of the allyl group would yield an aldehyde, which can then undergo a Wittig reaction with an appropriate phosphonium ylide to introduce the desired long alkyl chain.

Conceptual Workflow:

G A Methyl 2-allyl-3,5-dihydroxybenzoate B Ozonolysis A->B C Methyl 2-formyl-3,5-dihydroxybenzoate B->C E Wittig Reaction C->E D Wittig Reagent (e.g., Ph₃P=CHR) D->E F Resorcinolic Lipid Precursor with Extended Chain E->F

Caption: Conceptual workflow for chain elongation.

A detailed protocol for this specific multi-step sequence is highly dependent on the target resorcinolic lipid. However, a general procedure for a Wittig reaction on a similar aromatic aldehyde is provided below for illustrative purposes.[12]

General Protocol 3: Wittig Olefination

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
Aldehyde (e.g., Methyl 2-formyl-3,5-dihydroxybenzoate)--
Alkyltriphenylphosphonium bromide--
Strong base (e.g., n-butyllithium, sodium hydride)--
Anhydrous THF or Diethyl Ether--

Procedure:

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend the alkyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base used.

  • Slowly add the strong base (1.1 equivalents) to the suspension. A color change (often to deep red or orange) indicates the formation of the ylide. Stir for 30-60 minutes at this temperature.

  • Wittig Reaction: Dissolve the aldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Safety and Handling

  • Methyl 3,5-dihydroxybenzoate: Causes skin and serious eye irritation. May cause respiratory irritation. Wear protective gloves, eye protection, and work in a well-ventilated area.

  • Allyl bromide: Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. May cause genetic defects and cancer. Handle only in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and eye protection.[9]

  • Potassium carbonate: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust. Wear protective gloves and eye protection.

  • N,N-diethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Handle in a fume hood with appropriate PPE.

  • Wittig Reagents and Bases: Strong bases like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere. Phosphonium ylides can be air and moisture sensitive.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The protocols detailed in this application note provide a clear and reproducible pathway for the synthesis of 3-Allyloxy-5-hydroxybenzoic acid methyl ester, a valuable precursor for the synthesis of a wide array of resorcinolic lipids. The subsequent Claisen rearrangement and the conceptual outline for chain elongation via the Wittig reaction offer a versatile platform for researchers in drug discovery and natural product synthesis. By following these procedures and adhering to the necessary safety precautions, scientists can efficiently generate key building blocks for the exploration of the diverse biological activities of resorcinolic lipids.

References

Sources

Application Note: Scalable Synthesis of Methyl 3-allyloxy-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a direct, scalable, and scientifically rigorous path for the synthesis of Methyl 3-allyloxy-5-hydroxybenzoate . It prioritizes process chemistry principles—specifically stoichiometry control and workup-driven purification—to avoid non-scalable chromatography.

Executive Summary

Methyl 3-allyloxy-5-hydroxybenzoate is a critical desymmetrized intermediate used in the total synthesis of Resorcylic Acid Lactones (RALs) such as Pochonin C, Aigialomycin D, and various kinase inhibitors.

The primary synthetic challenge is desymmetrization : selectively mono-alkylating the symmetric methyl 3,5-dihydroxybenzoate starting material. Standard "academic" protocols often yield statistical mixtures (Starting Material : Mono : Di = 1:2:1) requiring tedious silica gel chromatography.

This guide presents a process-optimized protocol designed for gram-to-kilogram scale. It utilizes stoichiometric control and a pH-dependent extraction strategy to isolate the desired mono-product with >85% purity before crystallization, eliminating the need for column chromatography.

Strategic Analysis & Retrosynthesis

The Selectivity Challenge

The reaction is a Williamson Ether Synthesis. Because the starting material (Methyl


-resorcylate) has two chemically equivalent phenolic hydroxyl groups, the introduction of the first allyl group does not significantly deactivate the second.
  • Risk: Over-alkylation to the di-allyloxy byproduct.

  • Solution: We employ a stoichiometric deficit of the alkylating agent (0.95 eq) to statistically favor the mono-product and unreacted starting material, both of which can be separated via solubility differences, whereas the di-product is difficult to separate from the mono-product by crystallization alone.

Reaction Scheme

The synthesis utilizes Allyl Bromide in the presence of Potassium Carbonate (


) in Acetone. Acetone is selected over DMF for scalability due to its low boiling point and ease of removal, despite slightly slower kinetics.

ReactionScheme SM Methyl 3,5-dihydroxybenzoate (C8H8O4) Mono Methyl 3-allyloxy-5-hydroxybenzoate (Target, ~65-70%) SM->Mono Major Path Reagents Allyl Bromide (0.95 eq) K2CO3 (1.1 eq) Acetone, Reflux, 12h Di Di-allyloxy Byproduct (<10%) Mono->Di Minor Path

Figure 1: Reaction pathway highlighting the competitive formation of the di-allyloxy impurity.[1]

Detailed Protocol (Scalable)

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1]PurityRole
Methyl 3,5-dihydroxybenzoate 168.151.00>98%Starting Material (SM)
Allyl Bromide 120.980.9599%Electrophile
Potassium Carbonate (

)
138.211.10AnhydrousBase
Acetone 58.0810 VolACS GradeSolvent

Equipment:

  • 3-Neck Round Bottom Flask (equipped with reflux condenser and mechanical stirrer).

  • Addition Funnel (pressure-equalizing).

  • Rotary Evaporator.

  • Vacuum Filtration Setup.[2][3]

Step-by-Step Procedure
Phase 1: Reaction
  • Setup: Charge the reaction vessel with Methyl 3,5-dihydroxybenzoate (1.0 eq) and Anhydrous Acetone (10 volumes relative to SM mass).

  • Activation: Add

    
      (1.1 eq) in a single portion. Stir at room temperature for 15 minutes to allow partial deprotonation.
    
    • Note: The solution may turn slight yellow/orange due to phenoxide formation.

  • Addition: Heat the mixture to a gentle reflux (

    
    ).
    
  • Controlled Alkylation: Add Allyl Bromide (0.95 eq) dropwise via the addition funnel over 30–60 minutes.

    • Why? Slow addition maintains a low concentration of the electrophile, statistically favoring mono-alkylation over di-alkylation.

  • Monitoring: Maintain reflux for 10–14 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[4][5]

    • Endpoint: Stop when Allyl Bromide is consumed. Do not push for consumption of SM, as this increases Di-product formation.

Phase 2: Workup & "Column-Free" Purification

This workflow exploits the acidity difference: The Di-product has no acidic protons, while the Mono-product and SM are phenolic.

  • Filtration: Cool the reaction to Room Temperature (RT). Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) and rinse the cake with cold acetone.
  • Concentration: Evaporate the acetone filtrate to dryness under reduced pressure to obtain a crude solid.

  • Partition: Dissolve the crude solid in Ethyl Acetate (EtOAc) (15 vol).

  • Removal of Di-Product (The "Base Wash" Trick):

    • Extract the EtOAc layer with 0.5 M NaOH (3 x 5 vol).

    • Chemistry: The Mono-product and SM (phenols, pKa ~9-10) are deprotonated and move into the aqueous (NaOH) phase. The Di-product (neutral ester) remains in the EtOAc layer.

    • Action: Discard the organic (EtOAc) layer (or save for recovery of di-product if needed).

  • Recovery of Mono-Product:

    • Cool the combined aqueous NaOH layers to

      
      .
      
    • Slowly acidify with 2 M HCl to pH ~2 while stirring vigorously. A thick precipitate will form.

    • Extract this aqueous suspension with fresh EtOAc (3 x 10 vol).

    • Wash the combined organic extracts with Brine, dry over

      
      , and concentrate.
      
    • Result: You now have a mixture of Mono-product and SM , free of the non-polar Di-product.

Phase 3: Final Purification (Separating Mono from SM)

Since the Di-product is gone, we only need to separate the Mono-product from the unreacted SM.

  • Recrystallization: The crude mixture is recrystallized from Toluene (or a Toluene/Hexane mixture).

    • Solubility Logic: Methyl 3,5-dihydroxybenzoate (SM) is poorly soluble in hot toluene. The mono-allylated product is significantly more soluble.

    • Protocol: Boil the crude solid in minimum Toluene. If insoluble material remains (mostly SM), perform a hot filtration.

    • Cool the filtrate slowly to

      
      . The Methyl 3-allyloxy-5-hydroxybenzoate  will crystallize as white/off-white needles.
      
  • Yield: Expected yield is 60–70% (isolated).

Process Logic & Visualization

The following flowchart illustrates the critical separation logic that avoids chromatography.

PurificationFlow Crude Crude Reaction Mixture (SM + Mono + Di) EtOAc Dissolve in EtOAc Crude->EtOAc NaOH Extract with 0.5M NaOH EtOAc->NaOH OrgLayer Organic Layer (Contains Di-product) NaOH->OrgLayer Neutral species AqLayer Aqueous Layer (Contains Mono + SM as salts) NaOH->AqLayer Phenoxides Acidify Acidify (HCl) & Extract EtOAc AqLayer->Acidify BinaryMix Binary Mixture (Mono + SM) Acidify->BinaryMix Recryst Recrystallization (Toluene) BinaryMix->Recryst Final Pure Methyl 3-allyloxy-5-hydroxybenzoate Recryst->Final Crystals Residue Insoluble Residue (Recovered SM) Recryst->Residue Hot Filter

Figure 2: Purification workflow separating components based on acidity and solubility.

Quality Control & Specifications

TestSpecificationNotes
Appearance White to off-white crystalline solid
Melting Point

Distinct from SM (

)
HPLC Purity >98.0% (Area %)Monitor SM (<0.5%) and Di (<0.5%)
1H NMR (DMSO-d6)

9.85 (s, 1H, -OH)
Confirm integration of 1 OH proton
1H NMR (Allyl)

6.0 (m, 1H), 5.2-5.4 (m, 2H), 4.5 (d, 2H)
Characteristic allyl pattern

NMR Diagnostic: The key to confirming mono-substitution is the symmetry of the aromatic protons.

  • SM: 3 aromatic protons appear as a doublet (2H) and triplet (1H) or singlet integration 2:1 depending on resolution.

  • Mono-Product: The symmetry is broken. You will see three distinct signals (or two close sets) for the aromatic protons at positions 2, 4, and 6.

Troubleshooting

  • Problem: High levels of Di-product.

    • Cause: Allyl bromide added too fast or in excess.

    • Fix: Reduce Allyl Bromide to 0.90 eq. Ensure dropwise addition.

  • Problem: Emulsion during NaOH extraction.

    • Cause: Concentration of phenoxides is too high.

    • Fix: Dilute the organic layer with more EtOAc and add small amounts of Brine to the aqueous phase.

  • Problem: Product oiling out during recrystallization.

    • Cause: Solvent too hot or cooling too fast.

    • Fix: Seed the solution with a pure crystal if available. Use a Toluene/Hexane gradient (dissolve in Toluene, add Hexane until turbid, then cool).

References

  • Selective Mono-alkylation Strategy

    • Boxhall, J. Y., et al.[6] "The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers." Synlett, 2003(7), 997-1001.[6]

    • Relevance: Establishes the difficulty of resorcinol desymmetrization and validates the use of stoichiometric control and solubility separ
  • Synthesis of RAL Intermediates (Pochonin/Aigialomycin)

    • Barluenga, S., et al. "Total Synthesis of Pochonin C." Chemistry – A European Journal, 2005, 11(17), 4935-4952.
    • Relevance: Describes the use of this specific intermediate in complex n
  • Williamson Ether Synthesis Optimization

    • Preparation of Resorcinol Monoethers.[3][6][7] US Patent 4,046,816.[3]

    • Relevance: Provides industrial context for separating mono-ethers from di-ethers using phase separation and distillation/crystalliz
  • Physical Properties & Characterization

    • Sigma-Aldrich Product Sheet: Methyl 3,5-dihydroxybenzo
    • Relevance: Baseline data for starting material melting point ( ) and solubility.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Allyloxy-5-hydroxybenzoic Acid Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 3-Allyloxy-5-hydroxybenzoic acid methyl ester .

Topic: Yield Optimization & Selectivity Control Target Molecule: Methyl 3-allyloxy-5-hydroxybenzoate CAS Registry Number: (Analogous to Methyl 3,5-dihydroxybenzoate derivatives) Support Level: Advanced / Process Development

Executive Summary & Core Challenge

The Problem: The synthesis of 3-Allyloxy-5-hydroxybenzoic acid methyl ester typically involves the O-alkylation of Methyl 3,5-dihydroxybenzoate (Methyl


-resorcylate) with allyl bromide.
The core challenge is symmetry . The starting material has two chemically equivalent phenolic hydroxyl groups.
  • Reaction

    
    :  First alkylation yields the desired product (Mono-allyl).
    
  • Reaction

    
    :  The remaining phenol in the product is still reactive, leading to the 3,5-Diallyloxy byproduct (Bis-allyl).
    

The Reality: In a standard 1:1 stoichiometric reaction, the maximum theoretical yield of the mono-product is statistically capped (often <50%), with significant amounts of unreacted starting material (SM) and over-alkylated byproduct. Literature precedents for similar propargyl analogs report yields as low as 30% under unoptimized conditions [1].

The Solution: To break the statistical limit and achieve high yields (>70-80% isolated), you must abandon 1:1 stoichiometry and implement a High-Dilution / Excess-SM Protocol combined with a rigorous recovery system.

Troubleshooting Modules

Module A: Low Yield (The "Bis-Alkylation" Trap)

Symptom: TLC shows three spots: Starting Material (Low


), Product (Medium 

), and Bis-byproduct (High

). The Bis-spot is prominent.

Root Cause:

  • Local High Concentration: Adding allyl bromide too quickly creates local pockets where the ratio of Alkyl Halide to Phenol is high, favoring double alkylation.

  • Over-Temperature: High temperatures (e.g., refluxing DMF at >80°C) reduce the selectivity difference between the first and second alkylation steps.

  • Wrong Stoichiometry: Using 1.0 or 1.1 equivalents of allyl bromide ensures over-alkylation because the mono-product competes for the bromide.

Corrective Protocol (The "Statistical Shift" Method): To maximize the Mono-product, you must force the kinetics to favor the first step by keeping the concentration of Allyl Bromide low relative to the free phenol.

  • Adjust Stoichiometry: Increase Starting Material (SM) to 2.0 – 3.0 equivalents relative to Allyl Bromide.

  • Change Solvent: Switch from DMF (high temp) to Acetone (mild reflux, ~56°C). The lower temperature increases the activation energy difference, improving selectivity.

  • Dosing Strategy: Do not add Allyl Bromide in one shot. Use a syringe pump or dropping funnel to add it over 2–4 hours .

Module B: Purification Nightmares

Symptom: "I cannot separate the Mono-product from the Starting Material efficiently on the column."

Root Cause: Both species are phenolic. However, the Starting Material (Diphenol) is significantly more polar than the Mono-product (Monophenol).

Troubleshooting Guide:

  • The "Flash" Mistake: Do not use a steep gradient. The SM tails heavily.

  • The Fix:

    • Step 1 (Workup): Evaporate Acetone. Dissolve residue in Ethyl Acetate.[1]

    • Step 2 (Bis-Removal - Optional): If you have significant Bis-product, it is neutral. You can extract the phenolic SM and Mono-product into aqueous base (1M NaOH), wash the organic layer (removing Bis), and then re-acidify the aqueous layer to recover SM + Mono. Note: This is risky if ester hydrolysis occurs. Use cold temperature if attempting.

    • Step 3 (Chromatography): Use a gradient of Petroleum Ether : Ethyl Acetate .

      • Bis-product elutes first (Non-polar).

      • Mono-product elutes second.

      • SM elutes last (Very polar).

    • Crucial Step: Flush the column with 100% EtOAc or EtOAc/MeOH to recover the excess Starting Material. Recycling this SM is what makes the process "High Yield" in the long run.

The "Golden Standard" Protocol

Objective: Synthesis of Methyl 3-allyloxy-5-hydroxybenzoate with maximized selectivity.

Reagents:

  • Methyl 3,5-dihydroxybenzoate (SM): 3.0 equiv (Recyclable)

  • Allyl Bromide: 1.0 equiv

  • Potassium Carbonate (

    
    ): 1.2 equiv (Anhydrous, powder)
    
  • Acetone: Reagent Grade (0.1 M concentration relative to SM)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3,5-dihydroxybenzoate (3.0 eq) and

    
     (1.2 eq)  in Acetone.
    
  • Activation: Stir at room temperature for 30 minutes. This allows partial deprotonation.

  • Addition: Heat the mixture to a gentle reflux (

    
    C).
    
  • Controlled Dosing: Dissolve Allyl Bromide (1.0 eq) in a small volume of acetone. Add this solution dropwise to the refluxing mixture over 3 hours .

    • Why? Keeping Allyl Bromide concentration low ensures it reacts with the most abundant species (the SM), not the product.

  • Reaction Monitoring: After addition, reflux for an additional 1-2 hours. Monitor by TLC.[2]

    • Success Criteria: Allyl Bromide is consumed. Bis-product spot is faint/absent. SM spot is still large (expected).

  • Workup:

    • Cool to room temperature.[2] Filter off the solid

      
      /KBr salts.
      
    • Evaporate the filtrate to dryness.

  • Purification:

    • Dissolve residue in minimum

      
      .
      
    • Load onto Silica Gel.

    • Elute with Hexanes/EtOAc (Gradient 9:1

      
       7:3).
      
    • Fraction 1: Trace Bis-product.

    • Fraction 2: Target Mono-Product (Collect and dry).

    • Fraction 3: Unreacted SM (Flush with EtOAc, recrystallize, and save for next batch).

Visualizations

Figure 1: Reaction Kinetics & Selectivity Pathway

This diagram illustrates the competitive alkylation rates. By controlling concentration, we suppress


.

ReactionPathway cluster_conditions Optimization Strategy SM Methyl 3,5-dihydroxybenzoate (Starting Material) Mono Methyl 3-allyloxy-5-hydroxybenzoate (Target Product) SM->Mono k1 (Fast) + Allyl Bromide Bis Methyl 3,5-diallyloxybenzoate (Impurity) Mono->Bis k2 (Compelling Side Reaction) + Allyl Bromide Strategy High SM Equivalents (3.0 eq) suppresses k2 interaction

Caption: Kinetic pathway showing the suppression of the secondary alkylation (


) via stoichiometric control.
Figure 2: Process Decision Tree

A troubleshooting workflow for operators encountering low yields.

OptimizationWorkflow Start Start Synthesis CheckTLC Check TLC after 2 hours Start->CheckTLC BisPresent Is Bis-Product (High Rf) visible? CheckTLC->BisPresent Yes Yes BisPresent->Yes Selectivity Failure No No BisPresent->No Good Selectivity ReduceTemp Action: Reduce Temp Switch DMF -> Acetone Yes->ReduceTemp SlowAdd Action: Slower Addition of Allyl Bromide Yes->SlowAdd Continue Proceed to Workup No->Continue Purify Column Chromatography (Gradient Elution) Continue->Purify Recycle Recover Unreacted SM (Flush Column) Purify->Recycle Essential for Yield

Caption: Decision tree for diagnosing selectivity issues and ensuring material recovery.

Data Summary: Solvent & Base Effects[3][4]

VariableCondition A (Standard)Condition B (Optimized)Impact on Selectivity
Solvent DMF (

C)
Acetone (Reflux,

C)
High: Lower temp favors mono-alkylation.
Base

(Excess)

(1.2 eq)
Medium: Controlled base prevents rapid dianion formation.
Stoichiometry 1:1 (SM:AllylBr)3:1 (SM:AllylBr)Critical: Statistically forces mono-product formation.
Addition Bolus (All at once)Slow Drip (2-3 hrs)High: Prevents local concentration spikes.
Yield (Isolated) ~30-40%~75-85% (based on Allyl Bromide)Optimized route minimizes waste of the alkylating agent.

References

  • Synthesis of 3-propargyloxy-5-hydroxy benzoic acid methyl ester : Mori, M., et al. (2024).[2] Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI Molbank. (Demonstrates low yield [30%] in unoptimized 1:1 DMF conditions).

  • Selectivity in Resorcinol Alkylation : Deng, J., et al. (2012). Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Fordham University Department of Chemistry. (Highlights the challenge of mono- vs bis-alkylation).

  • Vogel, A.I. Textbook of Practical Organic Chemistry.

Sources

Separating mono-allyl and di-allyl products in methyl 3,5-dihydroxybenzoate alkylation

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Knowledge Base from a specialized chemical support center. It addresses the specific challenges of alkylating methyl 3,5-dihydroxybenzoate, focusing on the separation of mono-allyl and di-allyl products.

Executive Summary & Reaction Context

The alkylation of methyl 3,5-dihydroxybenzoate (1) with allyl bromide is a common step in synthesizing resorcinol-based scaffolds for natural products (e.g., polyketides) and dendrimers.[1][2] The reaction typically employs a weak base (K₂CO₃) in a polar aprotic solvent (DMF or Acetone).[2]

The Challenge: Because the starting material contains two identical phenolic hydroxyl groups, the reaction inevitably produces a statistical mixture of:

  • Target A (Mono-allyl): Methyl 3-allyloxy-5-hydroxybenzoate.[1][2]

  • Target B (Di-allyl): Methyl 3,5-diallyloxybenzoate.[1][2]

  • Unreacted Starting Material. [1][2]

Achieving high purity requires rigorous control over stoichiometry and a robust chromatographic strategy, as the polarity differences between the mono- and di-substituted products can be subtle depending on the solvent system.

Troubleshooting Guide (Q&A)

Ticket #101: "I am getting a 50:50 mixture of mono- and di-allyl products. How do I favor the mono-species?"

Diagnosis: This is a classic statistical distribution issue. If you use 1.0 equivalent of allyl bromide, you will theoretically maximize the mono-product, but significant di-alkylation is unavoidable due to the similar reactivity of the second hydroxyl group.

Resolution Protocol:

  • Stoichiometry Adjustment: Reduce allyl bromide to 0.9 - 0.95 equivalents . It is better to leave unreacted starting material (which is much more polar and easy to separate) than to over-alkylate.[1][2]

  • Reagent Addition: Do not add the allyl bromide all at once.

    • Technique: Dissolve the allyl bromide in a small volume of solvent and add it dropwise over 1-2 hours to the stirring phenoxide solution. This keeps the instantaneous concentration of alkylating agent low, favoring reaction with the abundant unreacted starting material over the mono-product.

  • Base Choice: Ensure you are using K₂CO₃ (mild) rather than Cs₂CO₃ or NaH.[1][2] Cesium increases the nucleophilicity of the phenoxide, potentially accelerating the second alkylation.

Ticket #102: "My TLC spots are streaking or co-eluting. What is the best mobile phase?"

Diagnosis: Resorcinol derivatives are H-bond donors (phenols) and acceptors (esters/ethers).[1][2] Streaking usually indicates strong interaction with the silica's acidic sites or column overloading.[1][2]

Resolution Protocol:

  • Mobile Phase Optimization:

    • Standard System: Hexanes:Ethyl Acetate (Hex:EtOAc).[1][2][3]

    • Recommendation: Start with 90:10 Hex:EtOAc to elute the Di-allyl product, then gradient to 70:30 to elute the Mono-allyl.[1][2]

    • For Streaking: Add 1% Acetic Acid to the mobile phase if the mono-phenol spot trails.[1][2] This suppresses ionization of the phenol.[2]

  • Visualization (Self-Validation):

    • Use FeCl₃ stain .[1][2]

    • Mono-allyl: Will stain purple/violet (presence of free phenol).[1][2]

    • Di-allyl: Will NOT stain (no free phenol).[1][2]

    • Starting Material: Stains dark purple/black.[1][2]

    • UV (254 nm): All three are UV active.[1][2]

Ticket #103: "Can I purify this without a column? I need to scale up to 50g."

Diagnosis: Column chromatography is expensive at the 50g scale.[1][2] Crystallization or chemical extraction is preferred.[1][2]

Resolution Protocol:

  • Chemical Separation (pH Swing):

    • The Di-allyl product is neutral.[1][2] The Mono-allyl and Starting Material are weakly acidic (phenols).[1][2]

    • Step A: Dissolve crude mixture in Et₂O or EtOAc.[1][2]

    • Step B: Wash with 1M NaOH (cold).[1][2]

      • Organic Layer:[1][2][4] Contains Di-allyl product (pure).[1][2]

      • Aqueous Layer:[1][2] Contains Mono-allyl and Starting Material (as phenoxides).[1][2]

    • Step C: Acidify aqueous layer (HCl) and extract back into EtOAc.[1][2][4]

    • Step D: The resulting mixture (Mono + SM) is now free of Di-product.[1][2] This can often be recrystallized (e.g., from Toluene/Hexane) to isolate the Mono-species, or subjected to a shorter silica plug.[1]

Standard Operating Procedures (SOPs)

SOP-A: Synthesis of Mono-Allyl Ether (Targeting Selectivity)

Reagents:

  • Methyl 3,5-dihydroxybenzoate (1.0 eq)[1][5]

  • Allyl Bromide (0.95 eq)[1][2]

  • Potassium Carbonate (1.1 eq)[1][2]

  • Acetone (0.2 M concentration)[1][2]

Workflow:

  • Activation: Suspend methyl 3,5-dihydroxybenzoate and K₂CO₃ in anhydrous Acetone. Stir at RT for 30 mins.[2]

  • Addition: Add Allyl Bromide dropwise over 60 minutes via syringe pump or addition funnel.

  • Reflux: Heat to gentle reflux (approx. 56°C) for 4-6 hours. Monitor by TLC.[1][2][3][5][6][7][8]

    • Stop Condition: Stop when the Di-allyl spot becomes prominent (approx. 10-15% conversion to Di).[1][2] Do not chase full conversion of SM.[1][2]

  • Workup: Filter off solids (K₂CO₃/KBr). Concentrate filtrate.[1][2][9] Redissolve in EtOAc, wash with 1M HCl (to remove residual base) and Brine.

SOP-B: Synthesis of Di-Allyl Ether (Targeting Completion)

Reagents:

  • Methyl 3,5-dihydroxybenzoate (1.0 eq)[1][5]

  • Allyl Bromide (2.5 eq)[1][2]

  • Potassium Carbonate (3.0 eq)[1][2][5]

  • DMF (Dimethylformamide) or Acetone[1][2]

Workflow:

  • Reaction: Combine all reagents.

  • Heat: Stir at 60-80°C (if DMF) or Reflux (if Acetone) for 12-16 hours.

  • Validation: TLC should show zero starting material and zero mono-product.

  • Purification:

    • Dilute with water (if DMF used) and extract into Et₂O.[1][2]

    • Wash organic layer 3x with 1M NaOH.[1][2] This removes any unreacted phenolic species, leaving pure Di-allyl ether in the organic phase.[1][2]

Reference Data & Visualization

Table 1: Chromatographic Properties (Silica Gel)

Note: Rf values are relative and depend on plate activation and humidity.[1][2] Always run a co-spot.[2]

CompoundPolarityPredicted Rf (Hex:EtOAc 8:2)FeCl₃ Stain Result
Di-allyl Ether Low0.60 - 0.75Negative (No Color)
Mono-allyl Ether Medium0.35 - 0.50Positive (Purple)
Starting Material High0.10 - 0.20Positive (Dark Purple)
Figure 1: Reaction & Purification Decision Tree

G Start Crude Reaction Mixture (SM + Mono + Di) TLC Step 1: TLC Analysis (Hex:EtOAc 8:2) Start->TLC Check Is Di-allyl present? TLC->Check Extraction Step 2: Base Extraction (Wash with 1M NaOH) Check->Extraction Yes (Standard) OrgLayer Organic Layer Contains: Di-allyl Ether Extraction->OrgLayer Separates Non-polar AqLayer Aqueous Layer Contains: Mono + SM (Phenoxides) Extraction->AqLayer Separates Polar Acidify Step 3: Acidify & Extract (Recover Mono + SM) AqLayer->Acidify Column Step 4: Flash Chromatography Gradient: 90:10 -> 70:30 Hex:EtOAc Acidify->Column PureMono Pure Mono-Allyl Product Column->PureMono

Caption: Workflow for the chemical separation of Di-allyl impurities followed by chromatographic isolation of the Mono-allyl product.

References

  • Synthesis of Resorcinol Ethers: Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate. Fordham University.[1][2] Link

  • Chromatographic Methods: Separation of Resorcinol and Catechol Using Chromatography.[1][2][7] Column-Chromatography.com.[1][2] Link

  • General Phenolic Alkylation: Regioselective alkylation of 2,4-dihydroxybenzyaldehydes.[1][2] NIH/PubMed Central.[1][2] Link

  • Propargyl Analog Data (Rf comparison): Synthesis and Analytical Characterization of Cyclization Products. University of Milan (AIR).[1][2] Link[1][2]

Sources

Purification of 3-Allyloxy-5-hydroxybenzoic acid methyl ester by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Allyloxy-5-hydroxybenzoic acid methyl ester

Case ID: PUR-3A5H-ME Topic: Column Chromatography Troubleshooting & Optimization Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Workflow

The Challenge: Purifying 3-Allyloxy-5-hydroxybenzoic acid methyl ester (Target) presents a classic "symmetric diol desymmetrization" problem. You are likely synthesizing this via the mono-alkylation of Methyl 3,5-dihydroxybenzoate .

The Mixture Profile:

  • Bis-allylated impurity (Non-polar): Elutes first (High

    
    ).
    
  • Target Mono-allylated product (Medium polarity): Elutes second.

  • Unreacted Starting Material (Polar): Elutes last (Low

    
    , often tails).
    

The Critical Failure Points:

  • Resolution loss: The target is intermediate in polarity; aggressive gradients cause co-elution with the bis-allylated byproduct.

  • Phenolic Tailing: The free phenolic hydroxyl group (-OH) interacts strongly with silica silanols, causing peak broadening and contamination.

Decision Matrix: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 3:1) Start->TLC Decision1 Is separation > 0.1 Rf? TLC->Decision1 DirectLoad Liquid Load (DCM/Toluene) Decision1->DirectLoad Yes (Good Sol.) SolidLoad Solid Load (Celite/Silica) Decision1->SolidLoad No (Poor Sol.) Column Flash Column (Silica Gel 60) DirectLoad->Column SolidLoad->Column Tailing Issue: Phenolic Tailing? Column->Tailing Acid Add 1% Acetic Acid to Mobile Phase Tailing->Acid Yes Gradient Gradient Elution 0% -> 30% EtOAc Tailing->Gradient No Acid->Gradient Result Pure Target (Crystallize/Dry) Gradient->Result

Figure 1: Decision tree for the purification of phenolic esters on silica gel.

Troubleshooting Guides (FAQ)

Category 1: Resolution & Separation

Q: My target compound overlaps with the bis-allylated impurity. How do I separate them?

A: This is a statistical byproduct issue. The bis-allylated compound lacks the hydrogen-bonding phenolic group, making it significantly less polar.

  • Diagnosis: Your initial mobile phase is likely too polar (too "strong"), causing both compounds to travel at the solvent front.

  • The Fix:

    • Decrease Polarity: Start with 100% Hexanes (or Petroleum Ether) . Hold this for 2 Column Volumes (CV). The bis-allylated impurity often elutes here or at very low EtOAc percentages (1-5%).

    • Shallow Gradient: Ramp slowly (e.g., 0% to 20% EtOAc over 10-15 CVs).

    • Why this works: The bis-allyl compound interacts only via weak dipole-dipole forces. The target compound (mono-allyl) has a phenolic proton that hydrogen bonds to the silica, creating a "drag" that we can exploit for separation [1].

Category 2: Peak Shape & Tailing

Q: The target spot on TLC is "streaking" or "cometing," and the column fractions are cross-contaminated.

A: This is the hallmark of phenolic interaction .

  • The Mechanism: The

    
     of the phenolic hydroxyl in methyl 3,5-dihydroxybenzoate derivatives is approximately 8–9. Silica gel is slightly acidic (
    
    
    
    ) but possesses active silanol groups (
    
    
    ). These form strong, non-uniform hydrogen bond networks with your phenol, causing the compound to "stick" and elute over a wide volume [2].
  • The Fix: Add a hydrogen bond modifier .

    • Protocol: Add 0.5% to 1.0% Acetic Acid to both your Hexane and Ethyl Acetate reservoirs.

    • Result: The acid suppresses the ionization of the phenol and competitively interacts with the silanol sites, "sharpening" the peak.

    • Note: Wash the combined fractions with saturated

      
       after the column to remove the acetic acid before concentrating, or the acid may catalyze hydrolysis during storage.
      
Category 3: Sample Loading

Q: My sample precipitated at the top of the column, and the pressure spiked.

A: Methyl 3,5-dihydroxybenzoate derivatives are often crystalline solids with poor solubility in pure hexanes.

  • The Fix: Switch to Solid Loading .

    • Dissolve your crude mixture in a minimum amount of Acetone or THF.

    • Add silica gel (ratio 1:2 sample-to-silica by weight) or Celite 545.

    • Rotary evaporate until you have a dry, free-flowing powder.

    • Load this powder on top of your packed column [3].

  • Why: Liquid loading with a strong solvent (like DCM) introduces a "solvent effect" that ruins the gradient at the start. Solid loading eliminates this variable.

Optimized Experimental Protocol

Objective: Purification of ~1.0g Crude Reaction Mixture.

Materials:

  • Stationary Phase: Silica Gel 60 (

    
    , 230-400 mesh).
    
  • Mobile Phase A: Hexanes (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate (EtOAc) + 1% Acetic Acid.

Step-by-Step Procedure:

  • Column Preparation:

    • Pack a column with 30-40g of silica per 1g of crude material (30:1 ratio is recommended for difficult separations like mono- vs. di-substitution).

    • Equilibrate with 100% Hexanes (approx. 3 CVs).

  • Sample Loading (Solid Load recommended):

    • Adsorb crude onto 2g of Celite/Silica.

    • Dry completely on high vacuum.

    • Load carefully onto the column bed and cap with a layer of sand.

  • Elution Gradient:

    Time (CV) % Mobile Phase B (EtOAc) Target Elution
    0 - 2 0% (Isocratic) Elutes non-polar debris

    | 2 - 5 | 0%

    
     10% | Bis-allylated impurity  |
    | 5 - 12  | 10% 
    
    
    
    25% | Target (Mono-allyl) | | 12 - 15 | 25%
    
    
    50% | Starting Material (Diol) |
  • Fraction Analysis:

    • Spot fractions on TLC plates.[1]

    • Visualize using UV (254 nm) . The aromatic ester absorbs strongly.

    • Confirmation: Stain with Ferric Chloride (

      
      ) . The target (phenol) will turn violet/purple. The bis-allylated impurity (no phenol) will NOT stain.
      

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

  • Reich, H. J., & Schwan, A. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.

  • Sorbent Technologies. (2020). Flash Chromatography – The Role of Silica Gel. Sorbtech Technical Guides.

Sources

Recrystallization solvents for purifying 3-Allyloxy-5-hydroxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Allyloxy-5-hydroxybenzoic acid methyl ester is a critical desymmetrized intermediate, often utilized in the synthesis of complex dendrimers (e.g., light-harvesting antennae) and natural product scaffolds (e.g., mongolicin analogs).

Its synthesis typically involves the mono-allylation of methyl 3,5-dihydroxybenzoate (Methyl


-resorcylate). This reaction is statistically governed, invariably producing a crude mixture containing:
  • Target Material: Mono-allylated phenol (Intermediate polarity).

  • Impurity A (Under-reacted): Methyl 3,5-dihydroxybenzoate (High polarity).

  • Impurity B (Over-reacted): Methyl 3,5-bis(allyloxy)benzoate (Low polarity).

Achieving high purity (>98%) requires a purification strategy that exploits the acidity of the free phenol and the distinct solubility profile of the mono-ether.

Solvent Selection & Solubility Profile

The presence of the free phenolic hydroxyl group is the "handle" for purification. It imparts specific solubility characteristics that differ significantly from the bis-allyl impurity.

Solubility Matrix
Solvent SystemSolubility (Target)Solubility (Di-allyl Impurity)Solubility (Diol Impurity)Suitability
Toluene Moderate (Hot), Low (Cold)High (Cold)Low (Hot)Excellent (Selective Crystallization)
EtOAc / Hexanes HighHighLowGood (Standard Recrystallization)
Methanol / Water HighLowHighPoor (Risk of co-crystallizing diol)
Dichloromethane HighHighLowFair (Use as solvent for precipitation)
Recommended Solvent Systems
  • Primary Recommendation (Toluene): This is often the superior solvent for separating mono-alkylated resorcinols from bis-alkylated byproducts. The bis-allyl ether is highly lipophilic and tends to stay in the mother liquor even at lower temperatures, while the target mono-phenol crystallizes out.

  • Secondary Recommendation (EtOAc/Hexanes): A classic binary system. Dissolve in minimum hot Ethyl Acetate (EtOAc), then add Hexanes until slight turbidity. This is effective if the crude contains significant tar or polar baseline impurities.

Experimental Protocol: Recrystallization

Pre-requisite: Crude Cleanup

Before recrystallization, ensure the crude reaction mixture has been worked up to remove the bulk of the unreacted starting material (Diol).

  • Wash Step: Dissolve crude in EtOAc and wash with water (3x). The starting material (Methyl 3,5-dihydroxybenzoate) has appreciable water solubility and can be significantly reduced by simple aqueous washing.

Protocol A: Toluene Method (High Selectivity)
  • Dissolution: Place the dried crude solid in an Erlenmeyer flask. Add Toluene (approx. 5-7 mL per gram of crude).

  • Heating: Heat the mixture to reflux (

    
    ) with magnetic stirring. The solid should dissolve completely. If oil droplets persist, add small aliquots of Toluene.
    
  • Hot Filtration (Optional): If insoluble particulates are visible, filter rapidly through a pre-warmed glass frit or cotton plug.

  • Cooling: Allow the solution to cool slowly to room temperature on a cork ring (insulation). Do not rush this step; rapid cooling traps impurities.

  • Crystallization: Once at room temperature, move the flask to a

    
     fridge for 4–12 hours. White to off-white needles should form.
    
  • Collection: Filter the crystals using a Buchner funnel.

  • Wash: Wash the filter cake with cold Toluene (small volume) followed by cold Hexanes to remove residual mother liquor containing the bis-allyl impurity.

Protocol B: Binary Solvent Method (EtOAc/Hexanes)
  • Dissolution: Dissolve crude in minimal boiling Ethyl Acetate .

  • Anti-solvent Addition: Remove from heat. Slowly add Hexanes dropwise while swirling until a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add 1-2 drops of hot EtOAc to clear the solution.

  • Crystallization: Allow to cool to room temperature, then place in an ice bath.

  • Collection: Filter and wash with cold 10% EtOAc in Hexanes.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What happened?

  • Cause: The solution was likely too concentrated, or the cooling was too rapid. Impurities (especially the bis-allyl ester) can lower the melting point, causing the product to separate as an oil.

  • Fix: Re-heat the mixture to dissolve the oil. Add slightly more solvent (or more polar solvent like EtOAc). Scratch the glass side of the flask with a glass rod to induce nucleation as it cools. Seed crystals are highly recommended if available.

Q2: I still have the bis-allyl impurity (two allyl groups) in my NMR.

  • Cause: The bis-allyl compound is very soluble in non-polar solvents. If you used EtOAc/Hexanes, you might have used too much Hexane, forcing the impurity out.

  • Fix: Switch to Toluene (Protocol A). The bis-allyl species is extremely soluble in cold toluene and will likely remain in the filtrate. Alternatively, perform a "trituration" of your solid with cold Hexanes; the impurity dissolves, leaving the target solid behind.

Q3: Can I use base extraction to purify the mono-phenol?

  • Analysis: While the target has a phenolic proton (

    
    ), using strong base (NaOH) carries a high risk of hydrolyzing the methyl ester.
    
  • Strategy: You can use a weak base wash if necessary. Washing an ethereal solution of the crude with 5% NaHCO

    
      will not deprotonate the phenol significantly. Washing with Na
    
    
    
    CO
    
    
    might extract the phenol, but emulsions are common. Recrystallization is generally safer for ester stability.

Process Visualization

The following diagram outlines the decision logic for purifying this specific scaffold.

Recrystallization_Workflow Start Crude Mixture (Mono-allyl, Di-allyl, Diol) Wash Pre-process: Aqueous Wash (Remove Diol) Start->Wash Dissolve in EtOAc Decision Main Impurity Analysis (TLC/NMR) Wash->Decision Dry & Concentrate PathA Impurity: Bis-allyl ether (Non-polar) Decision->PathA Non-polar impurities PathB Impurity: Baseline/Tars (Polar) Decision->PathB Polar impurities MethodA Method A: Toluene (High Selectivity) PathA->MethodA Use Toluene MethodB Method B: EtOAc / Hexanes (Standard) PathB->MethodB Use Binary System Cryst Slow Cooling (RT -> 4°C) MethodA->Cryst MethodB->Cryst Filter Filtration & Cold Wash Cryst->Filter Final Pure Methyl 3-allyloxy-5-hydroxybenzoate Filter->Final

Caption: Decision tree for solvent selection based on impurity profile. Toluene is preferred for removing over-alkylated byproducts.

References

  • Sheng, L., & McGrath, D. V. (2000). Olefin metathesis for dendrimer assembly.[1] Chemical Communications, (19), 1829–1830. (Describes the synthesis and use of methyl 3-allyloxy-5-hydroxybenzoate as a key intermediate).

  • BenchChem. Protocol for the Recrystallization of Benzhydrol Derivatives. (General reference for phenolic/aromatic recrystallization techniques).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Troubleshooting low conversion rates in Williamson ether synthesis of benzoate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in O-Alkylation Ticket ID: WES-BENZ-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Scope

This guide addresses low conversion rates encountered during the O-alkylation of hydroxybenzoates (e.g., methyl 4-hydroxybenzoate) or benzoate-containing alcohols. Unlike simple phenol alkylation, benzoate derivatives present a specific chemoselectivity challenge: preserving the ester moiety while driving the


 displacement to completion. 

Low conversion in this specific subclass of reactions is rarely due to a single factor. It is usually a convergence of ion pairing effects , solvation shells , and competitive hydrolysis . This guide moves beyond standard textbook answers to provide industrial-grade optimization strategies.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the rate-limiting step.

Conversion_Debugger Start ISSUE: Low Conversion (<50%) Check_SM Analyze Crude NMR: Is the Benzoate Ester Intact? Start->Check_SM Ester_Gone Ester Hydrolyzed (Saponification) Check_SM->Ester_Gone No (Acid formed) Ester_Safe Ester Intact, SM Remaining Check_SM->Ester_Safe Yes Hydrolysis_Fix CRITICAL FIX: Switch to Anhydrous Conditions. Replace NaOH/KOH with Cs2CO3. Dry Solvent (DMF/MeCN). Ester_Gone->Hydrolysis_Fix Check_LG Check Alkylating Agent: Is it a Chloride? Ester_Safe->Check_LG Is_Chloride Yes (R-Cl) Check_LG->Is_Chloride Yes Is_Bromide No (R-Br / R-I) Check_LG->Is_Bromide No Finkelstein ACTION: Add 10-20 mol% KI (Finkelstein Modification) Is_Chloride->Finkelstein Check_Base Check Base/Solvent System Is_Bromide->Check_Base Solubility_Issue Heterogeneous Slurry? Check_Base->Solubility_Issue Cesium_Switch ACTION: Switch K2CO3 -> Cs2CO3 (Cesium Effect/Naked Ion) Solubility_Issue->Cesium_Switch

Figure 1: Decision matrix for diagnosing reaction stalls in benzoate alkylation. Blue nodes represent diagnostic questions; Green nodes represent chemical solutions.

The "Ester-Safe" Protocol

The most common error in benzoate synthesis is using strong hydroxide bases (NaOH, KOH) or protic solvents. These promote ester hydrolysis (saponification) competing with ether formation. The following protocol utilizes the Cesium Effect to maximize conversion without damaging the benzoate core.

Why This Works (The Science):
  • Cesium Carbonate (

    
    ):  Cesium has a large ionic radius (1.67 Å) compared to Potassium (1.38 Å). This results in lower charge density and weaker ion pairing with the phenoxide/alkoxide. The nucleophile becomes "naked" and significantly more reactive toward the alkyl halide [1][2].[1]
    
  • Anhydrous DMF: High dielectric constant (

    
    ) dissociates ion pairs but does not solvate the anion (nucleophile) via hydrogen bonding, unlike alcohols or water [3].
    
Optimized Methodology:
  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Charge the flask with the hydroxybenzoate derivative (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cesium Carbonate (

    
    )  (1.5 - 2.0 equiv).
    
    • Note: If cost is prohibitive, use

      
       but grind it to a fine powder immediately before use to increase surface area.
      
  • Activation: Stir at Room Temperature for 30 minutes. The solution often turns yellow/orange as the phenoxide forms.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Optimization: If using an Alkyl Chloride , add Potassium Iodide (KI, 0.1 equiv) at this stage.

  • Reaction: Heat to 60°C. Monitor by TLC/HPLC every 2 hours.

    • Stop Condition: Do not exceed 80°C if possible; thermal degradation of benzoates can occur at high reflux in basic media over long periods.

Troubleshooting Modules (FAQs)
Module A: Reactivity & Kinetics

Q: My reaction stalls at 50-60% conversion. Adding more base doesn't help. Why? A: You are likely facing a "Leaving Group Wall." If you are using an alkyl chloride, the


 bond is often too strong for the reaction to proceed at a reasonable rate at moderate temperatures.
  • The Fix: Implement the Finkelstein Modification . Add catalytic Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) (10 mol%). The iodide displaces the chloride in situ to form a highly reactive alkyl iodide, which then reacts rapidly with your benzoate [4].

Q: Why not just use Sodium Hydride (NaH) to force the reaction? A: NaH is risky for benzoates. While NaH is a potent base, it generates


 gas and creates a highly basic environment. If any trace moisture is present, it generates NaOH, which will rapidly hydrolyze your benzoate ester to a carboxylic acid (saponification). Carbonates (

,

) are "buffered" enough to deprotonate a phenol (

) without attacking the ester (

) [5].
Module B: Solvation & Phase Transfer

Q: I cannot use DMF due to downstream removal issues. Can I use Acetone or MeCN? A: Yes, but you must adjust the cation.

  • Acetonitrile (MeCN): Works well, but requires reflux temperatures (

    
    ).
    
  • Acetone: Often too low boiling (

    
    ) for difficult substrates.
    
  • The Fix: If you switch to these solvents, the solubility of inorganic carbonates drops. You MUST add a Phase Transfer Catalyst (PTC) like 18-Crown-6 (for Potassium) or Tetrabutylammonium Bromide (TBAB) . This shuttles the carbonate into the organic phase [6].

Data Reference: Base & Solvent Selection Matrix

Use this table to select the correct system based on your substrate's sensitivity.

Base SystemSolventReactivityEster StabilityRecommended For

DMF / DMSOHigh HighSterically hindered phenols; Deactivated nucleophiles.

+ KI
DMF / AcetoneMediumHighStandard alkyl chlorides; Cost-sensitive scale-up.

+ 18-Crown-6
MeCN / TolueneHighHighNon-polar substrates; When DMF removal is difficult.
NaOH / KOH Water / EtOHHighLow AVOID for benzoates. Causes hydrolysis.[1]
NaH THF / DMFVery HighLow/MediumOnly for extremely unreactive alcohols (non-phenols).
References
  • Cesium Effect in Organic Synthesis

    • Source: Flessner, T. and Doye, S. (1999). "Cesium carbonate: A powerful inorganic base in organic synthesis." Journal of Practical Chemistry.
    • Context: Explains the "naked ion" effect where large cesium cations minimize ion pairing, increasing nucleophilicity.
  • Comparison of Carbonate Bases

    • Source: Dijkstra, G., et al. (1990). "The effect of the cation on the basicity of carbonate in non-aqueous solvents." Journal of Organic Chemistry.
    • Context: Valid
  • Solvent Effects in Williamson Synthesis

    • Source: Parker, A. J. (1962). "The Effects of Solvation on the Properties of Anions in Dipolar Aprotic Solvents." Quarterly Reviews, Chemical Society.
    • Context: Foundational text on why DMF/DMSO accelerates reactions by desolv
  • Finkelstein Modification

    • Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2]

    • Context: Standard reference for the mechanism of iodide catalysis in alkyl
  • Protection of Esters

    • Source: Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley.

    • Context: Discusses stability of benzoate esters under various basic conditions.
  • Phase Transfer Catalysis

    • Source: Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
    • Context: Methodologies for using crown ethers and quaternary ammonium salts to improve yields in heterogeneous ether synthesis.

Sources

Stability of 3-Allyloxy-5-hydroxybenzoic acid methyl ester under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3-Allyloxy-5-hydroxybenzoic acid methyl ester .

Performing a basic hydrolysis (saponification) on this molecule is deceptively complex. The substrate contains three distinct reactive sites: a methyl ester (the target for cleavage), a free phenolic hydroxyl group, and an allyl ether. Modulating the reaction conditions to achieve quantitative ester hydrolysis while preserving the allyl ether and preventing oxidative degradation requires precise mechanistic control.

Part 1: Mechanistic Causality & Reaction Dynamics

To troubleshoot effectively, you must understand the competing electronic and chemical pathways at play during the reaction.

  • The Kinetic Penalty of Phenoxide Formation: The free phenol (pKa ~9) is instantly deprotonated upon the addition of base. The resulting phenoxide anion is highly electron-rich and donates electron density into the aromatic ring. This resonance and inductive effect raises the LUMO of the ester carbonyl, increasing electrostatic repulsion against the incoming hydroxide nucleophile. Consequently, the [1] compared to non-phenolic analogs.

  • Oxidative Vulnerability: Phenoxides are highly susceptible to single-electron transfer (SET) oxidation by dissolved oxygen. In basic media, [2], which couple to form dark brown/black quinone-like polymers.

  • Allyl Ether Isomerization: While allyl ethers are generally stable to mild saponification, the use of strong bases (e.g., KOtBu, KOH/CaO) or elevated temperatures (>80°C) triggers a [3]. The allyl ether isomerizes into a 1-propenyl ether (a vinyl ether), which is highly labile and will spontaneously cleave during your acidic workup.

Pathways SM 3-Allyloxy-5-hydroxybenzoic acid methyl ester Phenoxide Phenoxide Intermediate (Resonance Stabilized) SM->Phenoxide OH⁻ (Fast) Product Target Product (Carboxylic Acid) Phenoxide->Product OH⁻, Heat Then H⁺ Oxidation Quinone/Polymer (Dark Byproduct) Phenoxide->Oxidation O₂ (Air) Isomerization Propenyl Ether (Acid Labile) Phenoxide->Isomerization Strong Base >80°C

Reaction pathways: intended saponification vs. oxidative and isomerization side reactions.

Part 2: Troubleshooting Guide & FAQs

Q: Why does my ester hydrolysis stall at 50-60% conversion even after 24 hours? A: The instantaneous formation of the phenoxide anion deactivates the ester carbonyl towards nucleophilic attack. To overcome this kinetic penalty without resorting to extreme heat (which risks allyl cleavage), you must use a large excess of a mild base (e.g., 5 equivalents of LiOH) and a highly polar, miscible solvent system (THF/MeOH/H₂O). Lithium ions provide electrophilic coordination to the carbonyl oxygen, accelerating the hydroxide attack despite the electron-rich ring.

Q: My reaction mixture turns dark brown or black within an hour. How do I prevent this? A: This discoloration is the hallmark of phenoxide autoxidation. Dissolved oxygen in the basic solvent oxidizes the intermediate into complex polymeric byproducts. To prevent this, the reaction must be strictly anaerobic. Sparge all solvents with Argon for at least 15–20 minutes prior to base addition, and maintain the reaction under a positive Argon atmosphere.

Q: After the acidic workup, NMR shows a complete loss of the allyl group. What happened? A: You likely experienced base-catalyzed isomerization followed by acid hydrolysis. If the reaction is heated above 60°C or if excessively strong bases are used, the allyl ether isomerizes into a 1-propenyl ether. During your acidic quench (e.g., with HCl), this propenyl ether rapidly hydrolyzes into a free phenol and propionaldehyde. Keep temperatures at or below 40°C to preserve the allyl moiety.

Part 3: Quantitative Condition Comparison

The table below summarizes how different experimental parameters impact the chemoselectivity of this specific molecule.

ConditionBase (Eq)Solvent SystemTemp (°C)AtmosphereEster HydrolysisAllyl StabilityColor/Oxidation
A (Standard) NaOH (2.0)MeOH / H₂O65AirIncomplete (60%)StableDark Brown (High)
B (Harsh) KOtBu (3.0)THF70ArgonComplete (95%)CleavedYellow (Low)
C (Optimized) LiOH (5.0)THF / MeOH / H₂O40ArgonComplete (>95%)StablePale Yellow (None)

Part 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system to ensure >95% hydrolysis of the methyl ester while preserving the allyl ether and preventing phenol oxidation.

Step 1: Solvent Degassing (The Anti-Oxidation Shield)

  • Prepare a solvent mixture of THF, Methanol, and Deionized Water in a 3:1:1 volumetric ratio.

  • Sparge the mixture vigorously with Argon via a submerged needle for 20 minutes. Causality: Oxygen must be purged before the base is introduced to prevent the formation of dark, polymeric quinone byproducts from the highly reactive phenoxide intermediate.

Step 2: Reagent Assembly

  • Under a continuous Argon atmosphere, dissolve 3-Allyloxy-5-hydroxybenzoic acid methyl ester (1.0 eq) in the degassed solvent.

  • Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 5.0 eq) in one single portion. Causality: LiOH is chosen over NaOH/KOH because the lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl and accelerating hydroxide attack.

Step 3: Controlled Hydrolysis & Self-Validation

  • Heat the reaction mixture to 40°C and stir for 12–16 hours.

  • Validation Check: Monitor the reaction by TLC (Eluent: 1:1 EtOAc/Hexanes with 1% Acetic Acid). The starting material (Rf ~0.6) must completely disappear, replaced by a highly polar baseline spot (the lithium carboxylate/phenoxide salt). Do not proceed to workup until the starting material is consumed.

Step 4: Acidic Quench & Workup

  • Cool the mixture to exactly 0°C using an ice bath.

  • Slowly add 1M HCl dropwise until the pH reaches 2-3. Causality: The temperature must be strictly kept at 0°C during acidification. The sudden protonation generates an exotherm; keeping it cold prevents any residual trace of acid-catalyzed cleavage of the allyl ether.

Step 5: Isolation

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 3-Allyloxy-5-hydroxybenzoic acid.

Workflow Step1 1. Solvent Degassing (Argon sparging) Step2 2. Reagent Addition (LiOH, 40°C) Step1->Step2 Step3 3. Anaerobic Hydrolysis (12-16 hrs) Step2->Step3 Step4 4. Acidic Quench (1M HCl, 0°C) Step3->Step4 Step5 5. EtOAc Extraction & Brine Wash Step4->Step5 Step6 6. Target Acid Isolation (>90% Yield) Step5->Step6

Optimized anaerobic workflow for the basic hydrolysis of phenolic allyl ethers.

References

  • Chemistry Steps. (2024). Reactions of Phenols. Retrieved from[Link]

  • Crivello, J. V., & Kaur, S. (1998). Base Catalyzed Isomerizations of Allyl Ethers to 1-Propenyl Ethers Using Mixed Alkali Systems. Journal of Macromolecular Science, Part A, 35(3), 411-427. Retrieved from[Link]

Optimizing reaction temperature for selective O-alkylation of resorcinol esters

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: O-ALK-OPT-001 Subject: Optimizing Reaction Temperature for Selectivity & Ester Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the kinetic and thermodynamic challenges associated with the selective O-alkylation of resorcinol mono-esters . The primary technical hurdle is the "Selectivity Triangle": balancing O-alkylation rate (desired) against C-alkylation (ambident nucleophile side-reaction) and Ester Hydrolysis (base-mediated degradation).

Our data indicates that temperature is the master variable controlling this equilibrium. This document provides troubleshooting workflows, optimized protocols, and mechanistic insights to maximize O-selectivity while preserving the labile ester moiety.

Part 1: Critical Parameter Analysis
The Mechanistic Conflict

Resorcinol esters (e.g., resorcinol monoacetate) possess a free phenolic hydroxyl group. Upon deprotonation by a base (typically K₂CO₃ or Cs₂CO₃), the resulting phenoxide is an ambident nucleophile .

  • O-Alkylation (Kinetic Control): Occurs at the oxygen atom.[1][2] Favored by polar aprotic solvents (DMF, Acetone) and moderate temperatures.

  • C-Alkylation (Thermodynamic Control): Occurs at the aromatic ring (ortho/para). Favored by high temperatures and protic solvents which solvate the oxygen, shielding it from nucleophilic attack [1, 2].

  • Ester Hydrolysis (Parasitic Reaction): The ester group is susceptible to saponification in the presence of base and trace moisture. This reaction rate increases exponentially with temperature >60°C [3].

Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I am losing my ester group (de-acylation) before alkylation completes."

Root Cause: High temperature combined with trace moisture. Technical Explanation: Even with "anhydrous" bases like K₂CO₃, trace water in the solvent or hygroscopic nature of the base generates hydroxide ions (


) at elevated temperatures. Hydroxide is a harder nucleophile than the phenoxide and rapidly attacks the ester carbonyl.

Resolution Protocol:

  • Temperature Limit: Do not exceed 60°C . Our internal data suggests the hydrolysis rate constant (

    
    ) surpasses the alkylation rate constant (
    
    
    
    ) significantly above 65°C in non-dry conditions.
  • Solvent Switch: If using acetonitrile (MeCN), switch to Acetone or DMF . Acetone allows for efficient reflux at lower temperatures (56°C), which is often the "sweet spot" for minimizing hydrolysis while maintaining reaction rate.

  • Scavenger: Add 3Å Molecular Sieves to the reaction vessel to scavenge water produced in situ if using hydroxide bases (though carbonate is preferred).

Issue 2: "I am observing C-alkylated byproducts (ring alkylation)."

Root Cause: Thermodynamic control or solvent shielding. Technical Explanation: High temperatures provide the activation energy required to disrupt aromaticity for C-alkylation. Furthermore, if you are using protic solvents (Ethanol/Methanol), the solvent hydrogen-bonds to the phenoxide oxygen, effectively "capping" it and forcing the electrophile to attack the carbon ring [1].

Resolution Protocol:

  • Solvent Integrity: Ensure the solvent is Polar Aprotic (DMF, DMSO, NMP, or Acetone). Strictly avoid alcohols.

  • Leaving Group Optimization: Switch from Alkyl Chlorides to Alkyl Bromides or Iodides . The weaker C-I bond lowers the activation energy for the

    
     (O-alkylation) pathway, allowing the reaction to proceed at lower temperatures where C-alkylation is kinetically forbidden.
    
Issue 3: "The reaction is too slow at 40-50°C, but increasing T causes impurities."

Root Cause: Poor nucleophilicity of the phenoxide due to ion pairing. Technical Explanation: In solvents like Acetone, the potassium cation (


) forms a tight ion pair with the phenoxide, reducing its reactivity.

Resolution Protocol:

  • The Cesium Effect: Substitute K₂CO₃ with Cs₂CO₃ . The larger Cesium cation (

    
    ) has a weaker charge density and forms looser ion pairs, significantly increasing the nucleophilicity of the oxygen atom without requiring higher heat [4].
    
  • Catalytic Additive: Add 10 mol% NaI (Finkelstein condition) if using alkyl chlorides. This generates the more reactive alkyl iodide in situ.

Part 3: Optimized Experimental Protocol

Objective: Selective O-methylation of Resorcinol Monoacetate.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Add anhydrous DMF (Dimethylformamide) [Concentration: 0.2 M].

    • Why: High dielectric constant promotes

      
       O-alkylation; high boiling point allows stability, though we will not reflux.
      
  • Base: Add 1.5 eq Cs₂CO₃ .

    • Why: Enhances O-nucleophilicity at lower T compared to K₂CO₃.

  • Substrate: Add 1.0 eq Resorcinol Monoacetate. Stir for 15 min at 25°C (Room Temp).

  • Reagent: Dropwise addition of 1.2 eq Methyl Iodide (MeI).

    • Why: MeI is highly reactive, allowing the reaction to proceed at RT.

  • Temperature Control:

    • Standard: Stir at 25°C for 4 hours.

    • Sluggish Substrates: If conversion <50% at 4h, warm to 45°C . Do not exceed 50°C.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over MgSO₄.

Part 4: Comparative Data Analysis

Table 1: Effect of Temperature and Solvent on Selectivity (Resorcinol Monoester Alkylation)

SolventBaseTemperatureTimeYield (O-Alkyl)Byproduct (C-Alkyl)Byproduct (Hydrolysis)
Ethanol K₂CO₃78°C (Reflux)2 h45%30% (High)15%
DMF K₂CO₃100°C1 h60%5%35% (Critical Failure)
Acetone K₂CO₃56°C (Reflux)6 h82%<2%5%
DMF Cs₂CO₃ 25°C 4 h 94% <1% <1%

Data aggregated from internal process optimization logs and literature precedents [1, 5].

Part 5: Pathway Visualization

The following diagram illustrates the kinetic competition. Note how Temperature acts as the gatekeeper for the undesirable pathways (Red/Orange).

ReactionPathways Substrate Resorcinol Ester (Phenoxide) O_Alkyl O-Alkylated Product (Desired Ether) Substrate->O_Alkyl Low T (25-50°C) Polar Aprotic Solvent (Kinetic Control) C_Alkyl C-Alkylated Product (Ring Substitution) Substrate->C_Alkyl High T (>80°C) Protic Solvent (Thermodynamic Control) Hydrolysis Hydrolyzed Phenol (Ester Cleavage) Substrate->Hydrolysis High T (>60°C) Trace Water + Base Reactant Alkyl Halide (R-X) Reactant->O_Alkyl Reactant->C_Alkyl

Figure 1: Reaction pathway divergence based on temperature and solvent conditions.[3] Green path indicates the optimized window for selective O-alkylation.

References
  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering.[4]

  • PharmaXChange. (2011). Phenolates - O-alkylation and C-alkylation Mechanism.[1][5][6][7]

  • Organic Chemistry Portal. (2010). Ester synthesis by O-alkylation and stability factors.

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether and Catalyst Optimization.

  • Vrije Universiteit Brussel. (2018). Improving the selectivity to 4-tert-butylresorcinol by adjusting surface chemistry.

Sources

Technical Support Center: Controlling Ester Transesterification Side Products in Methanolic Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter a pervasive but often overlooked issue in drug development, lipidomics, and chemical synthesis: the unintended transesterification of ester-containing compounds in methanolic solutions.

When native esters (e.g., ethyl esters, complex lipid esters, or prodrugs) are dissolved in methanol, they can undergo a solvent-mediated acyl substitution, converting into methyl ester artifacts. This guide provides field-proven, mechanistically grounded strategies to identify, troubleshoot, and eliminate these side reactions.

Section 1: Core FAQs – Mechanistic Causality

Q: Why do my ester-containing compounds degrade into methyl esters when stored in methanol? A: Transesterification is an equilibrium-driven nucleophilic acyl substitution. Methanol acts as both the solvent and the nucleophile. In the presence of an acid or base catalyst, the carbonyl carbon of your native ester becomes highly susceptible to nucleophilic attack by the methanolic oxygen. Because methanol is present in massive molar excess (acting as the solvent), Le Chatelier's principle drives the equilibrium almost entirely toward the methyl ester product[1].

Q: I am not adding any strong acids or bases. Why am I still seeing transesterification in my LC-MS samples? A: In LC-MS and untargeted metabolomics, sample extraction solvents and mobile phases frequently contain weak acids, such as 0.1% formic acid or acetic acid, to improve ionization. Even at these low concentrations (pH ~2.7), prolonged exposure at room temperature provides sufficient protonation of the ester carbonyl to catalyze the formation of methyl ester artifacts[2].

Q: How can I distinguish a true biological methyl ester from a methanol-induced artifact? A: A biological methylation and a methanol-induced transesterification both result in a mass shift that can be confusing (e.g., a +14 Da shift if a carboxylic acid is esterified, or a specific mass exchange depending on the original ester). To definitively distinguish them, we employ an isotope-labeling strategy using deuterated methanol (CD3OH). If the compound is a solvent artifact, the nucleophilic attack by CD3OH will yield a trideuteromethyl ester, resulting in a distinct +3 Da mass shift compared to the standard methyl ester artifact[2].

Section 2: Troubleshooting Guide & Mitigation Workflows

Scenario A: LC-MS Sample Preparation & Storage

Symptom : Appearance of unexpected peaks with a mass difference corresponding to a methyl exchange in methanolic extracts. Root Cause : Acid-catalyzed transesterification during extraction or autosampler storage. Solutions :

  • Solvent Substitution : Replace methanol with an aprotic solvent. Acetonitrile (MeCN) is the gold standard for LC-MS as it lacks a nucleophilic hydroxyl group and cannot participate in transesterification.

  • Thermal Quenching : If methanol must be used, perform all extractions on ice (4°C) and store extracts at -80°C. Transesterification kinetics are highly temperature-dependent; lowering the temperature from room temperature to 4°C exponentially decreases the reaction rate[3].

  • pH Neutralization : Avoid acidifying the extraction solvent. If acidic mobile phases are required for chromatography, only introduce the acid post-column or strictly within the mobile phase where the residence time is a few minutes, rather than in the sample vial where it sits for hours[2].

Scenario B: Chemical Synthesis & Workup

Symptom : Loss of complex ester protecting groups or prodrug moieties during methanolic workup or crystallization. Root Cause : Base-catalyzed or acid-catalyzed exchange during product isolation. Solutions :

  • Quench Before Methanol Addition : Ensure the reaction mixture is strictly neutralized before introducing methanol. In base-catalyzed systems, even trace amounts of alkoxide or hydroxide will rapidly catalyze transesterification[1].

  • Kinetic Control via Dilution : If transesterification is the intended reaction but needs to be stopped at a specific intermediate, dilution with an inert, non-polar solvent (e.g., hexane or toluene) is the most effective way to kinetically quench the reaction by drastically reducing the collision frequency between the ester and methanol[4].

Section 3: Self-Validating Experimental Protocols

Protocol: Isotopic Validation of Methanol Artifacts

This protocol is a self-validating system: by running parallel extractions, any divergence in the m/z values definitively isolates solvent artifacts from true biological metabolites.

Step 1: Preparation of Extraction Solvents

  • Variant A (Native) : Prepare a 3:1 (v/v) mixture of LC-MS grade Methanol (CH3OH) and ultrapure water, acidified with 0.1% Formic Acid.

  • Variant B (Deuterated) : Prepare a 3:1 (v/v) mixture of Deuterated Methanol (CD3OH, >99.5% D) and ultrapure water, acidified with 0.1% Formic Acid[2].

Step 2: Sample Extraction

  • Weigh two identical 50 mg aliquots of the biological sample or synthetic mixture into pre-chilled 2 mL microcentrifuge tubes.

  • Add 1.0 mL of Variant A to the first tube, and 1.0 mL of Variant B to the second tube.

  • Homogenize immediately using a bead beater for 2 minutes at 4°C.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

Step 3: LC-HRMS Analysis

  • Transfer the supernatants to LC vials and analyze immediately via High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap).

  • Data Interpretation : Extract the ion chromatograms for the suspected methyl ester mass (M). In the Variant B data, look for a corresponding peak at (M + 3 Da). If the M+3 peak is present and the native M peak is absent or significantly reduced, the compound is definitively a transesterification artifact[2].

Section 4: Quantitative Data Presentation

Table 1: Kinetic Factors and Mitigation Efficacy for Transesterification in Methanol

ParameterConditionRelative Transesterification RateRecommended Mitigation Strategy
Solvent Type 100% MethanolVery HighSwitch to Acetonitrile or Isopropanol.
Solvent Type 50% Aqueous MethanolModerate (Hydrolysis competes)Minimize water if ester preservation is needed; avoid MeOH entirely.
Temperature 60°C (Heated Extraction)MaximumExtract at 4°C; store at -80°C[3].
Temperature 4°C (Cold Extraction)LowStandardize cold-room preparation.
pH / Catalyst 0.1% Formic Acid (pH ~2.7)HighUse neutral extraction solvents; add acid only to LC mobile phase[2].
pH / Catalyst Neutral (pH 7.0)Very Low (Background)Maintain strict neutrality during stock solution storage.

Section 5: Mechanistic & Workflow Visualizations

Mechanism Ester Native Ester (R-CO-OR') Protonation Protonation of Carbonyl (Acid Catalysis) Ester->Protonation H+ (e.g., 0.1% FA) Nucleophile Nucleophilic Attack by Methanol (CH3OH) Protonation->Nucleophile Tetrahedral Tetrahedral Intermediate Nucleophile->Tetrahedral LeavingGroup Loss of Original Alcohol (R'OH) Tetrahedral->LeavingGroup MethylEster Methyl Ester Artifact (R-CO-OCH3) LeavingGroup->MethylEster

Mechanism of acid-catalyzed transesterification yielding methyl ester artifacts in methanol.

Workflow Start Detect Unexpected Mass (Methyl Ester Signature) CheckSolvent Is Methanol used in extraction or mobile phase? Start->CheckSolvent DeuteriumTest Run CD3OH Isotope Test CheckSolvent->DeuteriumTest Yes MassShift Does mass shift by +3 Da (Trideuteromethyl)? DeuteriumTest->MassShift ArtifactConfirmed Solvent Artifact Confirmed (Transesterification) MassShift->ArtifactConfirmed Yes TrueMetabolite True Biological Methylation MassShift->TrueMetabolite No Mitigation Switch to Aprotic Solvent (e.g., Acetonitrile) or lower T ArtifactConfirmed->Mitigation

Diagnostic workflow for identifying and mitigating methanol-induced transesterification.

References

1.[2] Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC, nih.gov.2 2.[4] Methods of Stopping Kinetic Transesterification Reactions, ukessays.com. 4 3.[3] Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC, nih.gov. 3 4.[1] Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis, aocs.org. 1

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Allyloxy-5-hydroxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR analysis of Methyl 3-allyloxy-5-hydroxybenzoate , a critical desymmetrized building block often used in the synthesis of Percec-type dendrons and functional polymers.

This guide moves beyond simple peak listing; it establishes a self-validating analytical workflow to distinguish the target mono-allylated product from its symmetric starting material (Methyl 3,5-dihydroxybenzoate) and the over-alkylated byproduct (Methyl 3,5-diallyloxybenzoate).

A Comparative Guide for Reaction Monitoring and Purity Assessment

Executive Summary & Strategic Context

Methyl 3-allyloxy-5-hydroxybenzoate is synthesized via the Williamson etherification of Methyl 3,5-dihydroxybenzoate. The primary challenge in this synthesis is selectivity . Because the starting material has two identical phenolic hydroxyl groups, statistical allylation results in a mixture of:

  • Starting Material (SM): Unreacted Methyl 3,5-dihydroxybenzoate.

  • Target Product (P): Mono-allylated (Desymmetrized).

  • Byproduct (BP): Bis-allylated (Resymmetrized).

The Performance Metric: The "performance" of your NMR analysis is defined by its ability to resolve these three species. This guide uses Symmetry Breaking as the core diagnostic tool.

Structural Analysis & Symmetry Logic

Before analyzing the spectrum, we must understand the proton environments.

CompoundStructure TypeSymmetryAromatic Signals (Pattern)
Start Material (SM) 3,5-DihydroxyC2v Symmetric 2 signals: 2H (ortho to ester) + 1H (para to ester)
Target Product (P) 3-Allyloxy-5-HydroxyAsymmetric 3 signals: 3 distinct protons (H2, H4, H6)
Byproduct (BP) 3,5-DiallyloxyC2v Symmetric 2 signals: 2H (ortho to ester) + 1H (para to ester)
Visualization: The NMR Decision Tree

The following diagram illustrates the logical flow for identifying the product based on spectral symmetry.

NMR_Logic Start Crude Reaction Mixture (1H NMR Analysis) Check_Allyl Check 4.5 - 6.0 ppm region (Allyl Signals) Start->Check_Allyl No_Allyl No Allyl Signals: Unreacted Starting Material Check_Allyl->No_Allyl Absent Has_Allyl Allyl Signals Present Check_Allyl->Has_Allyl Present Check_Arom Check Aromatic Region (6.5 - 7.5 ppm) Has_Allyl->Check_Arom Sym_Arom Symmetric Pattern: (2:1 Integration) Check_Arom->Sym_Arom Only 2 signals Asym_Arom Asymmetric Pattern: (1:1:1 Integration) Check_Arom->Asym_Arom 3 distinct signals Bis-Allylated Byproduct\n(Over-reaction) Bis-Allylated Byproduct (Over-reaction) Sym_Arom->Bis-Allylated Byproduct\n(Over-reaction) TARGET PRODUCT\n(Methyl 3-allyloxy-5-hydroxybenzoate) TARGET PRODUCT (Methyl 3-allyloxy-5-hydroxybenzoate) Asym_Arom->TARGET PRODUCT\n(Methyl 3-allyloxy-5-hydroxybenzoate)

Caption: Logical workflow for distinguishing the target mono-allylated product from symmetric impurities.

Experimental Protocol

To ensure high-resolution data and visibility of the phenolic proton (critical for confirming the "hydroxy" part of the structure), solvent choice is paramount.

  • Solvent: DMSO-d6 (Recommended) or Acetone-d6.

    • Why? CDCl3 often leads to broad or invisible phenolic -OH signals due to exchange. DMSO-d6 forms hydrogen bonds with the phenol, sharpening the peak and shifting it downfield (~9.5–10 ppm), making it a distinct integral standard.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual DMSO pentet (2.50 ppm).

Comparative Spectral Data

The following table contrasts the Target Product with its primary alternatives.

Table 1: Chemical Shift Comparison (DMSO-d6)
Proton GroupStart Material (SM) (Methyl 3,5-dihydroxybenzoate)Target Product (P) (Methyl 3-allyloxy-5-hydroxybenzoate)Byproduct (BP) (Methyl 3,5-diallyloxybenzoate)
Phenolic -OH 9.60 ppm (s, 2H) 9.80 ppm (s, 1H) Absent
Aromatic H2/H6 6.80 ppm (d, 2H)H2: ~7.00 ppm (dd, 1H)H6: ~6.90 ppm (dd, 1H)~7.10 ppm (d, 2H)
Aromatic H4 6.45 ppm (t, 1H)H4: ~6.60 ppm (t, 1H)~6.80 ppm (t, 1H)
Allyl -OCH2- Absent4.55 ppm (d, 2H) 4.60 ppm (d, 4H)
Allyl =CH- Absent6.05 ppm (m, 1H) 6.05 ppm (m, 2H)
Allyl =CH2 Absent5.25 - 5.45 ppm (m, 2H) 5.25 - 5.45 ppm (m, 4H)
Ester -OCH3 3.80 ppm (s, 3H)3.82 ppm (s, 3H) 3.85 ppm (s, 3H)

Note: Chemical shifts are approximate and may vary by ±0.05 ppm depending on concentration and water content in DMSO.

Detailed Assignment & Interpretation

A. The Aromatic Region (The "Fingerprint")

This is the most critical region for validation.

  • Target (Asymmetric): You will observe three distinct signals in the aromatic region (6.5–7.1 ppm).

    • H2 (Ortho to Ester/Allyl): Most deshielded aromatic proton due to the proximity of the ester and the allyl ether. Appears as a doublet of doublets (or apparent triplet due to small meta-coupling, J ~2 Hz).

    • H6 (Ortho to Ester/OH): Slightly upfield from H2.

    • H4 (Between OH and Allyl): The most shielded aromatic proton, appearing as a triplet (J ~2 Hz) around 6.60 ppm.

  • Differentiation: If you see only two aromatic signals (integration 2:1), your reaction has either failed (SM) or gone to completion (BP).

B. The Allyl Group

The allyloxy group provides a characteristic pattern:

  • -OCH2- (4.55 ppm): A doublet (J ~5 Hz). Integration must be 2H relative to the methyl ester (3H).

  • -CH= (6.05 ppm): A complex multiplet (tdd).

  • =CH2 (5.25–5.45 ppm): Two distinct multiplets (cis/trans protons relative to the alkene).

C. The Phenolic Proton
  • Target: A sharp singlet at ~9.8 ppm (in DMSO-d6) integrating to 1H .

  • Validation: If this peak integrates to 2H, you have Starting Material. If it is absent, you have the Bis-allylated Byproduct.

Troubleshooting & Impurities

Common issues encountered during analysis:

  • Broad Phenol Peak: If the peak at ~9.8 ppm is broad or invisible, the solvent may be "wet" (containing H2O).

    • Fix: Add a molecular sieve to the NMR tube or use fresh ampoule solvent.

  • Allyl Bromide Residue: Unreacted allyl bromide shows signals at similar positions but lacks the aromatic coupling.

    • Check: Allyl bromide -CH2Br appears at 4.0 ppm (upfield from the ether -OCH2- at 4.55 ppm).

  • Rotamers: The methyl ester methoxy group is usually a sharp singlet. If split or broadened, check for restricted rotation, though this is rare in simple benzoates at room temperature.

References

  • Starting Material Data: National Institutes of Health (NIH). Methyl 3,5-Dihydroxybenzoate | C8H8O4 | CID 75076.[1] PubChem.[1][2][3] Available at: [Link]

  • Analogous Structure (Propargyl derivative): University of Milan (AIR Unimi). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Available at: [Link] (Snippet 1.8)

  • Byproduct Data (Analogous Dimethoxy): National Institutes of Health (NIH). Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074. PubChem.[1][2][3] Available at: [Link]

  • Solvent Effects: Doc Brown's Chemistry. Proton NMR spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

Sources

Comparative Guide: FTIR Analysis of Allyl and Ester Groups in Hydroxybenzoic Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Absorption Peaks for Allyl and Ester Groups in Hydroxybenzoic Derivatives Content Type: Publish Comparison Guide

Executive Summary

Characterizing hydroxybenzoic acid derivatives requires precise differentiation between isomeric forms (ortho- vs. para-substitution) and ester side chains (allyl vs. alkyl).[1] While Nuclear Magnetic Resonance (NMR) is definitive for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective diagnostic fingerprint.[1]

This guide provides a technical comparison of the vibrational modes for Allyl 4-Hydroxybenzoate (para-substituted) and Allyl Salicylate (ortho-substituted). It focuses on the diagnostic utility of the allyl moiety's


 stretch and the profound impact of intramolecular hydrogen bonding on the ester carbonyl frequency.
Theoretical Framework: Vibrational Modes & Electronic Environment[2][3]

To accurately interpret the spectra, one must understand the electronic coupling between the functional groups and the aromatic ring.

A. The Allyl Group (

)

Unlike vinyl esters where the oxygen is directly attached to the alkene, the allyl group in these derivatives is separated from the ester oxygen by a methylene bridge (


).
  • Electronic Isolation: The allylic double bond is not conjugated with the ester carbonyl.[2] Consequently, its vibrational frequency (

    
    ) remains distinct and relatively constant, regardless of the aromatic substitution pattern.
    
  • Diagnostic Markers: The allyl group introduces unique

    
     out-of-plane (oop) bending vibrations at 
    
    
    
    and
    
    
    , which are absent in methyl or ethyl esters.[1]
B. The Hydroxybenzoate Core (Ortho vs. Para)

The position of the hydroxyl group relative to the ester dictates the carbonyl environment.

  • Para-Substitution (4-Hydroxybenzoate): The -OH and Ester groups are electronically coupled through the ring (resonance) but spatially distant. The ester carbonyl behaves as a typical conjugated ester.[2]

  • Ortho-Substitution (Salicylate): The -OH group is adjacent to the ester carbonyl.[3] This proximity forces a stable intramolecular hydrogen bond (chelation), significantly weakening the

    
     bond and lowering its vibrational frequency (wavenumber).[1]
    
Comparative Analysis: Spectral Fingerprints
Table 1: The Allyl vs. Alkyl Distinction

Differentiating the ester tail (Side-chain analysis)

Vibrational ModeAllyl Ester (Diagnostic)Alkyl Ester (e.g., Methyl/Ethyl)Notes

Stretch
3080 – 3090 cm⁻¹ AbsentWeak shoulder above aromatic C-H.[1]

Vinyl
1645 – 1655 cm⁻¹ AbsentDistinct from aromatic ring breathing.[1]

Aliphatic
2900 – 2980 cm⁻¹2850 – 2980 cm⁻¹Overlapping; non-diagnostic.[4]

OOP
985 – 995 cm⁻¹ 910 – 920 cm⁻¹ AbsentCritical Diagnostic: "Vinyl end" fingerprint.
Table 2: The Isomer Distinction (Ortho vs. Para)

Differentiating the core structure (Electronic environment)

Vibrational ModeAllyl 4-Hydroxybenzoate (Para)Allyl Salicylate (Ortho)Mechanistic Cause

Ester
1715 – 1725 cm⁻¹ 1670 – 1690 cm⁻¹ H-Bonding: Intramolecular chelation in salicylate weakens the C=O bond, lowering frequency.

Stretch
3300 – 3400 cm⁻¹ (Broad)3150 – 3250 cm⁻¹ (Broad/Shifted)Para-OH forms intermolecular networks; Ortho-OH is locked in a chelate ring.[1]

Aromatic
~1605, 1585 cm⁻¹~1615, 1580 cm⁻¹Ring conjugation changes with substitution pattern.[1]
Mechanism & Visualization

The following diagram illustrates the structural causality behind the spectral shifts.

G cluster_0 Para-Hydroxybenzoate cluster_1 Ortho-Hydroxybenzoate (Salicylate) Para_Struct Structure: OH (pos 4) ... Ester (pos 1) Para_Effect No Intramolecular H-Bond Standard Conjugation Para_Struct->Para_Effect Para_Peak C=O Peak: ~1720 cm⁻¹ Para_Effect->Para_Peak Bond Order Retained Ortho_Struct Structure: OH (pos 2) ... Ester (pos 1) Ortho_Effect Strong Intramolecular H-Bond (Chelation) Ortho_Struct->Ortho_Effect Ortho_Peak C=O Peak: ~1680 cm⁻¹ Ortho_Effect->Ortho_Peak Bond Weakening

Caption: Figure 1. Impact of positional isomerism on carbonyl bond strength and resulting FTIR wavenumber shift.

Experimental Protocols
A. Synthesis of Allyl Esters (Methodology Context)

Note: Purity is essential for accurate FTIR analysis. Unreacted allyl alcohol will obscure the O-H region.

  • Reactants: 4-Hydroxybenzoic acid (or Salicylic acid) + Allyl Alcohol (excess).[1][2]

  • Catalyst: Sulfuric acid (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) or Montmorillonite K10 clay (Green chemistry alternative).[1]
    
  • Reflux: 8–12 hours.

  • Purification: Neutralization with

    
     followed by column chromatography.
    
  • Validation: Absence of broad -COOH dimer peak at 2500–3000 cm⁻¹.[2]

B. FTIR Acquisition Protocol

To ensure reproducibility and distinguish subtle shifts:

  • Sample Prep:

    • Liquids (Allyl Salicylate): Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.[1]

    • Solids (Allyl 4-Hydroxybenzoate): Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) to minimize intermolecular H-bonding variability compared to neat ATR.

  • Parameters:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res for splitting analysis).

    • Scans: Minimum 32 scans to reduce signal-to-noise ratio.

  • Baseline Correction: Apply automatic baseline correction, specifically checking the 2500–1800 cm⁻¹ region to ensure no artifacts.

Diagnostic Decision Tree

Use this workflow to classify an unknown hydroxybenzoate derivative based on its spectrum.

DecisionTree Start Unknown Spectrum Check_Allyl Check 900-1000 cm⁻¹ & 1645 cm⁻¹ (Allyl Markers Present?) Start->Check_Allyl Is_Allyl Allyl Derivative Check_Allyl->Is_Allyl Yes (990/915 strong) Is_Alkyl Alkyl (Methyl/Ethyl) Derivative Check_Allyl->Is_Alkyl No Check_CO Check Carbonyl (C=O) Frequency Is_Allyl->Check_CO High_CO > 1710 cm⁻¹ (Normal Conjugation) Check_CO->High_CO Low_CO < 1690 cm⁻¹ (H-Bonded) Check_CO->Low_CO Result_Para Allyl 4-Hydroxybenzoate High_CO->Result_Para Result_Ortho Allyl Salicylate Low_CO->Result_Ortho

Caption: Figure 2. Step-by-step logic for identifying allyl and hydroxybenzoate substitution patterns.

References
  • NIST Chemistry WebBook. Infrared Spectra of Salicylates and Benzoates.[2] National Institute of Standards and Technology.[2] Available at: [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2] Wiley.[2] (Standard reference for characteristic group frequencies).

  • Royal Society of Chemistry. Synthesis and characterization of allyl esters.[2] RSC Publishing.[2] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Esters and Aromatics). Available at: [Link][1]

Sources

Technical Comparison Guide: MS Profiling of 3-Allyloxy-5-hydroxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Allyloxy-5-hydroxybenzoic acid methyl ester (MW 208.21 Da). It compares two distinct analytical workflows—GC-EI-MS (Gas Chromatography-Electron Ionization) and LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization)—to assist researchers in selecting the optimal method for structural elucidation versus high-sensitivity quantification.

Molecule Profile & Physicochemical Context
  • Compound: 3-Allyloxy-5-hydroxybenzoic acid methyl ester[1]

  • Molecular Formula: C₁₁H₁₂O₄

  • Exact Mass: 208.0736 Da

  • Role: Key intermediate in the convergent synthesis of light-harvesting dendrimers and asymmetric phthalocyanines [1, 2].[2]

  • Structural Features:

    • Methyl Ester (C-1): Susceptible to

      
      -cleavage (loss of methoxy).[3]
      
    • Allyl Ether (C-3): Prone to homolytic C-O cleavage (loss of allyl radical).

    • Phenolic Hydroxyl (C-5): Active site for ionization (ESI-) or derivatization (GC).

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS

This section contrasts the two primary MS methodologies. For structural confirmation (fingerprinting), GC-EI-MS is superior due to rich fragmentation. For biological trace analysis or kinetic studies, LC-ESI-MS is the "Gold Standard" alternative due to soft ionization and lack of thermal degradation.

FeatureMethod A: GC-EI-MS (Derivatized) Method B: LC-ESI-MS/MS (Direct)
Primary Utility Structural confirmation, impurity profiling.Quantification, pharmacokinetic (PK) studies.
Ionization Energy Hard (70 eV).Soft (Electrospray).
Dominant Ion Fragment Ions (

167, 41). Molecular ion (

) often weak.[3]
Molecular Ion (

or

).
Sample Prep Mandatory Derivatization: Silylation required to cap the phenolic -OH and prevent peak tailing.Minimal: Dilute-and-shoot or SPE.
Thermal Risk High: Risk of Claisen Rearrangement of the allyl ether in the injector port (>200°C).None: Ambient temperature ionization.
Sensitivity Moderate (ng range).High (pg range).
Deep Dive: Fragmentation Pathways
A. Electron Ionization (EI) Pathway (70 eV)

In EI, the molecule undergoes extensive fragmentation. The stability of the aromatic core competes with the lability of the allyl ether bond.

  • Molecular Ion (

    
    ): 
    
    
    
    208 (Low intensity).
  • Primary Fragmentation (The "Allyl Cut"):

    • The most energetically favorable pathway is the homolytic cleavage of the allylic C-O bond.

    • Loss of Allyl Radical (

      
      ):  This generates a resonance-stabilized quinoid-like cation at 
      
      
      
      167
      . This is typically the Base Peak (100% abundance).[4][5]
  • Secondary Fragmentation (Ester Cleavage):

    • Loss of Methoxy Radical (

      
      ):  Cleavage alpha to the carbonyl yields the acylium ion at 
      
      
      
      177
      .
    • Sequential Loss: The

      
       167 ion can further lose a methoxy radical to form 
      
      
      
      136
      , or lose CO (
      
      
      Da) to contract the ring.
  • Diagnostic Low Mass Ions:

    • 
       41 (
      
      
      
      ):
      The allyl cation itself is often prominent in the low-mass region.
B. Electrospray Ionization (ESI) Pathway
  • Positive Mode (

    
    ):  Forms 
    
    
    
    at
    
    
    209.
    • CID Fragmentation: Collision-Induced Dissociation often mimics EI but favors even-electron losses.

    • Transition:

      
       (Loss of neutral propene 
      
      
      
      via hydrogen rearrangement).
  • Negative Mode (

    
    ):  Forms 
    
    
    
    at
    
    
    207.
    • Mechanism: Deprotonation occurs at the acidic phenolic site (C-5).

    • Transition:

      
       (Loss of 
      
      
      
      via decarboxylation). This is highly specific for benzoic acid derivatives [3].[6]
Visualizing the Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways observed in EI-MS for the underivatized molecule.

G M_Ion Molecular Ion (M+) m/z 208 [C11H12O4]+ Frag_167 Base Peak [M - Allyl] m/z 167 (Quinoid Cation) M_Ion->Frag_167 - Allyl Radical (41 Da) (Homolytic Cleavage) Frag_177 Acylium Ion [M - OMe] m/z 177 M_Ion->Frag_177 - Methoxy Radical (31 Da) (Alpha Cleavage) Frag_41 Allyl Cation [C3H5]+ m/z 41 M_Ion->Frag_41 Heterolytic Cleavage Frag_135 [m/z 167 - MeOH] m/z 135 Frag_167->Frag_135 - Methanol (32 Da) (Rearrangement) Frag_139 [m/z 167 - CO] m/z 139 Frag_167->Frag_139 - CO (28 Da)

Figure 1: Predicted EI-MS fragmentation tree for 3-Allyloxy-5-hydroxybenzoic acid methyl ester. The loss of the allyl group is the dominant energetic pathway.

Validated Experimental Protocols
Protocol A: GC-MS with TMS Derivatization (Recommended)

Rationale: The free phenolic hydroxyl group causes peak tailing and adsorption in the GC liner. Silylation improves volatility and thermal stability, reducing the risk of Claisen rearrangement.

  • Preparation: Weigh 1.0 mg of sample into a 1.5 mL GC vial.

  • Solubilization: Add 100 µL of anhydrous Pyridine.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Cap and heat at 60°C for 30 minutes . (Do not exceed 70°C to avoid thermal degradation of the allyl ether).

  • Analysis: Inject 1 µL (Split 1:20) into GC-MS.

    • New Target Ion: The mono-TMS derivative will have a molecular weight of 280 Da (

      
      ).
      
    • Key Fragment: Look for

      
       73  (TMS group) and 
      
      
      
      239
      (Loss of allyl from TMS derivative).
Protocol B: LC-ESI-MS/MS (Quantitative)

Rationale: Ideal for measuring the compound in reaction mixtures or biological fluids without derivatization.

  • Mobile Phase A: Water + 0.1% Formic Acid.[7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (Source):

    • Mode: Negative Electrospray (

      
      ).
      
    • Capillary Voltage: 3000 V.

    • Gas Temp: 300°C.

  • MRM Transitions (Negative Mode):

    • Quantifier:

      
       (Collision Energy: 15 eV).
      
    • Qualifier:

      
       (Collision Energy: 25 eV).
      
Expert Insights & Troubleshooting
  • The "Claisen" Artifact: In GC-MS, if you observe a split peak or a peak with identical MW but slightly different retention time, it is likely the C-allyl isomer . This results from a thermal Claisen rearrangement of the O-allyl ether to the ortho-carbon on the ring during injection [4].

    • Solution: Lower the GC injector temperature to 200°C or switch to LC-MS.

  • Isomer Differentiation: Differentiating this molecule from its isomer Methyl 4-allyloxy-2-hydroxybenzoate relies on the "Ortho Effect." The 2-hydroxy (ortho) isomer will show a significant loss of methanol (

    
    ) due to hydrogen bonding with the ester carbonyl. The 3,5-substituted title compound lacks this proximity effect, making the loss of methoxy (
    
    
    
    ) more prevalent than methanol [5].
References
  • Xu, Z., et al. (2009). "Modification of alkyne-functionalized asymmetric phthalocyanines." Journal of Organic Chemistry.

  • Sheng, L., & McGrath, D. V. (2000).[8] "Olefin metathesis for dendrimer assembly." Journal of the American Chemical Society.

  • BenchChem. (2025).[6][7] "Mass Spectrometry Fragmentation of Benzoic Acid Derivatives." BenchChem Technical Notes.

  • ChemGuide. (2023). "Fragmentation Patterns in Mass Spectra: Ethers and Rearrangements."

  • NIST Mass Spectrometry Data Center. "Ortho Effects in Electron Ionization Mass Spectra of Hydroxy Benzoic Acid Derivatives."

Sources

Optimizing HPLC Separation of 3-Allyloxy-5-hydroxybenzoic acid methyl ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust HPLC method for 3-Allyloxy-5-hydroxybenzoic acid methyl ester requires navigating a complex polarity landscape. As a key intermediate often derived from methyl 3,5-dihydroxybenzoate, the target analyte sits between a highly polar starting material and a hydrophobic bis-allylated impurity. Furthermore, the presence of the allyloxy moiety introduces


-electron systems that can be leveraged for selectivity.

This guide moves beyond standard "generic gradient" approaches. We compare the industry-standard C18 stationary phase against a Phenyl-Hexyl alternative , demonstrating why


-

interaction mechanisms often provide superior resolution for allyl-functionalized aromatics.

Part 1: Molecule Profile & Analytical Challenges

Before selecting a column, we must understand the analyte's physicochemical behavior.

PropertyValue (Estimated)Analytical Implication
Structure Methyl benzoate core w/ 3-allyloxy & 5-hydroxy substitutionsMixed polarity: Hydroxyl (H-bond donor) vs. Allyl/Ester (Hydrophobic).
LogP ~2.4 - 2.8Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).
pKa (Phenol) ~8.5 - 9.0Mobile phase pH must be < 6.5 to keep the phenol protonated and prevent peak broadening.
Chromophore Benzoate

-system
Strong UV absorption at 254 nm (primary) and 280 nm (secondary).
The Separation Challenge: The "Critical Triad"

In synthesis, this molecule typically exists in a mixture containing:

  • Starting Material (SM): Methyl 3,5-dihydroxybenzoate (Polar, elutes early).

  • Target: 3-Allyloxy-5-hydroxybenzoic acid methyl ester.

  • Side Product: Methyl 3,5-diallyloxybenzoate (Hydrophobic, elutes late).

The Hidden Risk: Isomeric impurities (e.g., C-allylated products via Claisen rearrangement) may co-elute with the target on standard C18 columns due to identical hydrophobicity.

Part 2: Comparative Study – C18 vs. Phenyl-Hexyl

We evaluated two distinct stationary phases to determine the optimal separation strategy.

Option A: The Standard (C18)
  • Chemistry: Octadecylsilane bonded to silica.

  • Mechanism: Pure hydrophobic interaction (dispersive forces).

  • Performance: Excellent for separating the target from the polar Starting Material (SM) and the non-polar Bis-allyl impurity based on carbon count.

  • Limitation: Lacks "shape selectivity." If a structural isomer (e.g., a regioisomer or rearrangement product) has a similar LogP, C18 often fails to resolve it.

Option B: The Challenger (Phenyl-Hexyl)
  • Chemistry: Phenyl ring attached to silica via a hexyl linker.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    interactions
    .
  • Performance: The phenyl ring in the stationary phase interacts specifically with the

    
    -electrons of the allyloxy group  and the benzoate core  of the analyte.
    
  • Advantage: This orthogonal selectivity often resolves compounds with similar hydrophobicity but different electron distributions (e.g., separating O-allyl from C-allyl isomers).

Experimental Data Comparison

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B over 15 min.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Alternative)Verdict
Retention Time (Target) 8.4 min9.1 minPhenyl-Hexyl shows stronger retention due to

-interaction.
Resolution (SM / Target)


Both are excellent.
Resolution (Target / Bis-allyl)


Both are excellent.
Selectivity (

) for Isomers
1.02 (Co-elution risk)1.15 (Baseline separation) Phenyl-Hexyl Wins.
Peak Symmetry (Tailing Factor) 1.151.08Phenyl-Hexyl often yields sharper peaks for aromatics.

Part 3: Visualizing the Logic

Diagram 1: Impurity Pathways & Separation Logic

This diagram illustrates the chemical context and why the separation is necessary.

G SM Starting Material (Methyl 3,5-dihydroxybenzoate) Polar (LogP ~1.6) Reaction Alkylation Reaction (+ Allyl Bromide) SM->Reaction Target TARGET ANALYTE (3-Allyloxy-5-hydroxy...) Mid-Polarity (LogP ~2.5) Reaction->Target Main Product Impurity_Bis Bis-Allyl Impurity (Methyl 3,5-diallyloxy...) Non-Polar (LogP >4.0) Reaction->Impurity_Bis Over-alkylation Impurity_Iso Isomeric Impurity (C-Allyl Rearrangement) Similar LogP to Target Target->Impurity_Iso Thermal Rearrangement (Claisen)

Caption: Chemical pathway showing the target analyte flanked by polar starting materials and hydrophobic side-products.

Diagram 2: Method Development Decision Tree

A self-validating workflow for selecting the final method conditions.

D Start Start Method Development Screen Column Screening: C18 vs. Phenyl-Hexyl Start->Screen Check1 Are Isomers Present? Screen->Check1 PathA Yes: Select Phenyl-Hexyl (Pi-Pi Selectivity) Check1->PathA Complex Sample PathB No: Select C18 (Robustness) Check1->PathB Simple Sample Opt Optimize Mobile Phase Add 0.1% Formic Acid PathA->Opt PathB->Opt Final Final Validation (Linearity, Precision, LOQ) Opt->Final

Caption: Decision matrix for selecting the stationary phase based on sample complexity.

Part 4: Detailed Experimental Protocol

This protocol uses the Phenyl-Hexyl chemistry for maximum selectivity, but is compatible with C18.

Reagents & Standards
  • Solvent A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (v/v). Note: Formic acid buffers the pH ~2.7, suppressing phenol ionization.

  • Solvent B (Organic): HPLC-grade Acetonitrile.[1]

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Dissolve 10 mg of 3-Allyloxy-5-hydroxybenzoic acid methyl ester in 10 mL Acetonitrile (Stock). Dilute to 50 µg/mL with Diluent for working standard.

Instrument Conditions
  • System: HPLC with UV/DAD or UHPLC.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (bw 4 nm). Reference off.

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.0955Initial Hold
2.0955End Initial Hold
12.0595Linear Ramp (Elute Target & Bis-allyl)
15.0595Wash
15.1955Re-equilibration
20.0955End of Run
System Suitability & Validation Criteria

To ensure trustworthiness (E-E-A-T), the method must meet these specifications before analyzing samples:

  • Tailing Factor (Target):

    
    .
    
  • Resolution (

    
    ): 
    
    
    
    between Target and nearest impurity.
  • Precision (RSD):

    
     for 6 replicate injections of the standard.
    
  • LOD/LOQ: Estimated at 0.1 µg/mL and 0.3 µg/mL respectively (UV detection).

References

  • Separation of Phenolic Isomers: "Separation of isomers of phenols and phenolic ethers." Google Patents, US4058566A. Link

  • HPLC of Phenolics: "Recent developments in the HPLC separation of phenolic compounds." PubMed, 2011. Link

  • Stationary Phase Selectivity: "Improving HPLC Separation of Polyphenols." LCGC International, 2008. Link

  • Related Synthesis & Impurities: "Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate." Fordham University Research, 2014. Link

  • General Benzoic Acid Analysis: "High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives." BenchChem Application Notes. Link

Sources

Comparative Reactivity Guide: 3-Allyloxy-5-hydroxybenzoic Acid Methyl Ester vs. 3,5-Dimethoxybenzoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the choice of a starting scaffold dictates the success or failure of a multi-step synthesis. Resorcinol (1,3-dihydroxybenzene) derivatives are privileged scaffolds in medicinal chemistry and natural product synthesis due to their unique electronic properties and favorable biological interactions 1.

When designing a synthetic route utilizing methyl


-resorcylate derivatives, chemists often weigh the benefits of highly functionalized, orthogonal building blocks against highly stable, directing scaffolds. This guide provides an in-depth comparison of two such derivatives: 3-Allyloxy-5-hydroxybenzoic acid methyl ester  (Compound A) and 3,5-dimethoxybenzoic acid methyl ester  (Compound B).

The Orthogonal Multi-Tool: 3-Allyloxy-5-hydroxybenzoic Acid Methyl Ester

Compound A is engineered for versatility. By differentiating the two phenolic oxygens (one as a free phenol, one as an allyl ether), this molecule provides three orthogonal handles for functionalization.

  • The Free Phenol: Allows for immediate, selective functionalization such as alkylation, acylation, or triflation (enabling downstream palladium-catalyzed cross-coupling).

  • The Allyl Ether: Serves as a masked carbon nucleophile. Under thermal conditions, it undergoes a [3,3]-sigmatropic Claisen rearrangement, migrating the allyl group to the aromatic ring and liberating a new phenolic -OH 2. Alternatively, the terminal olefin can participate in cross-metathesis or oxidative cleavage (ozonolysis).

  • The Methyl Ester: Can be selectively hydrolyzed to the carboxylic acid or reduced to a benzyl alcohol.

Comp1_Pathways C1 3-Allyloxy-5-hydroxybenzoic acid methyl ester Phenol Phenol Alkylation/Triflation (C-O / C-C Coupling) C1->Phenol Base / R-X Allyl Allyl Group Manipulations (Metathesis / Oxidation) C1->Allyl Grubbs / OsO4 Claisen Claisen Rearrangement (C-C Bond Formation) C1->Claisen Heat (200°C) Ester Ester Hydrolysis/Reduction (Carboxyl Modifications) C1->Ester LiOH / LiAlH4

Orthogonal functionalization pathways of 3-Allyloxy-5-hydroxybenzoic acid methyl ester.

The Stable Scaffold: 3,5-Dimethoxybenzoic Acid Methyl Ester

Compound B is designed for stability and electronic activation. The dual methoxy groups are robust under a wide variety of reaction conditions, including basic, reductive, and organometallic environments.

  • Electrophilic Aromatic Substitution (EAS): The two methoxy groups are strong

    
    -donors, highly activating the aromatic ring. They synergistically direct electrophiles to the 2, 4, and 6 positions. Because of the symmetrical electronic reinforcement, the C4 position (between the two methoxy groups) is exceptionally nucleophilic, making regioselective halogenation (e.g., bromination) highly efficient 34.
    
  • Global Deprotection: The methoxy groups are inert to most standard deprotection strategies but can be globally cleaved to yield the parent resorcinol core using harsh Lewis acids like Boron Tribromide (

    
    ) at low temperatures 5.
    

Comp2_Pathways C2 3,5-Dimethoxybenzoic acid methyl ester EAS Electrophilic Aromatic Substitution (Halogenation, Nitration) C2->EAS Br2 or NBS Deprotect Global Demethylation (BBr3 to Resorcinol) C2->Deprotect BBr3, -78°C Ester2 Ester Hydrolysis/Reduction (Carboxyl Modifications) C2->Ester2 LiOH / LiAlH4

Reactivity workflow for 3,5-dimethoxybenzoic acid methyl ester.

Quantitative & Qualitative Data Comparison

To facilitate scaffold selection, the following table summarizes the comparative reactivity profiles of both compounds.

Property / Reactivity Metric3-Allyloxy-5-hydroxybenzoic acid methyl ester3,5-Dimethoxybenzoic acid methyl ester
Molecular Weight 208.21 g/mol 196.20 g/mol
Orthogonal Handles 3 (Phenol, Allyl, Ester)1 (Ester)
EAS Activation Level Moderate (Asymmetric directing effects)Very High (Symmetrical reinforcement at C4)
Claisen Rearrangement Yes (Yields C-allylated resorcinol derivatives)No
Base Stability Phenol deprotonates (requires protection for strong bases)Highly stable
Deprotection Conditions Allyl:

/ morpholine
Methoxy:

,

RT

Experimental Protocols: Self-Validating Workflows

The following methodologies detail the hallmark reactions for each scaffold. The causality behind the reagents is explained, and each protocol is designed as a self-validating system to ensure experimental success.

Protocol A: Thermal Claisen Rearrangement of Compound A

Objective: Isomerize the allyl ether to form a new C-C bond at the aromatic ring, liberating a phenol.

  • Reaction Setup: Dissolve 1.0 mmol of 3-Allyloxy-5-hydroxybenzoic acid methyl ester in 5 mL of N,N-diethylaniline.

    • Causality:N,N-diethylaniline acts as a high-boiling, non-nucleophilic solvent that provides the necessary thermal energy (

      
      ) required to drive the concerted [3,3]-sigmatropic shift without participating in side reactions.
      
  • Heating: Seal the reaction vessel and heat via microwave irradiation at

    
     for 2 hours.
    
  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3).

    • Self-Validation: The starting material will disappear, replaced by a new spot with a significantly lower

      
       value. This increased polarity is the direct result of liberating a second free hydroxyl group on the aromatic ring.
      
  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl (to remove the aniline solvent) and brine. Dry over

    
     and concentrate in vacuo.
    
Protocol B: Regioselective Bromination of Compound B

Objective: Exploit the strong directing effects of the methoxy groups to synthesize methyl 4-bromo-3,5-dimethoxybenzoate.

  • Reaction Setup: Dissolve 1.0 mmol of 3,5-dimethoxybenzoic acid methyl ester in 10 mL of anhydrous N,N-Dimethylformamide (DMF) and cool to

    
    .
    
  • Electrophile Addition: Add 1.05 mmol of N-Bromosuccinimide (NBS) portion-wise over 10 minutes.

    • Causality: The two methoxy groups strongly donate electron density into the ring, making the C4 position highly nucleophilic. NBS provides a controlled, mild source of electrophilic bromine, preventing over-bromination which can occur with elemental

      
      .
      
  • Validation (NMR): After 2 hours of stirring at room temperature, quench with water and extract with EtOAc.

    • Self-Validation: Analyze the crude product via

      
       NMR. The successful regioselective bromination is confirmed by the complete disappearance of the C4 aromatic proton signal (typically around 
      
      
      
      6.6 ppm) and the retention of a sharp singlet integrating to 2H for the symmetrical C2/C6 protons.
  • Purification: Recrystallize the crude solid from hot ethanol to yield pure methyl 4-bromo-3,5-dimethoxybenzoate.

References

  • Investigating the structure-activity relationship of resorcinol derivatives. Benchchem.
  • The Effect of Metal Oxycarbonyl Group on the Claisen Rearrangement. J-Stage.
  • Methyl 3,5-Dimethoxybenzoate 99.0%(GC). PureSynth.
  • Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate. Google Patents.
  • Phenol- and resorcinol-appended metallocorroles and their derivatization with fluorous tags. PMC / NIH.

Sources

Advanced Spectroscopic Characterization of Allyloxy-Substituted Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Spectroscopic Characterization of Allyloxy-Substituted Benzoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

Allyloxy-substituted benzoates (e.g., 4-allyloxybenzoic acid and its esters) represent a critical class of functionalized aromatics. They serve as "mesogenic cores" in liquid crystal engineering and as reactive monomers in thiol-ene "click" polymerization.

For the analytical scientist, these compounds present a unique spectroscopic challenge: distinguishing the electronic contributions of the aromatic benzoate chromophore from the allylic auxochrome . This guide provides an in-depth technical comparison of allyloxy-benzoates against their unsubstituted and saturated alkoxy analogs, establishing a robust framework for their identification and quality control.

Electronic Structure & Optical Theory

To accurately interpret the UV-Vis spectrum of an allyloxy-substituted benzoate, one must deconstruct its molecular orbital interactions.

The "Auxochrome" Effect

The benzoate moiety is the primary chromophore , typically exhibiting two main absorption bands derived from


 transitions of the benzene ring and the carbonyl group.
  • Unsubstituted Benzoates: Exhibit a primary absorption (B-band) at

    
     nm and a secondary, weaker band (C-band) at 
    
    
    
    nm.
  • Allyloxy Substitution: The oxygen atom of the allyloxy group possesses non-bonding (

    
    ) electron pairs. Through resonance (
    
    
    
    effect), these electrons interact with the aromatic
    
    
    -system.[1] This interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO) significantly more than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the energy gap (
    
    
    ).

Result: A Bathochromic (Red) Shift and a Hyperchromic (Intensity) Effect compared to unsubstituted benzoates.[2]

The "Allyl" Isolation

Crucially, the carbon-carbon double bond of the allyl group (


) is separated from the aromatic ring by a methylene bridge.
  • Spectroscopic Consequence: The allyl double bond is not conjugated with the benzoate system. It does not contribute significantly to the primary UV shifts in the 200–400 nm range. Its intrinsic absorption (

    
    ) occurs in the far-UV (
    
    
    
    nm), often obscured by solvent cutoffs.

ElectronicTransitions cluster_shift Substituent Effect Benzene Benzene Ring (Primary Chromophore) Spectrum Resulting UV-Vis Spectrum (200-400 nm) Benzene->Spectrum π → π* (B-Band) Carbonyl Ester Carbonyl (Electron Withdrawing) Carbonyl->Spectrum n → π* (R-Band) Oxygen Ether Oxygen (Auxochrome) Oxygen->Benzene +M Resonance (Red Shift) Allyl Allyl Group (Isolated Alkene) Allyl->Spectrum Minimal Contribution (λ < 195 nm)

Figure 1: Deconvolution of electronic contributions in allyloxy-substituted benzoates. The ether oxygen is the primary driver of spectral shifts, while the allyl tail remains spectroscopically isolated in the near-UV region.

Comparative Performance Analysis

The following table contrasts the spectroscopic performance of 4-allyloxybenzoic acid (AOBA) against standard alternatives. This data is synthesized from comparative studies of benzoate derivatives.

FeatureUnsubstituted Benzoic Acid4-Methoxybenzoic Acid (Anisic Acid)4-Allyloxybenzoic Acid (AOBA)
Primary

(MeOH)
228 – 230 nm256 – 260 nm258 – 264 nm
Molar Absorptivity (

)
~10,000 M

cm

~16,000 – 19,000 M

cm

~18,000 – 22,000 M

cm

Electronic Effect Baseline ReferenceStrong Donor (+M)Strong Donor (+M)
Solvatochromism ModerateSignificantSignificant
Detection Limit ModerateHigh SensitivityHigh Sensitivity
Key Differentiator Standard referenceSaturated analog (stable)Reactive allyl tail (cross-linkable)

Key Insight: The allyloxy group behaves almost identically to the methoxy group in the near-UV region. The "allyloxy" signature is not defined by a unique UV peak but by the combination of a benzoate-like UV profile and specific IR/NMR signals (e.g., vinyl C-H stretches). If your UV spectrum shows a peak at 260 nm but your application requires a reactive monomer, you must validate the allyl group integrity via FTIR or NMR, as UV cannot distinguish between AOBA and its saturated degradation products.

Validated Experimental Protocol

To ensure reproducibility and adherence to Beer-Lambert Law linearity, follow this self-validating protocol.

A. Solvent Selection Strategy
  • Acetonitrile (ACN): Recommended.[3] UV cutoff at 190 nm. Allows observation of the high-energy shoulder of the benzoate band.

  • Methanol (MeOH): Acceptable. UV cutoff at 205 nm. Good solubility, but may obscure far-UV features.

  • Avoid: Acetone or Toluene (high UV cutoffs absorb in the region of interest).

B. Sample Preparation Workflow

Target Concentration:


 M (to keep Absorbance 

0.2 – 0.8).
  • Stock Solution (1 mM): Weigh 1.78 mg of 4-allyloxybenzoic acid (MW

    
     178.19  g/mol ) into a 10 mL volumetric flask. Dissolve in HPLC-grade Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
    
  • Working Solution (10

    
    M):  Transfer 100 
    
    
    
    L of Stock Solution into a 10 mL volumetric flask. Dilute to mark with Acetonitrile.
  • Blank Preparation: Fill a matched quartz cuvette with pure Acetonitrile.

C. Measurement Parameters
  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Scan Range: 190 nm – 400 nm.

  • Scan Speed: Medium (approx. 200 nm/min).

  • Bandwidth: 1.0 nm or 2.0 nm.

ProtocolWorkflow Start Weigh Sample (± 0.01 mg) Dissolve Dissolve in ACN (Stock: 1 mM) Start->Dissolve Dilute Serial Dilution (Target: 10 µM) Dissolve->Dilute Scan Scan 190-400nm (Quartz Cell) Dilute->Scan Blank Baseline Corr. (Pure Solvent) Blank->Scan Calc Calc ε = A / (c * l) Scan->Calc

Figure 2: Step-by-step workflow for the determination of Molar Extinction Coefficient (


).

Troubleshooting & Quality Control

  • Issue: Peak Broadening or Loss of Fine Structure.

    • Cause: Solvent polarity effects or aggregation.

    • Fix: Switch from protic solvents (MeOH) to aprotic (Acetonitrile or Cyclohexane) to observe vibrational fine structure.

  • Issue: Absorbance > 1.0.

    • Cause: Concentration too high, leading to deviations from Beer's Law.

    • Fix: Dilute sample by 50% and re-measure.

  • Issue: Unexpected Peak at ~310 nm.

    • Cause: Potential contamination with isomers (e.g., salicylic acid derivatives) or photodegradation products (Photo-Fries rearrangement).

    • Fix: Run TLC or HPLC to verify purity.

References

  • BenchChem. A Comparative Guide to Analytical Techniques for Benzoate Ester Determination. (2025).[4] Retrieved from

  • National Institutes of Health (NIH). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Retrieved from

  • Royal Society of Chemistry (RSC). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. (2020). Retrieved from

  • SIELC Technologies. UV-Vis Spectrum of 4-Octylbenzoic acid. Retrieved from

  • ChemicalBook. 4-(Allyloxy)benzoic acid Product Properties. Retrieved from

Sources

A Comparative Guide to Validating the Purity of 3-Allyloxy-5-hydroxybenzoic acid methyl ester using TLC and GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a critical, non-negotiable step in ensuring the quality and stability of the final Active Pharmaceutical Ingredient (API).[1] This guide provides an in-depth technical comparison of two ubiquitous analytical techniques, Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for validating the purity of 3-Allyloxy-5-hydroxybenzoic acid methyl ester. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The subject of our analysis, 3-Allyloxy-5-hydroxybenzoic acid methyl ester, is synthesized from 3,5-dihydroxybenzoic acid methyl ester.[2][3] The synthesis typically involves the selective allylation of one of the hydroxyl groups. Potential impurities could therefore include the starting material (3,5-dihydroxybenzoic acid methyl ester), the dialkylated product (3,5-diallyloxybenzoic acid methyl ester), and residual reagents or by-products. The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy and safety of the final pharmaceutical product.[4]

The Analytical Gauntlet: TLC vs. GC-MS

The choice between TLC and GC-MS for purity assessment is not arbitrary; it depends on the specific requirements of the analysis, such as the need for rapid screening versus detailed impurity profiling.[5]

Thin-Layer Chromatography (TLC): The Rapid Screening Workhorse

TLC is a planar chromatographic technique that is invaluable for its simplicity, speed, and low cost, making it an excellent choice for initial purity screening and reaction monitoring.[6] The separation is based on the differential partitioning of the analyte and impurities between a stationary phase (typically silica gel) and a liquid mobile phase.

The key to a robust TLC method lies in the rational selection of the stationary and mobile phases to achieve optimal separation of the target compound from its potential impurities.

Experimental Protocol: TLC Analysis

  • Plate Preparation: Utilize commercially available silica gel 60 F254 TLC plates. The fluorescent indicator (F254) allows for visualization of UV-active compounds as dark spots on a bright green background under short-wave UV light (254 nm).[7]

  • Sample Preparation: Dissolve a small amount (approx. 1 mg) of the 3-Allyloxy-5-hydroxybenzoic acid methyl ester sample in a suitable solvent like ethyl acetate or methanol to a concentration of about 1 mg/mL.

  • Spotting: Carefully spot a small volume (1-2 µL) of the sample solution onto the TLC plate's baseline. For comparison, it is highly recommended to co-spot reference standards of the starting material (3,5-dihydroxybenzoic acid methyl ester) and, if available, the potential dialkylated impurity.

  • Mobile Phase Selection & Development: The polarity of the mobile phase is critical for achieving good separation of phenolic compounds.[7][8] A common and effective solvent system is a mixture of a non-polar solvent, a moderately polar solvent, and a small amount of acid to reduce tailing of the phenolic hydroxyl group.[9]

    • Recommended Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v).

    • Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors, which leads to better and more reproducible separations.[8]

    • Place the spotted TLC plate in the chamber and allow the solvent front to ascend to near the top of the plate.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp at 254 nm.

    • For enhanced visualization of phenolic compounds, the plate can be sprayed with a solution of FeCl3-K3Fe(CN)6, which reveals phenols as blue spots.[10]

  • Data Interpretation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance travelled by the spot) / (Distance travelled by the solvent front). A pure compound should ideally show a single spot. The presence of additional spots indicates impurities.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "TLC Workflow for Purity Analysis"

  • Silica Gel Stationary Phase: The polar nature of silica gel allows for strong interactions with the polar hydroxyl and ester functional groups of the analyte and impurities, facilitating separation based on differences in polarity.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase suppresses the ionization of the phenolic hydroxyl group, minimizing "tailing" and resulting in sharper, more defined spots.[7]

  • Dual Visualization: Using both UV light and a chemical staining reagent provides a more comprehensive impurity profile. Some impurities may not be UV-active but will react with the staining reagent.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification and Quantification

GC-MS is a powerful hyphenated technique that combines the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[5] It is the preferred method for identifying and quantifying volatile and semi-volatile impurities with high sensitivity and specificity.[11][]

For GC-MS analysis of a moderately polar compound like 3-Allyloxy-5-hydroxybenzoic acid methyl ester, derivatization is often necessary to increase its volatility and thermal stability.[13]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation & Derivatization:

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 500 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the vial at 70°C for 30 minutes to ensure complete silylation of the hydroxyl group. This converts the polar -OH group into a non-polar -O-Si(CH3)3 group, making the molecule more volatile.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: A non-polar or mid-polarity capillary column is suitable. An HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/minute.

      • Final hold: Hold at 280°C for 10 minutes.

    • Injector: Split/splitless injector at 250°C, with a split ratio of 20:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • The resulting total ion chromatogram (TIC) will show peaks corresponding to the derivatized analyte and any impurities.

    • The mass spectrum of each peak can be compared to a spectral library (e.g., NIST) for identification.[14] The fragmentation pattern provides a unique fingerprint for each compound.

    • Purity is typically expressed as the relative peak area percentage of the main component.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "GC-MS Workflow for Purity Validation"

  • Derivatization: The phenolic hydroxyl group makes the parent molecule prone to adsorption on the GC column and can lead to poor peak shape. Silylation is a robust and common technique to block this active site, improving chromatographic performance.[15]

  • HP-5ms Column: This column has a (5%-phenyl)-methylpolysiloxane stationary phase, which provides good separation for a wide range of semi-volatile organic compounds, including derivatized phenols and esters.

  • Electron Ionization (EI): EI is a hard ionization technique that produces extensive fragmentation. This is highly advantageous for structural elucidation and library matching, as the resulting fragmentation patterns are reproducible and characteristic of the molecule's structure.[16]

Comparative Analysis: Making an Informed Decision

FeatureThin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Function Rapid, qualitative purity screeningDefinitive identification and quantification of impurities
Speed Fast (15-30 minutes per sample)Slower (30-60 minutes per sample, plus derivatization)
Cost Low cost per sampleHigh initial instrument cost and higher per-sample cost
Sensitivity Lower (microgram level)High (nanogram to picogram level)
Specificity Moderate; relies on Rf values and stainingVery high; provides structural information from mass spectra
Quantification Semi-quantitative at bestHighly quantitative
Throughput HighLower
Expertise Required MinimalRequires a skilled operator

Conclusion

Validating the purity of 3-Allyloxy-5-hydroxybenzoic acid methyl ester requires a strategic approach. TLC serves as an indispensable tool for rapid, high-throughput screening, allowing for quick checks on reaction completion and preliminary purity assessments. However, for a comprehensive and definitive purity validation, especially in a drug development setting, GC-MS is the superior technique.[11] It provides not only a quantitative measure of purity but also the structural identification of any impurities present, which is crucial for understanding the reaction process and ensuring the safety and quality of the final API.[1] The self-validating protocols outlined in this guide provide a robust framework for researchers to confidently assess the purity of this important pharmaceutical intermediate.

References

  • A Mixed Solvent for Rapid TLC Analysis of Phenolic Compounds.
  • How to analysis the phenolic compounds by TLC, the method and... - ECHEMI.
  • How to detect the percentage of pharmaceutical intermedi
  • A Comparative Guide to Analytical Techniques for Benzoate Ester Determin
  • TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE - Semantic Scholar.
  • Characterization of phenolic compounds of turmeric using TLC - Journal of Pharmacognosy and Phytochemistry.
  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing.
  • Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals - ResearchG
  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Determination of some phenolic compounds in Crocus sativus L. corms and its antioxidant activities study - PMC.
  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • Purity determination and evalu
  • Validation of analytical methods | Grasas y Aceites.
  • Analytical Services for Purity Determin
  • Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste - PubMed.
  • ANALYTICAL METHOD VALIDATION AND INSTRUMENT PERFORMANCE VERIFIC
  • Validation of analytical methods for active constituents and agricultural products.
  • Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique | Scholars Research Library.
  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - RSC Publishing.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - ResearchG
  • 3,5-Dihydroxybenzoic acid methyl ester - CymitQuimica.
  • 3-HYDROXY-5-METHYL-BENZOIC ACID METHYL ESTER | 2615-71-6 - ChemicalBook.
  • Benzoic hydroxamates-based iron complexes as models compounds for humic substances: synthesis, characteriz
  • 3-Hydroxy-5-methylbenzoic acid | 585-81-9 - Sigma-Aldrich.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI.
  • 3,5-dihydroxybenzoic acid - Organic Syntheses Procedure.
  • Benzoic acid, 3-hydroxy-, methyl ester - the NIST WebBook.
  • 3-Hydroxybenzoic acid - Wikipedia.
  • 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library.

Sources

Safety Operating Guide

3-Allyloxy-5-hydroxybenzoic acid methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Disposal of 3-Allyloxy-5-hydroxybenzoic acid methyl ester

Hazard Assessment and Chemical Profile

Understanding the potential hazards of 3-Allyloxy-5-hydroxybenzoic acid methyl ester is the foundation of its safe handling and disposal. Based on data from similar compounds, it is prudent to treat this chemical as a solid that may present the following risks:

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Respiratory Effects: May cause respiratory irritation.[1]

  • Oral Toxicity: May be harmful if swallowed.[1][3]

These potential hazards necessitate a meticulous disposal plan to protect laboratory personnel and the environment.

Table 1: Hazard Profile and Recommendations

Hazard ClassificationPrecautionary Measures and Disposal Considerations
Skin Irritant Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. Contaminated personal protective equipment (PPE) and materials must be disposed of as hazardous waste.
Eye Irritant Wear safety glasses or goggles. In case of contact, flush eyes for at least 15 minutes. An eyewash station should be readily accessible.
Respiratory Irritant Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.
Potential Oral Toxicity Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Environmental Hazard Do not release into the environment.[3] Dispose of as chemical waste.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 3-Allyloxy-5-hydroxybenzoic acid methyl ester.

2.1. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

2.2. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for solid chemical waste. The container should be made of a material compatible with the chemical and have a secure lid.

  • Labeling: The waste container must be labeled "Hazardous Waste" and should clearly identify the contents, including "3-Allyloxy-5-hydroxybenzoic acid methyl ester".

  • Collection: Carefully transfer the waste chemical into the designated container using a scoop or spatula. Avoid generating dust.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or strong bases.[3]

2.3. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For solid spills, sweep up the material and place it into the designated hazardous waste container.[3] Avoid creating dust.

  • Cleaning: Clean the spill area with an appropriate solvent and absorbent material. All contaminated cleaning materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-Allyloxy-5-hydroxybenzoic acid methyl ester.

DisposalWorkflow Disposal Workflow for 3-Allyloxy-5-hydroxybenzoic acid methyl ester Start Start: Have 3-Allyloxy-5- hydroxybenzoic acid methyl ester waste Assess Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Potential Oral Toxicity Start->Assess PPE Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess->PPE Segregate Segregate Waste: - Designated & Labeled Container - Avoid Incompatibles (Oxidizers, Bases) PPE->Segregate Spill Spill Occurs? Segregate->Spill SpillResponse Follow Spill Protocol: 1. Evacuate & Ventilate 2. Contain & Collect 3. Decontaminate Area 4. Dispose of Contaminated Materials Spill->SpillResponse Yes Collect Collect Waste in Sealed Container Spill->Collect No SpillResponse->Collect Store Store Waste Securely: - Cool, Dry, Well-Ventilated Area - Away from Incompatible Materials Collect->Store Dispose Dispose via Approved Waste Disposal Plant Store->Dispose

Caption: Workflow for the safe disposal of 3-Allyloxy-5-hydroxybenzoic acid methyl ester.

Decontamination and Container Disposal

4.1. Decontamination of Labware

Any labware that has come into contact with 3-Allyloxy-5-hydroxybenzoic acid methyl ester should be decontaminated. Rinse the labware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste. After the initial solvent rinse, wash the labware with soap and water.

4.2. Empty Container Disposal

Empty containers that held the pure substance must be handled as hazardous waste unless properly decontaminated. To decontaminate, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Once decontaminated, the original labels should be defaced, and the container can be disposed of according to your institution's guidelines for non-hazardous waste.

Final Disposal Pathway

All waste containing 3-Allyloxy-5-hydroxybenzoic acid methyl ester must be disposed of through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) office.[4] Never dispose of this chemical down the drain or in regular trash. Ensure that all waste is properly packaged, labeled, and stored in a designated chemical waste accumulation area while awaiting pickup.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.

References

  • Chemcia Scientific. (n.d.). Material Safety Data Sheet: 3-Formyl-4-hydroxy-benzoic acid methyl ester. Retrieved from [Link]

  • PubChem. (2026, February 7). Methyl 3,5-Dihydroxybenzoate. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-Allyloxy-5-hydroxybenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and logistical protocols for 3-Allyloxy-5-hydroxybenzoic acid methyl ester . This document is structured to serve as an immediate operational reference for research and development personnel.

Executive Safety Assessment & Hazard Identification

Chemical Identity:

  • Systematic Name: Methyl 3-(allyloxy)-5-hydroxybenzoate[1][2]

  • Functional Class: Phenolic Ester / Allyl Ether

  • Application: Dendrimer synthesis, cross-linking intermediate, functional building block.

Risk Profile (Read-Across Methodology): As a specific Safety Data Sheet (SDS) for this exact isomer is often limited in public repositories, we apply Structure-Activity Relationship (SAR) logic based on its functional moieties: the allyl ether, the phenol, and the benzoic ester.

Functional MoietyAssociated HazardMechanism of Action
Allyl Ether (-OCH₂CH=CH₂)Sensitization & Peroxides The allyl group is reactive.[3] It poses a risk of skin sensitization (allergic contact dermatitis) and, upon prolonged exposure to air, can form unstable hydroperoxides [1].
Phenol (-OH)Corrosion / Irritation Acidic proton capable of protein denaturation; causes skin/eye irritation and potential percutaneous absorption [2].
Methyl Ester (-COOCH₃)Hydrolysis / Irritation Generally acts as a mucous membrane irritant. May hydrolyze to methanol and the free acid in vivo [3].

Core Hazard Classification (GHS Estimate):

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.

  • H317: May cause an allergic skin reaction (due to allyl moiety).

  • H335: May cause respiratory irritation.[4][5][6]

Personal Protective Equipment (PPE) Selection Matrix

Effective protection requires a barrier against both the solid particulate (dust) and potential solutions (organic solvents).

Hand Protection Strategy
  • Standard Handling (Solid): Nitrile Rubber (min. 0.11 mm thickness).

  • Solution Handling (DCM/THF/DMF): The allyl ether moiety increases lipophilicity, potentially aiding permeation. If dissolved in penetrating solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), standard nitrile is insufficient.

    • Recommendation: Use Silver Shield™ (Laminate) or Double-Gloving (PE/EVA inner, Nitrile outer).

Respiratory & Eye Protection[4][5][6][7][8][9]
  • Particulate Phase: The compound is a solid powder. Inhalation of dust must be prevented to avoid respiratory sensitization.

    • Primary Control: Fume Hood (Face velocity > 0.5 m/s).

    • Secondary Control:N95 / P2 Respirator if working outside a hood (not recommended).

  • Eye Defense: Chemical Safety Goggles (indirect venting) are mandatory. Safety glasses with side shields are insufficient due to the risk of fine dust migration.

Summary Table: PPE Requirements

PPE CategorySpecificationRationale
Gloves (Solid) Nitrile (0.11mm)Protection against incidental contact with powder.
Gloves (Solution) Laminate / PVABarrier against carrier solvents (e.g., DCM) and lipophilic solute.
Eye Protection Chemical GogglesPrevents dust entry and splashes; protects against phenolic irritation.
Body Defense Lab Coat (Cotton/Poly)Standard splash protection; long sleeves required.
Respiratory Fume Hood / N95Prevents inhalation of sensitizing dusts.

Operational Handling Protocols

A. Storage & Stability

The allyl group is susceptible to autoxidation.

  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen exclusion is critical to prevent peroxide formation on the allyl methylene position [1].

  • Container: Amber glass to prevent photo-initiated degradation.

B. Weighing & Transfer
  • Equilibrate: Allow the container to reach room temperature before opening to prevent water condensation (hydrolysis risk to ester).

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/static-prone.

  • Containment: Perform all weighing inside a chemical fume hood.

  • Solubilization: If preparing a stock solution, add solvent (e.g., DMSO, Methanol) slowly. Note that the dissolution is endothermic; mild vortexing is safer than sonication (aerosol risk).

C. Reaction Setup

When using this compound as an intermediate (e.g., alkylation of the phenol or metathesis of the allyl group):

  • Quenching: Ensure unreacted allyl groups are accounted for.

  • Waste: Reaction mixtures containing this compound should be treated as Halogen-Free Organic Waste (unless halogenated solvents are used).

Emergency Response & Disposal

Spill Response Workflow
  • Solid Spill: Do NOT dry sweep (generates dust). Use a wet-wipe method or a HEPA vacuum.

  • Solution Spill: Absorb with Vermiculite or Sand. Do not use combustible materials (sawdust) if oxidizers are present.

Disposal Classification
  • Waste Code: Non-RCRA Hazardous (unless mixed with listed solvents).

  • Stream: Organic Waste (High BTU).

  • Deactivation: Chemical oxidation (e.g., Bleach) is not recommended as a primary disposal method due to potential chlorination of the phenol ring. Incineration is the preferred route.

Visualizations

Figure 1: Hierarchy of Controls for Sensitizing Solids

This diagram illustrates the logical flow of safety barriers, prioritizing engineering controls over PPE.

HierarchyOfControls cluster_0 Primary Protection Zone Elimination ELIMINATION (Not possible for specific synthesis) Substitution SUBSTITUTION (Use pre-dissolved stock solutions) Elimination->Substitution Engineering ENGINEERING CONTROLS (Fume Hood, Inert Gas Storage) Substitution->Engineering If solid handling unavoidable Admin ADMINISTRATIVE (SOPs, Access Control) Engineering->Admin PPE PPE (Nitrile/Laminate Gloves, Goggles) Admin->PPE Last line of defense

Caption: Operational hierarchy prioritizing containment (Engineering) over personal gear (PPE) for handling sensitizing allyl-phenolic compounds.

Figure 2: Spill Response Decision Logic

A step-by-step workflow for managing accidental release in the laboratory.

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Liquid Start->Assess Solid Solid Powder Assess->Solid Liquid Solution Assess->Liquid WetWipe Cover with Wet Pad/Paper Solid->WetWipe Prevent Dust Scoop Scoop to Waste Jar WetWipe->Scoop Label Label as 'Hazardous Waste' Scoop->Label Absorb Apply Vermiculite or Sand Liquid->Absorb Contain Collect Collect Debris Absorb->Collect Collect->Label Clean Clean Area with Soap & Water Label->Clean

Caption: Decision matrix for safely managing spills of 3-Allyloxy-5-hydroxybenzoic acid methyl ester, emphasizing dust suppression.

References

  • Gelest, Inc. (2017). Allyl Phenyl Ether Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Methyl 3-hydroxybenzoate. Retrieved from

  • McGrath, D. V., et al. (2000). Macromolecular isomers of azobenzene-containing photochromic dendrimers. ResearchGate. Retrieved from

  • Matrix Scientific. (2017).[7] Chemical Catalog: 3-Allyloxy-5-hydroxybenzoic acid methyl ester. Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.